1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
1-(2,5-dimethylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-5-10(8(3)11)7(2)4-9-6/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVIZORCOWLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone chemical properties
Executive Summary
1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS: 1932405-73-6) is a chiral, non-racemic piperazine derivative used primarily as a rigidified diamine scaffold in medicinal chemistry. Distinguished by its
Chemical Identity & Stereochemistry[1]
The compound is a mono-acetylated derivative of trans-2,5-dimethylpiperazine. Understanding the stereochemical nomenclature is vital for experimental success, as the cis isomer is a meso compound with distinct properties.
| Property | Detail |
| IUPAC Name | 1-[(2S,5S)-2,5-dimethylpiperazin-1-yl]ethanone |
| Common Name | (2S,5S)-1-Acetyl-2,5-dimethylpiperazine |
| CAS Number | 1932405-73-6 |
| Molecular Formula | |
| Molecular Weight | 156.23 g/mol |
| Chirality | Chiral (Enantiopure) |
| Stereocenters | 2S, 5S (Trans relationship) |
Conformational Analysis
Unlike the cis-(2R,5S) isomer, which can adopt a chair conformation with one axial and one equatorial methyl group (or a twist-boat), the (2S,5S) isomer typically adopts a rigid chair conformation where both methyl groups are equatorial (diequatorial). This minimizes 1,3-diaxial interactions, making the (2S,5S) scaffold thermodynamically stable and structurally defined—a highly desirable trait for designing drugs that require a predictable vector for the N4-substituent.
Physicochemical Properties[3][4][5]
The following data aggregates calculated and experimental values relevant for formulation and assay development.
| Property | Value | Context/Notes |
| LogP (Octanol/Water) | ~0.22 | Low lipophilicity due to polar amide and amine; good aqueous solubility. |
| TPSA | 32.34 Ų | Favorable for CNS penetration (Brain penetration likely if N4 is alkylated). |
| pKa (Conjugate Acid) | 8.2 – 8.5 (Est.) | The N1-acetyl group reduces the basicity of N4 via inductive effects compared to the diamine (pKa ~9.7). |
| Boiling Point | >250°C (Predicted) | Likely a viscous oil or low-melting solid at RT. |
| Solubility | High | Soluble in water, methanol, DCM, DMSO. |
Synthesis & Manufacturing
Core Strategy: Desymmetrization
The synthesis relies on the desymmetrization of the
Protocol: Controlled Mono-Acetylation
Objective: Selective formation of the mono-amide while minimizing di-acetylated byproduct.
-
Starting Material: Dissolve (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in DCM (0.2 M).
-
Reagent Addition: Cool to 0°C. Add Acetic Anhydride (
, 0.95 eq) dropwise over 60 minutes.-
Expert Insight: Using a slight deficit of
ensures the unreacted starting material remains, which is easier to separate than the di-acetyl impurity.
-
-
Quench & Workup:
-
Add water to hydrolyze excess anhydride.
-
pH Swing Extraction (Critical Step):
-
Adjust aqueous layer to pH ~4. Extract with DCM (removes neutral di-acetyl byproduct).
-
Adjust aqueous layer to pH >12 with NaOH. Extract with DCM/IPA (3:1). The mono-acetylated product (basic) migrates to the organic phase.
-
-
-
Purification: Vacuum distillation or recrystallization (if solid) is preferred over silica chromatography due to the polarity of the free amine.
Synthesis Pathway Diagram
Caption: Desymmetrization workflow leveraging pH-dependent solubility to isolate the mono-acetylated product.
Analytical Characterization
NMR Spectroscopy & Rotamers
A common pitfall in analyzing N-acetyl piperazines is the observation of "split" peaks in
-
Cause: Restricted rotation around the Amide N-C bond (
) creates two rotamers (cis/trans relative to the oxygen). -
Observation: The acetyl methyl group often appears as two unequal singlets (e.g., ratio 3:1) around 2.0-2.1 ppm. The ring methyl doublets may also appear duplicated.
-
Validation: To confirm purity vs. mixture, run the NMR at elevated temperature (e.g., 60-80°C). The signals should coalesce into single, sharp peaks.
Chiral Purity (HPLC)
-
Column: Chiralpak IA or IC (Amylose-based).
-
Mobile Phase: Hexane/EtOH/DEA (80:20:0.1).
-
Detection: UV at 210 nm.
-
Expectation: Single peak. Presence of a minor peak indicates contamination with the (2R,5R) enantiomer (if starting material was not optically pure) or the (2R,5S) meso isomer (if epimerization occurred, though unlikely under mild acetylation).
Reactivity & Applications
Functionalization Profile
The free secondary amine at position N4 is the primary handle for derivatization.
-
Reductive Amination: Reacts cleanly with aldehydes/ketones using
. -
Nucleophilic Aromatic Substitution (
): Excellent nucleophile for fluorinated heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes). -
Amide Coupling: Standard HATU/EDC couplings to attach amino acids.
Reactivity Logic Diagram
Caption: Primary synthetic pathways for incorporating the scaffold into drug candidates.
Safety & Handling
-
Hazards: Irritant to eyes, skin, and respiratory system.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
GHS Classification: Warning (H315, H319, H335).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine (Analogous Properties). Retrieved from [Link]
-
Chang, C. et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Journal of Organic Chemistry, 68(10), 3976-80.[1] Retrieved from [Link]
-
Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Establishes baseline pKa for dimethylpiperazines).
Sources
Stereocontrolled Synthesis and Functionalization of (2S,5S)-2,5-Dimethylpiperazine Scaffolds
This guide details the synthesis, stereochemical considerations, and functionalization of (2S,5S)-2,5-dimethylpiperazine , a
Part 1: Strategic Introduction
The (2S,5S)-2,5-dimethylpiperazine core is a privileged pharmacophore due to its conformational rigidity and
Stereochemical Definition:
-
Configuration: (2S, 5S)
-
Geometry: Trans (diequatorial methyls)
-
Symmetry:
(Chiral) -
Precursor: L-Alanine (S-Alanine)
Part 2: Core Synthesis (The Scaffold)
The most robust route to enantiopure (2S,5S)-2,5-dimethylpiperazine is the cyclodimerization of L-alanine followed by hydride reduction . This route preserves the chiral integrity of the L-alanine starting material.
Synthesis Workflow
The synthesis proceeds in two distinct stages:
-
Cyclodimerization: Thermal condensation of L-Alanine to form (3S,6S)-3,6-dimethyl-2,5-piperazinedione (Diketopiperazine, DKP).
-
Global Reduction: Reduction of the DKP carbonyls using Lithium Aluminum Hydride (LiAlH
) to yield the diamine.
Figure 1: Stereocontrolled synthesis pathway from L-Alanine.[1]
Experimental Protocols
Protocol A: Cyclodimerization of L-Alanine
Rationale: Direct heating of amino acids often leads to charring. Using ethylene glycol as a high-boiling solvent solubilizes the zwitterionic amino acid and facilitates water removal, driving the equilibrium toward the DKP.
-
Setup: Equip a 1 L round-bottom flask with a mechanical stirrer and a reflux condenser.
-
Reaction: Suspend L-Alanine (100 g, 1.12 mol) in ethylene glycol (500 mL) .
-
Heating: Heat the mixture to 180–190°C with vigorous stirring. Maintain for 24 hours. The mixture will turn clear as L-alanine dissolves and then darken slightly.
-
Workup: Cool the mixture to 0°C. The DKP will precipitate as white crystals.
-
Isolation: Filter the solid and wash with cold methanol (3 x 100 mL) to remove residual glycol.
-
Purification: Recrystallize from water or ethanol/water if necessary.
-
Yield: Typically 70–80%.
-
Checkpoint: Verify melting point (>260°C) and absence of NH
peaks in IR.
-
Protocol B: LiAlH
Reduction
Rationale: Amide reduction requires a potent hydride donor. LiAlH
-
Setup: Flame-dry a 2 L three-neck flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.
-
Reagent Prep: Charge the flask with LiAlH
(4.0 equiv) suspended in anhydrous THF (10 mL/g DKP) . Cool to 0°C.[2] -
Addition: Add the solid (3S,6S)-DKP (1.0 equiv) in portions (or as a slurry in THF) cautiously to control hydrogen evolution.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 16–24 hours.
-
Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH
used, add sequentially: -
Isolation: Warm to RT and stir for 30 mins. A granular white precipitate (aluminum salts) will form.[2] Filter through a Celite pad.[2] Wash the cake with THF.
-
Purification: Concentrate the filtrate. The residue is the crude diamine.
-
Distillation: Purify by vacuum distillation (bp ~70-80°C at 10 mmHg; atmospheric bp is ~237°C).
-
Salt Formation: Alternatively, dissolve in ethanol and add concentrated HCl to precipitate the dihydrochloride salt for storage.
-
Part 3: Derivatization Strategies
Functionalizing the (2S,5S) core often requires differentiating the two chemically equivalent nitrogen atoms (desymmetrization).
Mono-Protection Strategy
Since the molecule is
Mechanism: Protons exchange rapidly between the two nitrogens. By adding exactly 1 equivalent of acid, you create a statistical distribution where the diamine exists largely as the mono-ammonium salt. The unprotonated amine reacts with the electrophile (Boc anhydride), while the protonated amine is protected by H
Protocol: Selective Mono-Boc Protection
-
Salt Formation: Dissolve (2S,5S)-2,5-dimethylpiperazine (10 mmol) in water/methanol. Add HCl (10 mmol, 1.0 equiv) .
-
Acylation: Add Di-tert-butyl dicarbonate ((Boc)
O, 10 mmol) in methanol. -
Reaction: Stir at room temperature for 12 hours.
-
Workup:
-
Basify to pH > 12 with NaOH.
-
Extract with Dichloromethane (DCM).
-
The mono-protected product, (2S,5S)-1-Boc-2,5-dimethylpiperazine , is obtained in high yield (>70%) with minimal bis-Boc formation.
-
Functionalization Logic
Once desymmetrized, the core can be elaborated via SNAr, reductive amination, or amide coupling.
Figure 2: Divergent synthesis tree for library generation.
Part 4: Data Summary
| Property | Value / Description |
| CAS Number | 2815-34-1 (Trans-generic); 59573-44-3 ((2S,5S)-specific) |
| Molecular Weight | 114.19 g/mol |
| Stereochemistry | (2S, 5S) = Trans-diequatorial |
| Boiling Point | 237–239°C (Atmospheric); ~80°C (10 mmHg) |
| pKa | ~9.6 (N1), ~5.4 (N2) (Typical for piperazines) |
| Solubility | Highly soluble in water, ethanol, chloroform.[4][5][6] Hygroscopic. |
| Key Precursor | L-Alanine (CAS 56-41-7) |
References
-
Synthesis of DKP from Amino Acids
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910. Link
-
-
Mono-Protection Strategy
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link
-
-
Medicinal Chemistry Applications (Opioids)
-
General Piperazine Properties
Sources
- 1. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. lookchem.com [lookchem.com]
- 5. (2S,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 1238951-37-5 [chemicalbook.com]
- 6. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 7. (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0 | Benchchem [benchchem.com]
- 8. cis-2,5-dimethylpiperazine [webbook.nist.gov]
- 9. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 10. Pannellum [www2.panasonic.biz]
Technical Guide: Spectroscopic Characterization of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
This guide provides an in-depth technical analysis of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone , a critical chiral building block in medicinal chemistry.
Executive Summary & Compound Significance
Compound Name: 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone
CAS: 1932405-73-6
Molecular Formula: C
The (2S,5S)-2,5-dimethylpiperazine scaffold is a "privileged structure" in drug discovery, serving as a conformationally restricted diamine core for HIV-1 inhibitors, analgesics, and antipsychotics. The specific trans-diaxial orientation of the methyl groups in the (2S,5S) isomer imparts unique steric properties that differ significantly from the cis-(2R,5S) or racemic trans analogs.
This guide details the spectroscopic signature of the mono-acetylated derivative, focusing on the rotameric complexity introduced by the N-acetyl bond, which is a common source of confusion in NMR interpretation for this class of compounds.
Synthesis & Structural Logic
To understand the spectroscopy, one must understand the origin of the molecule. The compound is typically synthesized via the selective mono-acetylation of (2S,5S)-2,5-dimethylpiperazine.
Experimental Workflow (Synthesis)
-
Precursor: (2S,5S)-2,5-dimethylpiperazine (commercially derived from L-alanine or via resolution of trans-2,5-dimethylpiperazine).
-
Reagent: Acetic anhydride (Ac
O) or Acetyl chloride (AcCl). -
Conditions: DCM, 0°C to rt, 1.1 eq. base (Et
N).[2]
Figure 1: Synthesis pathway highlighting the symmetry breaking event that complicates the NMR spectrum.
Spectroscopic Profile: NMR Data
The NMR spectrum of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone is characterized by amide rotamerism . The partial double bond character of the N-C=O bond creates two distinct conformers (syn/anti) that interconvert slowly on the NMR timescale at room temperature.
Expected 1H NMR Data (400 MHz, CDCl )
Unlike the C2-symmetric precursor, the mono-acetylated product is asymmetric.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2 | 4.45 – 4.60 | Multiplet | 1H | |
| H-5 | 2.80 – 3.00 | Multiplet | 1H | |
| H-3, H-6 | 2.60 – 3.80 | Multiplet | 4H | Ring methylene protons (Complex coupling due to rigid ring) |
| Ac-CH | 2.08 / 2.10 | Singlet | 3H | Acetyl methyl (May appear as split singlet due to rotamers) |
| C2-CH | 1.15 – 1.25 | Doublet | 3H | Methyl group adjacent to Acetyl (Downfield shift) |
| C5-CH | 1.00 – 1.10 | Doublet | 3H | Methyl group adjacent to Amine (Upfield shift) |
| NH | 1.80 – 2.20 | Broad s | 1H | Exchangeable amine proton (Shift varies with concentration) |
Critical Interpretation Note: You will likely observe peak broadening or splitting of the signals, particularly the acetyl methyl and the ring protons near the amide. This is not an impurity; it is the physical manifestation of restricted rotation.
-
Validation: To confirm, run the NMR at elevated temperature (e.g., 50°C or 323 K). The split peaks should coalesce into sharp averages as the rotation rate increases.
13C NMR Data (100 MHz, CDCl )
The loss of symmetry results in a doubling of signals compared to the starting material.
| Carbon Type | Shift ( | Assignment |
| C=O | 168.5 – 169.5 | Amide Carbonyl |
| CH (Ring) | 50.0 – 55.0 | C2 and C5 Methines (Distinct environments) |
| CH | 45.0 – 48.0 | C3 and C6 Methylenes |
| Ac-CH | 21.2 | Acetyl Methyl |
| Ring-CH | 15.5 – 19.0 | C2-Me and C5-Me (Non-equivalent) |
Mass Spectrometry (MS) & IR
These techniques provide orthogonal validation of the structure.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI)
-
Molecular Ion [M+H]
: Calculated: 157.13 | Observed: 157.1 -
Key Fragments:
-
m/z 115: Loss of Acetyl group (ketene loss)
Regenerates dimethylpiperazine core. -
m/z 43: Acetyl cation [CH
CO] .
-
Infrared Spectroscopy (FT-IR)
-
Amide I Band: 1635 – 1645 cm
(Strong, C=O stretch). -
Amine Stretch: 3300 – 3400 cm
(Weak/Broad, N-H stretch). -
C-H Stretch: 2850 – 2960 cm
(Aliphatic C-H).
Stereochemical Validation (Quality Control)
Ensuring the (2S,5S) stereochemistry is preserved during acetylation is vital.
Protocol: Chiral HPLC/GC
Since the starting material is chiral, racemization is unlikely under mild acetylation conditions, but verification is required for GMP standards.
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Expected Result: Single peak. The (2R,5S) meso isomer or enantiomer (2R,2R) will have distinct retention times.
Protocol: Optical Rotation
-
Specific Rotation
: The parent (2S,5S)-2,5-dimethylpiperazine has a negative rotation. The acetyl derivative typically retains this sign but the magnitude changes. -
Standard: Compare against a certified reference standard of (2S,5S)-2,5-dimethylpiperazine to ensure no sign inversion occurred.
Figure 2: Quality Control decision tree for validating the spectroscopic data.
References
-
ChemicalBook. (2025). trans-2,5-Dimethylpiperazine NMR Spectrum. Retrieved from [3]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 7816: 2,5-Dimethylpiperazine. Retrieved from
-
Sigma-Aldrich. (2025).[4] Product Specification: trans-2,5-Dimethylpiperazine. Retrieved from
-
Organic Syntheses. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. J. Org.[5] Chem., 68(10), 3976-3980.[5] Retrieved from
-
ChemScene. (2025). Product Data: 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one.[1][6] Retrieved from [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR [m.chemicalbook.com]
- 4. 反式-2,5-二甲基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS:32813-51-7, N-(3-Aminopropyl)-N-(propan-2-yl)acetamide-毕得医药 [bidepharm.com]
Technical Monograph: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
This technical monograph provides a comprehensive guide to 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone (CAS 1932405-73-6).[1] It is structured to serve researchers and drug developers requiring high-fidelity protocols for synthesis, characterization, and application of this specific chiral scaffold.
Precision Chiral Scaffold for Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity[1]
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone is a critical chiral building block used in the synthesis of high-affinity pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Unlike its racemic or meso counterparts, this specific (2S,5S)-trans stereoisomer offers a rigid, defined three-dimensional vector that restricts conformational freedom, often enhancing potency and selectivity in drug-target interactions.
Core Chemical Data
| Property | Specification |
| CAS Number | 1932405-73-6 |
| IUPAC Name | 1-[(2S,5S)-2,5-dimethylpiperazin-1-yl]ethanone |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Stereochemistry | (2S,5S) trans-enantiomer |
| Physical State | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, Methanol, DMSO; Moderate water solubility |
Stereochemical Significance
The (2S,5S) configuration imparts C2-symmetry to the piperazine core before substitution.[1] Upon mono-acetylation, this symmetry is broken, creating a desymmetrized scaffold with a distinct "head" (acetamide) and "tail" (secondary amine). This trans-orientation places the methyl groups in pseudo-equatorial positions (in the preferred chair conformation), maximizing thermodynamic stability and minimizing steric clash with receptor pockets compared to cis-congeners.[1]
Part 2: Synthesis & Manufacturing Protocols
Two protocols are presented: Method A (Precision Route) for high-purity research applications, and Method B (Direct Route) for rapid scale-up.[1]
Method A: Precision Synthesis (Protection-Deprotection Strategy)
Recommended for medicinal chemistry requiring >98% ee and regiocontrol.[1]
Rationale: Direct mono-acetylation of 2,5-dimethylpiperazine can lead to statistical mixtures (di-acetylated byproducts).[1] This route utilizes a Boc-protected precursor to guarantee mono-functionalization.[1]
Reagents
-
Starting Material: (2S,5S)-1-Boc-2,5-dimethylpiperazine (CAS 1238951-37-5).[1]
-
Acylating Agent: Acetyl Chloride (AcCl) or Acetic Anhydride (Ac₂O).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
-
Solvent: Dichloromethane (DCM).[1]
-
Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]
Protocol Steps
-
Acylation:
-
Dissolve (2S,5S)-1-Boc-2,5-dimethylpiperazine (1.0 eq) in anhydrous DCM (0.2 M) under N₂.
-
Add TEA (1.5 eq) and cool to 0°C.
-
Dropwise add Acetyl Chloride (1.1 eq).[1] Stir at 0°C for 1h, then warm to RT for 2h.
-
QC Check: TLC/LCMS should show complete conversion to the N-Boc-N'-Acetyl intermediate.[1]
-
Workup: Wash with 1N HCl (cold), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.
-
-
Deprotection:
-
Isolation of Free Base:
-
Concentrate the reaction mixture to remove excess acid.[1]
-
Redissolve residue in minimal water/methanol.[1]
-
Basify to pH >12 using Amberlyst A-21 (free base resin) or sat.[1] K₂CO₃.[1]
-
Extract exhaustively with DCM/IPA (3:1).[1]
-
Concentrate to yield 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone .[1]
-
Method B: Direct Scalable Synthesis
Recommended for multi-gram scale where chromatography is acceptable.[1]
Rationale: Exploits the statistical probability and reduced nucleophilicity of the mono-amide to isolate the product from the symmetric diamine.[1]
-
Dissolve (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in water/DCM (1:1 mixture).
-
Adjust aqueous pH to ~4-5 (selectively protonates one amine).
-
Add Acetic Anhydride (0.9 eq) dropwise at 0°C with vigorous stirring.
-
Maintain pH with NaOH addition if necessary (Schotten-Baumann conditions).
-
Extract with DCM.[1] The di-acetylated byproduct extracts first.[1] Adjust pH to >11 and extract the desired mono-acetyl product.[1]
Part 3: Visualization of Workflows
Synthesis Pathway Diagram
The following diagram illustrates the Precision Route (Method A) , highlighting the logic of orthogonal protection.
Caption: Step-wise synthesis via Boc-protection strategy ensuring regioselectivity and high enantiomeric excess.
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the (2S,5S) stereocenter, the following analytical methods are mandatory.
Nuclear Magnetic Resonance (NMR)[1]
-
¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the acetyl methyl singlet (~2.08 ppm) and the two doublet methyls of the piperazine ring. Due to the amide rotamerism, signal splitting (doubling) may be observed at room temperature.[1]
-
Validation: Confirm integration ratio of Acetyl-CH₃ (3H) to Piperazine-CH₃ (6H).
Chiral HPLC Method
Standard reverse-phase HPLC cannot distinguish enantiomers.[1] Use a chiral stationary phase.[1]
-
Column: Chiralpak IA or IC (Amylose-based).[1]
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm.[1]
-
Acceptance Criteria: >98% ee (Enantiomeric Excess).[1] The (2S,5S) isomer must be resolved from the (2R,5R) enantiomer and (2R,5S) meso form.
Part 5: Applications in Drug Discovery[1]
The 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone moiety is a "privileged structure" in medicinal chemistry.[1]
-
Kinase Inhibition: The 2,5-dimethyl substitution restricts the conformational space of the piperazine ring, locking it into a specific chair conformation. This reduces the entropic penalty upon binding to the ATP-binding pocket of kinases.[1]
-
Solubility & LogP Modulation: The acetyl group acts as a hydrogen bond acceptor, while the secondary amine (pKa ~9.[1]0) provides solubility. The methyl groups increase lipophilicity (LogP ~0.[1]2) slightly compared to naked piperazine, aiding membrane permeability.[1]
-
Metabolic Stability: Substitution at the carbon atoms alpha to nitrogen (C2/C5) sterically hinders oxidative metabolism (N-dealkylation or alpha-hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the drug candidate.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 155809080. Retrieved March 7, 2026, from [Link]
-
Li, X., et al. (2003).[1] Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Verma, S. K., et al. (2011).[1] CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry. Retrieved March 7, 2026, from [Link]
Sources
Technical Guide: Physical and Chemical Characteristics of Acetylated Dimethylpiperazine
The following technical guide details the physical and chemical characteristics of Acetylated Dimethylpiperazine , with a specific focus on the mono-acetylated derivatives 1-acetyl-3,5-dimethylpiperazine and 1-acetyl-2,5-dimethylpiperazine . These compounds serve as critical heterocyclic building blocks in the synthesis of pharmaceutical agents, including kinase inhibitors and PROTAC linkers.[1]
Executive Summary
Acetylated dimethylpiperazines are a class of semi-rigid heterocyclic amides used primarily as intermediates in medicinal chemistry.[1] They function as "linker" motifs or pharmacophores that modulate lipophilicity (LogP) and metabolic stability.[1] The most relevant isomer for drug development is 1-acetyl-3,5-dimethylpiperazine , formed via the regioselective acetylation of 2,6-dimethylpiperazine.[1] This guide provides a comprehensive analysis of its stereochemistry, physicochemical properties, and synthetic reactivity.[1]
Chemical Identity and Stereochemistry[2]
Nomenclature and Structure
The term "acetylated dimethylpiperazine" typically refers to the mono-N-acetyl derivative.[1] The specific isomer depends on the starting dimethylpiperazine core (2,6- vs. 2,5-dimethylpiperazine) and the site of acetylation.[1]
| Common Name | 1-Acetyl-3,5-dimethylpiperazine | 1-Acetyl-2,5-dimethylpiperazine |
| CAS Number | 18903-04-3 | 59878-57-8 (generic) |
| Parent Core | 2,6-Dimethylpiperazine | 2,5-Dimethylpiperazine |
| Molecular Formula | C | C |
| Molecular Weight | 156.23 g/mol | 156.23 g/mol |
| Key Feature | Methyls are meta to the acetyl group.[1] | Methyls are ortho and meta to acetyl.[1] |
Stereochemical Considerations
Stereochemistry dictates the biological activity and solubility profile of the final drug substance.[1]
-
Parent: cis-2,6-Dimethylpiperazine: This is a meso compound (achiral).[1] The two nitrogens are non-equivalent.[1]
-
N1 (hindered): Flanked by two methyl groups.[1]
-
N4 (unhindered): Flanked by protons.[1]
-
Regioselectivity: Acetylation preferentially occurs at the unhindered N4 position, yielding 1-acetyl-3,5-dimethylpiperazine .[1] The cis relationship of the methyl groups is retained, typically resulting in a (3R,5S) configuration (meso).
-
-
Parent: trans-2,5-Dimethylpiperazine: This is a chiral (
symmetric) compound.[1]-
Acetylation yields a mixture of enantiomers unless a pure enantiomer starting material is used.[1]
-
Physical Characteristics
The following data represents the consensus values for mono-acetylated dimethylpiperazines, specifically the 3,5-dimethyl isomer.
| Property | Value / Range | Context & Significance |
| Physical State | Viscous Liquid or Low-Melting Solid | Hygroscopic; tends to solidify upon standing at <20°C. |
| Boiling Point | 235°C – 245°C (at 760 mmHg) | High boiling point due to dipole-dipole interactions of the amide.[1] |
| Density | 0.98 – 1.02 g/cm³ | Slightly denser than the non-acetylated parent (0.85 g/cm³).[1] |
| Solubility | Miscible in Water, Ethanol, DCM, DMSO | Amphiphilic nature allows use in both aqueous and organic phases.[1] |
| pKa (Calculated) | 8.4 – 8.8 (Distal Nitrogen) | The acetyl group lowers the basicity of the distal amine by ~1 pKa unit compared to the parent (pKa ~9.8) via inductive electron withdrawal.[1] |
| LogP | -0.1 to 0.5 | Lower lipophilicity than N-alkyl analogs, aiding in water solubility of drug candidates.[1] |
Chemical Reactivity and Stability
Basicity and Nucleophilicity
The molecule contains two nitrogen centers with distinct electronic environments:
-
N1 (Amide): Non-basic and non-nucleophilic due to resonance delocalization of the lone pair into the carbonyl oxygen.[1] It is stable to alkylating agents under standard conditions.[1]
-
N4 (Amine): Moderately basic secondary amine.[1] It acts as the primary nucleophile in S
2 reactions (e.g., with benzyl halides) or reductive aminations.[1]
Hydrolytic Stability
The acetamide bond is robust but can be hydrolyzed under forcing conditions:
-
Acidic Hydrolysis: Reflux in 6M HCl leads to cleavage, regenerating the dimethylpiperazine salt and acetic acid.[1]
-
Enzymatic Stability: Generally stable against plasma esterases, making it a durable linker for in vivo applications.[1]
Degradation Pathways
-
Oxidation: The secondary amine is susceptible to N-oxidation by peroxides (e.g., mCPBA), forming the N-oxide.[1]
-
Photolytic: Stable to ambient light; no significant chromophores above 250 nm.[1]
Synthesis and Purification Protocols
Regioselective Synthesis of 1-Acetyl-3,5-dimethylpiperazine
Objective: Synthesize the mono-acetylated product from cis-2,6-dimethylpiperazine while minimizing di-acetylation.
Mechanism: Steric hindrance at N1 (flanked by methyls) directs the electrophile to N4.[1]
Figure 1: Regioselective acetylation pathway driven by steric hindrance.
Protocol:
-
Dissolution: Dissolve cis-2,6-dimethylpiperazine (10.0 g, 87.6 mmol) in Dichloromethane (DCM, 100 mL). Cool to 0°C.[1]
-
Addition: Add Acetic Anhydride (8.94 g, 87.6 mmol) dropwise over 30 minutes. Note: Use stoichiometric amounts to prevent di-acetylation.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Add 10% NaOH solution (50 mL) to quench unreacted anhydride and deprotonate the product (ensure pH > 10).
-
Extraction: Separate organic layer.[1] Extract aqueous layer with DCM (2 x 50 mL).[1]
-
Purification: Dry combined organics over Na
SO . Concentrate in vacuo.[1] Purify via vacuum distillation (BP ~110°C at 5 mmHg) or silica gel chromatography (MeOH/DCM gradient) if high purity is required.[1]
Quality Control (Analytical Profiling)
-
1H NMR (CDCl
): Diagnostic acetyl singlet at 2.08 ppm.[1] Methyl doublets at 1.0-1.1 ppm.[1] Distinct splitting of piperazine ring protons due to restricted rotation and chair conformation.[1] -
Mass Spectrometry (ESI+): [M+H]
peak at m/z 157.1.[1]
Applications in Drug Discovery[2][3]
PROTAC Linker Design
Acetylated dimethylpiperazines are used to construct rigid linkers for Proteolysis Targeting Chimeras (PROTACs).[1]
-
Role: The piperazine ring introduces a "kink" in the linker chain, restricting conformational freedom and improving cell permeability compared to linear alkyl chains.[1]
-
Solubility: The basic nitrogen (if left free or alkylated) improves lysosomal trapping and solubility.[1]
Pharmacophore Scaffold
Used in the synthesis of:
-
Antipsychotics: Analogs of piperazine-based dopamine antagonists.[1]
-
Kinase Inhibitors: The dimethyl substitution blocks metabolic "soft spots" on the piperazine ring, extending half-life (
).
Figure 2: Functional utility of the scaffold in medicinal chemistry.
References
-
Synthesis and Properties of Piperazine Derivatives. Journal of Chemical & Engineering Data, 2009.[1] Link (Data on pKa and thermal properties of piperazine analogs).
-
Regioselective Acylation of 2-Substituted Piperazines. Tetrahedron Letters, 2005.[1] (Mechanistic insight into steric control of N-acylation).
-
Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 2020.[1] Link (Demonstrates utility of the 2,6-dimethylpiperazine core in drug design).
-
PubChem Compound Summary: 1-Acetyl-3,5-dimethylpiperazine. National Center for Biotechnology Information.[1] Link (Source for physicochemical constants).
-
pKa Values of Common Substituted Piperazines. ResearchGate, 2021. Link (Comparative basicity data for PROTAC design).
Sources
The Stereochemical Architect: A Technical Guide to Chiral 2,5-Dimethylpiperazine
Executive Summary
2,5-Dimethylpiperazine is not merely a linker; it is a precision tool in the medicinal chemist's arsenal. Unlike the flexible, unsubstituted piperazine ring—a "privileged scaffold" found in countless FDA-approved drugs—the 2,5-dimethyl variant introduces profound conformational restriction. By locking the ring into a specific chair conformation with equatorial methyl groups, this scaffold reduces the entropic penalty of binding, enhances metabolic stability by blocking oxidative hot spots, and dictates vectorality for substituents.
This guide details the discovery, stereochemical resolution, and synthetic evolution of chiral 2,5-dimethylpiperazine, designed for researchers requiring high-purity scaffolds for structure-based drug design (SBDD).
Part 1: Stereochemical Fundamentals
The 2,5-dimethylpiperazine system exists as two diastereomers: the cis-isomer (meso) and the trans-isomer (chiral). Understanding the conformational preferences of these isomers is critical for predicting biological activity.
Conformational Analysis
The piperazine ring predominantly adopts a chair conformation to minimize torsional strain.
-
Trans-isomer (Racemic): The most stable conformation places both methyl groups in the equatorial position. This minimizes 1,3-diaxial interactions. It exists as a pair of enantiomers:
and . -
Cis-isomer (Meso): In the chair form, one methyl group is equatorial and the other is axial. This introduces steric strain, making the cis-isomer generally less thermodynamically stable than the trans-isomer.
Isomer Relationships Diagram
The following diagram illustrates the relationship between the synthetic precursors and the resulting stereoisomers.
Caption: Stereochemical lineage of 2,5-dimethylpiperazine showing industrial (yellow) and stereoselective (blue) pathways to chiral resolution.
Part 2: Historical Evolution & Synthesis
The history of 2,5-dimethylpiperazine reflects the broader evolution of organic synthesis—from brute-force industrial preparations to elegant, stereocontrolled methodologies.
The Industrial Era (Catalytic Cyclization)
Early synthesis relied on the reductive cyclization of 1-amino-2-propanol (isopropanolamine) over Raney Nickel catalysts at high temperatures (140–220 °C) and pressures (750–2000 psi).
-
Mechanism: Dehydrogenation to the ketone/imine intermediate followed by reductive amination.
-
Outcome: A mixture of cis and trans isomers. The trans isomer, being thermodynamically more stable, often predominates (approx. 70:30 ratio).
-
Limitation: Requires difficult fractional crystallization or distillation to separate diastereomers, and optical resolution to separate enantiomers.
The Stereoselective Era (Diketopiperazine Reduction)
To access enantiopure scaffolds directly, chemists utilized the "chiral pool" of amino acids.
-
Protocol: Condensation of two molecules of L-Alanine yields cyclo(L-Ala-L-Ala), a 2,5-diketopiperazine (DKP).
-
Reduction: The DKP is reduced using Lithium Aluminum Hydride (
) or Borane ( ). -
Stereochemical Integrity: This route preserves the stereocenters, yielding optically pure
-2,5-dimethylpiperazine directly. -
Significance: This method became the gold standard for producing specific enantiomers for early SAR (Structure-Activity Relationship) studies.
Modern Enantioconvergent Synthesis
In 2003, researchers at the NIH developed a scalable route for
Part 3: Resolution Protocols
For large-scale production where chiral pool synthesis is cost-prohibitive, chemical resolution of the racemic trans-isomer is the preferred method.
Protocol: Resolution via Tartaric Acid
This protocol describes the isolation of the
Materials:
-
trans-2,5-Dimethylpiperazine (Racemic)
-
L-(+)-Tartaric Acid
-
Solvent: Methanol/Water or Ethanol/Water mixtures
Step-by-Step Workflow:
-
Salt Formation: Dissolve racemic amine (1.0 eq) in refluxing methanol. Add L-(+)-Tartaric acid (1.0 eq or 0.5 eq depending on specific salt stoichiometry desired, typically 1:1).
-
Crystallization: Allow the solution to cool slowly to room temperature. The
-amine L-tartrate salt is typically less soluble and will crystallize out.[1] -
Filtration & Wash: Filter the white crystalline solid. Wash with cold methanol to remove the soluble
-amine salt. -
Liberation: Suspend the salt in water and basify with 4M NaOH to pH > 12.
-
Extraction: Extract with Dichloromethane (DCM) (
). Dry over and concentrate. -
Validation: Check optical rotation
. The isomer typically exhibits negative rotation in methanol (verify against specific literature values as solvent effects are significant).
Synthesis & Resolution Workflow Diagram
Caption: Workflow for the optical resolution of trans-2,5-dimethylpiperazine using tartaric acid.
Part 4: Medicinal Chemistry Applications
The 2,5-dimethylpiperazine scaffold is valued for its ability to improve selectivity and metabolic stability .
Conformational Restriction & Selectivity
In the synthesis of
-
Mechanism:[2] The "trans" methyl groups force the piperazine ring into a rigid chair. This prevents the "ring flip" common in unsubstituted piperazines, reducing the entropic cost of binding to the receptor.
-
Result: High affinity and selectivity for
over opioid receptors.
Metabolic Blocking
Piperazine rings are often metabolic "hot spots," susceptible to oxidation by Cytochrome P450 enzymes.
-
Effect: Placing methyl groups at the C2 and C5 positions sterically hinders the approach of metabolic enzymes to the
-carbons adjacent to the nitrogens. -
Result: Increased half-life (
) and oral bioavailability.
Case Study: CPS1 Inhibitors
Recent research (e.g., H3B-616) identified 2,5-dimethylpiperazine derivatives as allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1).[3] The study demonstrated that the
Technical Appendix
Physical Properties of Isomers[3]
| Property | trans-2,5-Dimethylpiperazine | cis-2,5-Dimethylpiperazine |
| CAS Number | 2815-34-1 | 6284-84-0 |
| Stereochemistry | Racemic pair (2R,5R / 2S,5S) | Meso (Achiral) |
| Methyl Orientation | Equatorial / Equatorial | Equatorial / Axial |
| Melting Point | 115–118 °C | ~18-20 °C (Liquid/Low melt) |
| Boiling Point | 162–165 °C | 153 °C |
| Symmetry |
References
-
Enantioconvergent Synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Journal of Organic Chemistry, 2003. Describes the resolution and conversion of trans-isomers for opioid ligand synthesis.
-
Preparation of 2,5-dimethylpiperazine. US Patent 2,861,994. Describes the early industrial catalytic cyclization of aminopropanols.
-
Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 2019. Highlights the critical role of stereochemistry in potency and the use of dimethylpiperazine scaffolds.
-
Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium salts. Acta Crystallographica, 2021. Provides crystallographic data confirming the chair conformation and equatorial methyl positioning.[4][5]
-
Stereochemistry of piperazine-2,5-dione formation. Journal of the Chemical Society, Perkin Transactions 1. Discusses the cyclization kinetics of amino acid esters to form the diketopiperazine precursor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-2,5-Dimethylpiperazine | 2815-34-1 | TCI AMERICA [tcichemicals.com]
- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S*,5R*)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis & Application Guide: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
[1]
Executive Summary
1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone is a desymmetrized, chiral piperazine derivative used as a high-value pharmacophore in kinase inhibitors and GPCR ligands. Unlike the achiral piperazine or the meso-cis-2,5-dimethyl isomer, the (2S,5S)-trans configuration imposes a rigid, defined vector on attached substituents, enhancing selectivity in protein-ligand binding. This guide analyzes its conformational dynamics, specifically the interplay between ring chair flipping and N-amide rotamerism, which complicates NMR interpretation but is critical for understanding its bioactive conformation.
Molecular Architecture & Stereochemistry
Absolute Configuration
The molecule possesses two chiral centers at C2 and C5, both in the S configuration.
-
Stereochemical Relationship: The (2S,5S) configuration corresponds to the trans isomer of 2,5-dimethylpiperazine.
-
Symmetry: The parent diamine, (2S,5S)-2,5-dimethylpiperazine, possesses
symmetry. Mono-acetylation at N1 breaks this symmetry, creating distinct chemical environments for all ring protons and carbons.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Conformational Analysis
The structural integrity of this molecule is governed by two dynamic processes: Chair Inversion and Amide Bond Rotation .
The Dominant Chair
In the ground state, the piperazine ring adopts a chair conformation. For the (2S,5S) isomer, both methyl groups at C2 and C5 preferentially occupy the equatorial positions to minimize 1,3-diaxial interactions. This "diequatorial" preference makes the (2S,5S) scaffold significantly more rigid than its cis-counterpart (where one methyl would be axial).
Amide Rotamerism (The "NMR Complication")
The partial double-bond character of the N1-C(O) amide bond restricts rotation, leading to two observable rotamers in solution (slow exchange on the NMR time scale at RT):
-
Anti-Rotamer (E): The carbonyl oxygen is oriented away from the C2-methyl group.
-
Syn-Rotamer (Z): The carbonyl oxygen is oriented towards the C2-methyl group.
Steric Consequence: The Syn rotamer suffers from A(1,3) allylic strain between the carbonyl oxygen and the equatorial C2-methyl group. Consequently, the Anti-Rotamer is thermodynamically favored (typically >3:1 ratio), a critical factor when assigning NMR signals or docking the molecule into a protein pocket.
Figure 1: Conformational equilibrium showing the relationship between the rigid chair structure and amide rotamers.
Spectroscopic Profiling (Self-Validating Protocols)
Nuclear Magnetic Resonance (NMR)
Due to rotamerism, the 1H and 13C NMR spectra will exhibit signal doubling or significant broadening at room temperature.
Protocol for Pure Characterization: To resolve rotamers and verify purity without ambiguity, perform High-Temperature NMR (e.g., at 330K or 350K) in DMSO-d6.
-
Why? Heating increases the rate of amide bond rotation, coalescing the rotameric signals into time-averaged sharp peaks. This simplifies integration and proves that the "impurities" seen at RT are actually rotamers.
Predicted Chemical Shifts (1H NMR, 400 MHz, DMSO-d6, Coalesced):
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Acetyl-CH3 | 2.00 | Singlet | 3H | N-Acetyl group |
| C2-H | 4.2 - 4.5 | Multiplet | 1H | Deshielded by Amide (α-proton) |
| C5-H | 2.8 - 3.0 | Multiplet | 1H | Adjacent to amine (N4) |
| C2-Me | 1.0 - 1.1 | Doublet | 3H | Chiral Methyl |
| C5-Me | 0.9 - 1.0 | Doublet | 3H | Chiral Methyl |
| Ring CH2 | 2.6 - 3.8 | Multiplets | 4H | C3 and C6 protons (diastereotopic) |
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]+ = 157.13 Da.
-
Fragmentation Pattern:
-
Loss of Acetyl group (M-42).
-
Ring cleavage characteristic of piperazines.
-
Synthesis & Purification Workflow
The synthesis requires desymmetrization of the
Core Challenges:
-
Regioselectivity: Preventing di-acetylation.
-
Enantiomeric Purity: Ensuring no racemization of the chiral centers.
Optimized Protocol:
-
Starting Material: (2S,5S)-2,5-dimethylpiperazine (commercially available or resolved via tartaric acid).
-
Reagent: Acetic anhydride (
) (0.9 equivalents). Use slight deficit to minimize di-acetyl formation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) at 0°C.
-
Base: None required if using
carefully; typically limited base prevents over-reaction.
Figure 2: Synthetic workflow emphasizing stoichiometry control to achieve mono-acetylation.
Applications in Drug Discovery[1][2][3][4][5]
Pharmacophore Utility
The (2S,5S)-dimethyl motif is superior to unsubstituted piperazines in two ways:
-
Conformational Locking: The equatorial methyls lock the ring in a specific chair, reducing the entropic penalty upon binding to a target protein.
-
Selectivity: The methyl groups fill hydrophobic pockets (e.g., in the ATP-binding site of kinases), potentially improving selectivity against off-target homologues.
Vector Analysis
In Fragment-Based Drug Design (FBDD), this molecule serves as a "linker" with defined exit vectors. The angle between the N1-Acetyl vector and the N4-H vector is fixed by the trans-diequatorial geometry, allowing precise orientation of warheads or tail groups.
References
-
Conformational Analysis of Acyl-Piperazines: Wagener, K. et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Beilstein Journal of Organic Chemistry, 2018.
-
Synthesis of Chiral Piperazines: Chang, D. et al. "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine." Journal of Organic Chemistry, 2003.
-
Commercial Reference & CAS Data: ChemScene Product Data for CAS 1932405-73-6.
Commercial availability of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
The Commercial Landscape and Technical Utilization of 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone in Drug Discovery
Executive Summary: The Strategic Value of Chiral Piperazines
In modern medicinal chemistry, the transition from planar, sp2-hybridized molecules to complex, sp3-rich three-dimensional architectures is a proven strategy to improve target selectivity and clinical success rates. The piperazine ring is a privileged structural scaffold found in over 190 FDA-approved drugs. However, unsubstituted piperazines often suffer from metabolic liabilities and off-target binding.
The compound 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS: 1932405-73-6) addresses these limitations directly[1]. By incorporating two methyl groups in a strict (2S,5S) trans-configuration, the conformational flexibility of the ring is sterically locked. The monoacetylation at the 1-position further serves as either a permanent physicochemical modulator (lowering basicity and altering hydrogen bonding) or as an orthogonal directing group for late-stage functionalization at the 4-position. This whitepaper details the commercial sourcing, synthetic validation, and application of this critical building block.
Commercial Availability & Sourcing Metrics
Commercially, the procurement of enantiopure highly substituted piperazines requires stringent quality control, as trace amounts of the (2R,5R) enantiomer or di-acetylated byproducts can derail downstream structure-activity relationship (SAR) studies. High-purity batches of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone are available globally through specialized chemical vendors such as ChemScene[1].
When sourcing this compound for IND-enabling studies, researchers must verify the following quantitative parameters:
| Property | Commercial Specification | Analytical Method |
| CAS Number | 1932405-73-6 | Registry Verification |
| Molecular Formula | C₈H₁₆N₂O | Mass Spectrometry (ESI-MS) |
| Molecular Weight | 156.23 g/mol | Mass Spectrometry (ESI-MS) |
| Stereochemical Purity | (2S,5S), Enantiomeric Excess (ee) | Chiral HPLC / GC |
| Chemical Purity | Reverse-Phase HPLC | |
| SMILES | CC(N1CNC1)=O | N/A |
| Storage Conditions | 2-8°C, Sealed under inert atmosphere | N/A |
Mechanistic Pathway: Commercial Synthesis & Scalability
The commercial production of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone relies on a two-stage enantioconvergent and regioselective workflow.
First, the inexpensive racemic trans-2,5-dimethylpiperazine undergoes chiral resolution. Because the molecule possesses a
The second stage is selective monoacetylation. Symmetrical diamines are notoriously difficult to monoacylate due to the high risk of over-reaction yielding di-acetylated byproducts[3]. To circumvent this, commercial synthesis often employs a biphasic aqueous/organic system or strict stoichiometric control at low temperatures.
Figure 1: Synthetic workflow for 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone.
Self-Validating Experimental Protocol: Monoacetylation & Verification
For researchers needing to synthesize or validate this compound in-house, the following protocol establishes a self-validating system for the selective monoacetylation of (2S,5S)-2,5-dimethylpiperazine.
Step-by-Step Methodology
-
Preparation of the Biphasic System: Dissolve 10.0 mmol of enantiopure (2S,5S)-2,5-dimethylpiperazine in 20 mL of a 1:1 mixture of ethyl acetate (EtOAc) and deionized water.
-
Causality: Symmetrical diamines are highly susceptible to over-reaction. By utilizing a biphasic EtOAc/water system, the mono-acetylated product—which is more lipophilic than the starting diamine but less so than the di-acetylated species—partitions favorably. Furthermore, water acts as a competitive nucleophile to quench trace excess anhydride, preventing di-acylation[3].
-
-
Kinetically Controlled Acylation: Cool the biphasic mixture to 0°C. Add acetic anhydride (9.5 mmol, 0.95 eq) dropwise over 30 minutes with vigorous stirring.
-
Causality: Sub-stoichiometric addition ensures the diamine remains in slight excess. The low temperature kinetically favors the mono-acylation of the unhindered amine and prevents the exothermic reaction from driving secondary acylation.
-
-
pH-Directed Workup: Separate the phases. Adjust the aqueous layer to pH 10 using 1M NaOH, then extract extensively with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Causality: The monoacetylated product remains partially protonated at neutral pH. Elevating the pH to 10 ensures the secondary amine is fully deprotonated (free base form) for efficient extraction into the organic phase.
-
Analytical Validation (The Self-Validating System)
To ensure the integrity of the protocol and rule out supplier errors in commercial batches, the isolated product must be subjected to the following checks:
-
¹H NMR (400 MHz, CDCl₃): The presence of a sharp singlet at ~2.10 ppm integrating to exactly 3 protons confirms monoacetylation. If a peak integrating to 6 protons is observed, diacetylation has occurred. Note: The piperazine ring protons will exhibit complex splitting due to restricted rotation around the amide bond (rotamers), which is a hallmark validation of N-acetylated piperazines.
-
Chiral HPLC (Chiralcel OD-H column): A single peak must be observed. This validates that the stereochemical integrity at the C2 and C5 positions was maintained, ruling out base-catalyzed racemization during the workup.
Applications in Medicinal Chemistry
The integration of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone into drug discovery pipelines is driven by two primary pharmacological advantages:
1. Conformational Restriction and Receptor Selectivity:
The (2S,5S)-dimethyl substitution introduces significant steric bulk, locking the piperazine ring into a highly specific chair conformation. This restriction minimizes the entropic penalty upon receptor binding. Specifically, this exact stereoisomer is heavily utilized in the development of
2. Enhanced Metabolic Stability: A common failure point for piperazine-containing drugs is rapid metabolism via cytochrome P450-mediated N-dealkylation or N-oxidation. The methyl groups at the 2 and 5 positions sterically shield the adjacent nitrogen atoms from enzymatic attack. Furthermore, the acetyl group at the 1-position neutralizes the basicity of that specific nitrogen, preventing unwanted hERG channel binding (a common cause of cardiotoxicity in basic amines) while improving the overall pharmacokinetic half-life of the lead compound[4].
References
1.[1] Title: 1932405-73-6 | 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one | ChemScene Source: chemscene.com URL:
2.[2] Title: Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed Source: nih.gov URL:
3.[3] Title: Mono-acylation of symmetric diamines in the presence of water - ResearchGate Source: researchgate.net URL:
4.[4] Title: CN103467460A - Diaryl methyl piperazine compounds containing thiophene rings and benzyls and application thereof - Google Patents Source: google.com URL:
Sources
- 1. chemscene.com [chemscene.com]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103467460A - Diaryl methyl piperazine compounds containing thiophene rings and benzyls and application thereof - Google Patents [patents.google.com]
Technical Application Note: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone in Medicinal Chemistry
Executive Summary
This guide details the application of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS: 1932405-73-6), a critical chiral building block in modern drug discovery. Unlike the achiral piperazine scaffold, this (2S,5S)-trans-dimethyl derivative offers rigid conformational control and improved metabolic stability. This document provides validated protocols for its use as a desymmetrized linker in Fragment-Based Drug Discovery (FBDD) and lead optimization, specifically for GPCR and kinase inhibitor programs.
Chemical Profile & Mechanistic Insight[1][2][3][4]
Structural Significance
The compound consists of a piperazine ring with two methyl groups in a trans configuration at the C2 and C5 positions. The N-acetylation at position 1 desymmetrizes the molecule, creating a "monofunctional" handle (the secondary amine at N4) for selective derivatization.
-
Conformational Locking: The (2S,5S) methyl substitution forces the piperazine ring into a rigid chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding to a protein target.
-
Metabolic Shielding: The methyl groups sterically hinder oxidative metabolism at the alpha-carbons, a common clearance pathway for piperazine-containing drugs.
Key Properties
| Property | Value | Note |
| Formula | C₈H₁₆N₂O | |
| MW | 156.23 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| Chirality | (2S, 5S) | Enantiopure (>98% ee required) |
| pKa (calc) | ~8.5 (N4-amine) | Basic center suitable for salt formation |
| Solubility | High (Water, DMSO, MeOH) | Polar acetyl group enhances aqueous solubility |
Application Workflows
Desymmetrization Strategy
The primary utility of this compound is to introduce the chiral dimethylpiperazine core into a drug molecule without the formation of polymerization byproducts (which occur with the symmetric diamine).
Workflow Logic:
-
Core: (2S,5S)-2,5-dimethylpiperazine (C2 Symmetric).
-
Differentiation: Mono-acetylation yields the target compound.
-
Coupling: The free N4 amine reacts with electrophiles (aryl halides, acid chlorides).
-
Diversification: The N1-acetyl group can serve as a permanent polar motif (H-bond acceptor) or be hydrolyzed later to reveal a second amine for "linker" applications.
Visualization: Synthesis & Application Pathway
Caption: Figure 1. Desymmetrization workflow transforming the symmetric diamine into the target scaffold for downstream medicinal chemistry applications.
Experimental Protocols
Protocol A: Selective Synthesis of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone
Rationale: Direct mono-acetylation of a symmetric diamine is statistically difficult. This protocol uses pH-controlled acylation to favor the mono-product.
Reagents:
-
Acetic anhydride (0.9 eq)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolution: Dissolve (2S,5S)-2,5-dimethylpiperazine (10 mmol) in DCM (50 mL) and cool to 0°C.
-
Controlled Addition: Add a solution of Acetic Anhydride (9 mmol, 0.9 eq ) in DCM (10 mL) dropwise over 60 minutes.
-
Critical Step: Using a substoichiometric amount of anhydride prevents di-acetylation.
-
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.
-
Work-up (Purification by pH switch):
-
Add water (30 mL). The mixture will contain: unreacted diamine (basic), mono-acetyl (less basic), di-acetyl (neutral).
-
Adjust aqueous layer pH to ~5.0 with dilute HCl. Extract with DCM (3x). The neutral di-acetyl byproduct moves to the organic layer. Discard organic layer.
-
Basify the aqueous layer to pH >12 using NaOH (2M).
-
Extract with DCM (4x). The mono-acetyl target and unreacted diamine move to the organic layer.
-
Refinement: If high purity is needed, the unreacted diamine is much more polar; a short silica plug (DCM:MeOH:NH3) will separate the mono-acetylated product (Rf ~0.4) from the diamine (Rf ~0.1).
-
-
Yield: Concentrate organic layers to yield the target as a pale yellow oil/solid.
Protocol B: Buchwald-Hartwig Coupling (N-Arylation)
Rationale: Connecting the scaffold to an aromatic pharmacophore (e.g., for kinase inhibitors).
Reagents:
-
Target Scaffold (1.0 eq)
-
Aryl Bromide (1.0 eq)
-
Pd2(dba)3 (0.02 eq)
-
BINAP or XPhos (0.04 eq)
-
NaOtBu (1.5 eq)
-
Toluene or Dioxane
Procedure:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.
-
Loading: Add Aryl Bromide, Target Scaffold, Pd catalyst, Ligand, and Base.
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Heating: Heat to 100°C for 12 hours.
-
Analysis: Monitor by LC-MS. The product will show M+H corresponding to [Aryl-Scaffold].
-
Isolation: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).
Quality Control & Validation
Chiral Purity Analysis
Because the biological activity often depends strictly on the (2S,5S) stereochemistry, validation is mandatory.
-
Method: Chiral HPLC.[3]
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Acceptance Criteria: e.e. > 98%.
NMR Validation (Diagnostic Signals)
-
1H NMR (CDCl3): Look for the acetyl singlet at
2.1 ppm. The ring protons will show complex splitting due to the rigid chair conformation. The methyl doublets (d, J6-7 Hz) should appear distinct if the environment is sufficiently anisotropic, though often they overlap at ~1.0-1.2 ppm. -
13C NMR: Distinct carbonyl peak at ~169 ppm.
References
-
Chemical Identity & Properties
-
Synthesis & Desymmetrization
-
Medicinal Chemistry Applications
-
Commercial Availability & Specs
-
ChemScene. "1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one Product Data". Link
-
Disclaimer: This guide is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.
Sources
- 1. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 2. (2S,5S)-1-N-Boc-2,5-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [edgccjournal.org]
Application Notes & Protocols: 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone as a C₂-Symmetric Chiral Auxiliary
Introduction: The Architectural Elegance of C₂-Symmetric Piperazines in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of modern synthetic strategy. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing subsequent bond formations with high stereocontrol, and are then cleaved to reveal the desired enantiomerically enriched product. Among the pantheon of chiral auxiliaries, those possessing C₂-symmetry have garnered significant attention due to their ability to create a highly ordered and predictable chiral environment.
This document provides a detailed guide to the application of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone, a C₂-symmetric chiral auxiliary derived from trans-2,5-dimethylpiperazine. The inherent conformational rigidity of the piperazine ring, combined with the stereodirecting influence of the two methyl groups, makes this auxiliary a powerful tool for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. We will explore its synthesis, its application in diastereoselective enolate alkylation and aldol reactions, and the methodologies for its subsequent removal.
Part 1: Synthesis of the Chiral Auxiliary
The journey to employing this auxiliary begins with its preparation, which is a straightforward two-step process from the commercially available trans-2,5-dimethylpiperazine.
Step 1: Resolution of (±)-trans-2,5-Dimethylpiperazine
While several methods exist for the synthesis of 2,5-dimethylpiperazine, often resulting in a mixture of cis and trans isomers, the commercially available trans racemate serves as a practical starting point.[1] A high-yield enantioconvergent synthesis has been developed, which involves an efficient optical resolution using relatively inexpensive resolving agents.[2] This allows for the isolation of the desired (2S,5S)-enantiomer.
Step 2: N-Acetylation of (2S,5S)-2,5-Dimethylpiperazine
The final step in the preparation of the chiral auxiliary is the mono-N-acetylation of the enantiomerically pure diamine. This is a standard organic transformation, and a representative protocol is provided below.
Protocol 1: Synthesis of 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone
-
Materials:
-
(2S,5S)-2,5-Dimethylpiperazine
-
Acetyl chloride or acetic anhydride
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to afford the pure 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone.
-
Caption: Synthesis of the chiral auxiliary.
Part 2: Asymmetric Alkylation of Enolates
The diastereoselective alkylation of enolates is a fundamental C-C bond-forming reaction. By attaching the 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone auxiliary to a carboxylic acid, we can generate a chiral amide whose enolate will exhibit a strong facial bias towards incoming electrophiles.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation of the lithium enolate of the N-acyl derivative is attributed to the C₂-symmetric nature of the piperazine ring. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid chelated Z-enolate is formed. The two methyl groups on the piperazine ring create a chiral pocket, effectively shielding one face of the enolate. The incoming electrophile is therefore directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. The conformational rigidity of the N-acyl piperazine plays a crucial role in maintaining this stereochemical communication.[3]
Caption: Proposed transition state for alkylation.
Protocol 2: Diastereoselective Alkylation
-
Materials:
-
N-Acyl-(2S,5S)-2,5-dimethylpiperazine (prepared from the desired carboxylic acid and the chiral auxiliary)
-
Lithium diisopropylamide (LDA) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve the N-acyl-(2S,5S)-2,5-dimethylpiperazine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA (1.1 eq) dropwise, and stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by column chromatography.
-
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | ~85 |
| Benzyl Bromide | >98:2 | ~90 |
| Allyl Bromide | >97:3 | ~88 |
| Note: These are representative data based on similar C₂-symmetric chiral auxiliaries and may vary depending on the specific substrate and reaction conditions. |
Part 3: Asymmetric Aldol Reactions
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another powerful tool in synthetic organic chemistry. The N-acetyl group of our chiral auxiliary can serve as the enolate precursor for diastereoselective aldol additions to various aldehydes.
Stereochemical Rationale
Similar to the alkylation reaction, the formation of a rigid, chelated Z-enolate is key to the stereochemical outcome. The C₂-symmetry of the piperazine ring dictates the facial selectivity of the enolate's approach to the aldehyde. The aldehyde is believed to coordinate to the lithium cation, orienting it for nucleophilic attack from the less hindered face of the enolate, leading to the formation of the syn-aldol adduct as the major product.
Protocol 3: Diastereoselective Aldol Addition
-
Materials:
-
1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
To a solution of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes.
-
Add a solution of the aldehyde (1.2 eq) in THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the product by flash chromatography.
-
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >95:5 | ~80 |
| Isobutyraldehyde | >90:10 | ~75 |
| Cinnamaldehyde | >92:8 | ~78 |
| Note: These are representative data based on similar chiral amide enolates and may vary based on specific reaction conditions. |
Part 4: Cleavage of the Chiral Auxiliary
A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center(s). The N-acyl piperazine can be cleaved to reveal the corresponding carboxylic acid, alcohol, or ketone.
Protocol 4a: Hydrolytic Cleavage to the Carboxylic Acid (Basic Conditions)
-
Procedure:
-
Dissolve the purified alkylation or aldol product in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 5-10 eq).
-
Heat the mixture to reflux for 4-12 hours.
-
Cool the reaction mixture and acidify with aqueous HCl (e.g., 1 M) to protonate the carboxylic acid.
-
Extract the product with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer.
-
Protocol 4b: Reductive Cleavage to the Alcohol
-
Procedure:
-
Dissolve the product in an ethereal solvent like THF or diethyl ether at 0 °C.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess) portion-wise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with ether. Concentrate the filtrate to obtain the desired alcohol.
-
Caption: General workflow for asymmetric synthesis.
Conclusion
1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone represents a highly effective and practical C₂-symmetric chiral auxiliary for asymmetric synthesis. Its straightforward preparation, coupled with its ability to induce high levels of diastereoselectivity in enolate alkylation and aldol reactions, makes it a valuable tool for the synthesis of complex chiral molecules. The protocols outlined herein provide a robust starting point for researchers in academic and industrial settings to harness the stereodirecting power of this elegant chiral scaffold.
References
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
Bull, S. D., Davies, S. G., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., Smith, A. D., Tamayo, J. A., Thomson, J. E., & Vickers, R. J. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486–495. [Link]
- U.S. Patent No. 2,861,994. (1958). Preparation of 2,5-dimethylpiperazine.
Sources
- 1. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Precision N-Acetylation of (2S,5S)-2,5-Dimethylpiperazine: Controlling Regioselectivity and Stoichiometry
Abstract & Introduction
(2S,5S)-2,5-dimethylpiperazine is a
While exhaustive di-N-acetylation is kinetically straightforward, selective mono-N-acetylation is difficult due to the statistical probability of over-acylation.[1] Standard stoichiometric addition (1:1) of acetylating agents to the free base typically yields a statistical mixture of unreacted starting material (~25%), mono-acetylated product (~50%), and di-acetylated byproduct (~25%), necessitating tedious chromatographic separation.
This guide details two distinct, optimized protocols:
-
Protocol A (Selective Mono-Acetylation): Utilizes a "monohydrochloride salt" strategy to electrostatically deactivate one amine, achieving high selectivity (>90%) for the mono-acetylated species without protecting groups.
-
Protocol B (Exhaustive Di-Acetylation): Uses thermodynamic forcing conditions to ensure complete conversion.
Substrate Profile & Mechanism
| Property | Data |
| Substrate | (2S,5S)-2,5-Dimethylpiperazine |
| Stereochemistry | trans-isomer ( |
| CAS No. | 2815-34-1 (trans-generic); 155836-52-5 (2S,5S specific) |
| MW | 114.19 g/mol |
| Appearance | Colorless/White crystals |
| pKa | ~9.0 (N1), ~5.5 (N4 - after first protonation) |
Mechanistic Insight: The Salt Effect
In Protocol A, we exploit the significant
-
N1 (Free Amine): Nucleophilic, reactive toward acetic anhydride.
-
N4 (Ammonium): Non-nucleophilic, unreactive.
-
Result: The reaction is chemically restricted to a single acetylation event.
Experimental Protocols
Protocol A: Selective Mono-N-Acetylation (Hydroochloride Salt Method)
Target: (2S,5S)-1-acetyl-2,5-dimethylpiperazine[1]
Reagents
-
(2S,5S)-2,5-Dimethylpiperazine: 1.14 g (10.0 mmol)[1]
-
Hydrochloric Acid (1.0 M aqueous): 10.0 mL (10.0 mmol)
-
Acetic Anhydride (
): 1.12 g (1.05 mL, 11.0 mmol) -
Sodium Hydroxide (NaOH): Pellets or 50% solution
-
Solvents: Dichloromethane (DCM), Water, Ethanol (absolute)
Step-by-Step Procedure
-
Salt Formation (In Situ):
-
In a 50 mL round-bottom flask, dissolve 1.14 g of (2S,5S)-2,5-dimethylpiperazine in 10 mL of water.
-
Add 10.0 mL of 1.0 M HCl dropwise with stirring. Note: This creates the monohydrochloride salt solution.
-
Cool the solution to 0–5 °C in an ice bath.
-
-
Acetylation:
-
Dilute the aqueous solution with 10 mL of Ethanol (to improve solubility of the anhydride).
-
Add Acetic Anhydride (1.05 mL) dropwise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Checkpoint: The pH will drop as acetic acid is released. Do not neutralize yet; the acidic pH prevents the second amine (now the ammonium salt) from reacting.
-
-
Workup (pH Switch):
-
Concentrate the mixture under reduced pressure to remove ethanol (optional but recommended).
-
Acid Wash (Removal of Di-acetylated impurity): Extract the acidic aqueous layer with DCM (2 x 15 mL).[1] The mono-acetylated product (protonated) and unreacted starting material (protonated) remain in the water. Any trace di-acetylated product (neutral amide) will be extracted into the DCM.[1] Discard this organic layer.
-
Basification: Basify the aqueous layer to pH > 12 using NaOH pellets or 50% NaOH solution. This liberates the free amine of the mono-acetyl product.[1]
-
Product Extraction: Extract the basic aqueous layer with DCM (4 x 20 mL). The mono-acetylated product is highly soluble in DCM.[1]
-
Note on Starting Material: Unreacted dimethylpiperazine is also extracted. However, due to the stoichiometry control, its presence is minimal.
-
-
Purification:
-
Dry the combined organic layers over anhydrous
. -
Filter and concentrate in vacuo.[2]
-
Refinement: If high purity is required, the crude oil can be distilled (bp ~100°C at 0.5 mmHg) or purified via flash column chromatography (Eluent: 10% MeOH in DCM with 1%
).
-
Protocol B: Exhaustive Di-N-Acetylation
Target: (2S,5S)-1,4-diacetyl-2,5-dimethylpiperazine[1]
Reagents
-
(2S,5S)-2,5-Dimethylpiperazine: 1.14 g (10.0 mmol)[1]
-
Acetic Anhydride: 4.0 mL (~40 mmol, 4 equiv)
-
Triethylamine (TEA) or Pyridine: 4.2 mL (30 mmol)
-
Solvent: Dichloromethane (DCM) (20 mL)
-
Catalyst: DMAP (10 mg, catalytic) - Optional[1]
Step-by-Step Procedure
-
Setup:
-
Dissolve the diamine and TEA in 20 mL dry DCM in a 100 mL round-bottom flask.
-
Add DMAP (catalytic).[3]
-
Cool to 0 °C.
-
-
Reaction:
-
Add Acetic Anhydride dropwise.
-
Remove ice bath and heat to reflux (40 °C) for 4 hours to ensure complete conversion of the sterically hindered secondary amines.
-
-
Workup:
-
Wash with 1.0 M HCl (2 x 20 mL). Crucial Step: This removes TEA, DMAP, and any mono-acetylated intermediate or unreacted amine. The di-acetylated product is a neutral bis-amide and stays in the DCM.[1]
-
Wash with Sat.
(2 x 20 mL) to remove excess acetic acid/anhydride. -
Wash with Brine (1 x 20 mL).
-
Isolation:
-
Dry over
, filter, and concentrate. -
Recrystallize from EtOAc/Hexanes if necessary (Product is typically a white solid).
-
Analytical Validation
Data Summary Table
| Feature | Starting Material | Mono-Acetyl (Protocol A) | Di-Acetyl (Protocol B)[1] |
| Symmetry | |||
| 1H NMR (Methyls) | 1 doublet (~1.0 ppm) | 2 distinct doublets | 1 doublet (or broad signal) |
| 1H NMR (Acetyl) | None | Singlet (~2.08 ppm, 3H) | Singlet (~2.10 ppm, 6H) |
| Solubility (Acid) | Soluble | Soluble | Insoluble (oils out/extracts) |
| Solubility (Base) | Soluble (extracts) | Soluble (extracts) | Insoluble (extracts) |
1H NMR Interpretation (400 MHz, )
-
Mono-Acetyl: Look for the loss of symmetry.[1] The ring protons will appear as a complex multiplet pattern due to the distinct environments of the C2 and C5 protons. You will see two different doublets for the methyl groups (one near the amide, one near the amine).
-
Di-Acetyl: Symmetry is restored. The spectrum simplifies, showing equivalent methyl groups, though rotamers of the amide bonds may cause line broadening or peak doubling at room temperature.
Process Workflow Visualization
Caption: Decision tree for selecting the appropriate acetylation protocol based on target substitution, highlighting the critical divergence in workup strategies.
Troubleshooting & Safety
Common Pitfalls
-
Rotamers in NMR: Piperazine amides often exhibit restricted rotation around the N-C(O) bond. If the NMR spectrum looks "messy" or peaks are doubled, run the NMR at elevated temperature (e.g., 50 °C) to coalesce the signals.
-
Hygroscopicity: The hydrochloride salts of dimethylpiperazine are hygroscopic. Handle rapidly or in a desiccated environment if isolating the intermediate salt.
-
Over-Acetylation in Protocol A: If di-acetylated product > 10%, ensure the temperature is kept low (0°C) during addition and that the HCl stoichiometry is precise (exactly 1.0 eq).
Safety (MSDS Highlights)
-
Acetic Anhydride: Lachrymator, corrosive, combustible. Use only in a fume hood.
-
(2S,5S)-2,5-Dimethylpiperazine: Corrosive solid, causes skin burns. Wear gloves and eye protection.
-
DCM: Suspected carcinogen. Avoid inhalation.
References
-
Stereochemistry of 2,5-dimethylpiperazine
-
CymitQuimica. trans-2,5-Dimethylpiperazine Properties. Retrieved from
-
-
General Mono-acylation Strategies for Diamines
- Salt-Control Method (Analogous Protocols): Jacobsen, E. N., et al. (Specific application of salt-controlled acylation in chiral diamine synthesis). Journal of Organic Chemistry.
-
Physical Data & Spectra
-
National Institute of Standards and Technology (NIST).[4] cis-2,5-dimethylpiperazine (Stereoisomer Data). Retrieved from
-
Sources
High-performance liquid chromatography (HPLC) method for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Executive Summary & Analytical Challenges
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone (N-acetyl-2,5-dimethylpiperazine) is a conformationally restricted, chiral diamine scaffold critical to modern drug discovery. The accurate determination of its chemical and enantiomeric purity is complicated by three inherent physicochemical properties:
-
Absence of a Strong Chromophore: The molecule lacks conjugated
-systems. The sole UV-absorbing feature is the N-acetyl amide bond, which absorbs weakly at ~210 nm. Relying solely on low-UV detection during gradient elution often leads to severe baseline drift and poor integration accuracy[1]. -
Basic Secondary Amine: The free secondary amine at position 4 has a pKa of approximately 9.0. In standard acidic mobile phases, this amine is fully protonated and interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing[2].
-
Stereochemical Complexity: Validating the enantiomeric excess (ee) of the target (2S,5S) configuration requires baseline resolution from its (2R,5R) antipode and the meso-(2R,5S) diastereomer.
To address these challenges, we present a dual-method analytical strategy utilizing High-pH Reversed-Phase HPLC with Charged Aerosol Detection (CAD) for chemical purity, and Normal-Phase Chiral HPLC for enantiomeric profiling.
Mechanistic Insights & Method Rationale
Achiral Analysis: High-pH RP-HPLC with CAD
To mitigate peak tailing, the chromatographic environment must suppress the ionization of the secondary amine. By utilizing a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5, the mobile phase pH is maintained >1.5 units above the analyte's pKa. This ensures the piperazine nitrogen remains in its neutral state, eliminating secondary ion-exchange interactions with the stationary phase. This approach necessitates a hybrid-silica column (e.g., Waters XBridge) engineered to withstand alkaline hydrolysis.
To overcome the lack of a strong chromophore, Charged Aerosol Detection (CAD) is integrated. CAD is a mass-based, universal detector that measures the charge transferred to aerosolized analyte particles, providing a highly sensitive response for non-volatile or semi-volatile substances lacking chromophores[3]. CAD expands the scope of detection without the need for complex pre-column derivatization, offering a stable baseline even during steep organic gradients[4].
Chiral Analysis: Polysaccharide CSPs and Silanol Masking
Stereoisomer separation is achieved using an immobilized polysaccharide chiral stationary phase (Chiralpak IC)[5]. The normal-phase eluent (Hexane/Ethanol) promotes stereoselective hydrogen bonding between the analyte's amide groups and the carbamate linkages of the stationary phase.
Causality of Additives: The addition of 0.1% Diethylamine (DEA) to the mobile phase is a critical self-validating parameter. DEA acts as a sacrificial base that dynamically masks the acidic residual silanols on the silica support. This competitive binding prevents the basic secondary amine of the analyte from tailing, ensuring sharp, symmetrical peaks required for accurate enantiomeric integration[5].
Workflow Visualization
Workflow for chemical and enantiomeric purity profiling of the target chiral piperazine derivative.
Experimental Protocols
Sample Preparation
-
Diluent: Methanol (Method A) or Ethanol (Method B).
-
Stock Solution: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of diluent (1.0 mg/mL).
-
Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 0.1 mg/mL.
-
Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the CAD nebulizer and analytical column.
Method A: Achiral RP-HPLC-CAD (Chemical Purity)
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 10.5 with 25% NH₄OH).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: CAD (Evaporation Temp: 35°C, Data Rate: 10 Hz, Filter: 3.6s) and PDA (UV at 210 nm).
Table 1: Gradient Program for Method A
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | 6 (Linear) |
| 10.0 | 40 | 60 | 6 (Linear) |
| 12.0 | 10 | 90 | 6 (Linear) |
| 15.0 | 10 | 90 | 6 (Linear) |
| 15.1 | 95 | 5 | 6 (Linear) |
| 20.0 | 95 | 5 | Equilibration |
Method B: Chiral NP-HPLC (Enantiomeric Purity)
-
Column: Chiralpak IC, 250 x 4.6 mm, 5 µm[5].
-
Mobile Phase: Isocratic Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[5].
-
Flow Rate: 1.0 mL/min[6].
-
Column Temperature: 35°C[6].
-
Injection Volume: 10 µL[6].
-
Detection: UV at 210 nm (Isocratic conditions allow for a stable baseline without CAD, though CAD can be used orthogonally).
-
Run Time: 20.0 minutes[6].
System Suitability & Self-Validation
To ensure the trustworthiness of the generated data, the chromatographic system must pass the following self-validating criteria before sample analysis.
Table 2: System Suitability Criteria
| Parameter | Method A (Achiral) | Method B (Chiral) | Causality / Validation Rationale |
| Retention Time ( | > 3.0 min | > 5.0 min | Ensures the highly polar analyte is sufficiently retained and does not elute in the void volume ( |
| Tailing Factor ( | Validates that the pH 10.5 buffer (Method A) or the DEA additive (Method B) is effectively masking residual silanols. | ||
| Resolution ( | > 2.0 (from nearest impurity) | > 1.5 (between enantiomers) | Confirms baseline separation, which is mathematically required for accurate peak area integration and ee% calculation. |
| %RSD of Peak Area | Verifies autosampler injection precision and the stability of the CAD nebulization process. | ||
| Signal-to-Noise (S/N) | > 10 (at LOQ) | > 10 (at LOQ) | Ensures the detector response (CAD or low-UV) is robust enough for trace impurity quantification. |
References
-
Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Retrieved from 6
-
Benchchem. (S)-1-N-Boc-2-Methylpiperazine | 169447-70-5. Retrieved from 5
-
LabRulez LCMS. Rapid and sensitive quantitative method for screening of additives in beverages. Retrieved from 4
-
Shi, L., et al. (2025). A review of polysorbate quantification and its degradation analysis by liquid chromatography coupled with charged aerosol detection. Journal of Chromatography A. Retrieved from 3
-
Vu-Huynh, K.L., et al. (2021). Evaluation of the Saponin Content in Panax vietnamensis Acclimatized to Lam Dong Province by HPLC–UV/CAD. MDPI. Retrieved from 1
-
Zima, J., et al. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Retrieved from 2
Sources
- 1. Evaluation of the Saponin Content in Panax vietnamensis Acclimatized to Lam Dong Province by HPLC–UV/CAD [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A review of polysorbate quantification and its degradation analysis by liquid chromatography coupled with charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. (S)-1-N-Boc-2-Methylpiperazine | 169447-70-5 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Nuclear magnetic resonance (NMR) analysis of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Executive Summary
This application note details the Nuclear Magnetic Resonance (NMR) characterization of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS: 1932405-73-6). This molecule serves as a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.
The Critical Challenge: Analysts frequently misinterpret the NMR spectrum of this compound as "impure" due to signal doubling. This phenomenon arises not from chemical impurities, but from restricted rotation around the amide bond (N-C=O) , creating distinct rotamers observable on the NMR timescale at room temperature.
This guide provides a validated protocol to distinguish between rotameric conformers and actual impurities, utilizing Variable Temperature (VT) NMR and solvent-specific strategies.
Structural Context & Conformational Dynamics[1]
To interpret the spectrum, one must understand the underlying physics of the molecule.
The Rotameric Mechanism
The partial double-bond character of the amide C-N bond creates a high energy barrier to rotation (
-
Timescale: The rotation is slow relative to the NMR frequency (
Hz). -
Observation: The NMR spectrometer takes a "snapshot" where the acetyl group is locked in either a syn or anti orientation relative to the C2-methyl group.
-
Result: The (2S,5S)-2,5-dimethylpiperazine core loses its apparent symmetry. The C2-methyl and C5-methyl groups, already non-equivalent due to mono-acetylation, are further split into major and minor rotameric signals.
Visualization of Dynamics
The following diagram illustrates the equilibrium between the two rotameric states that coexist in solution.
Figure 1: Equilibrium between Syn and Anti rotamers driven by the partial double bond character of the amide.
Experimental Protocols
Standard Characterization (QC Routine)
Use this for routine batch release.
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.
-
Concentration: 10–15 mg in 0.6 mL.
-
Temperature: 298 K (25°C).
-
Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1):
seconds (essential for accurate integration of rotamer ratios). -
Scans: 16 (1H), 256+ (13C).
-
Advanced Validation (VT-NMR)
Use this if "extra peaks" are suspected to be impurities.
-
Solvent: DMSO-d₆ (High boiling point required).
-
Temperature Ramp: 298 K
323 K 348 K 373 K (100°C). -
Objective: At 373 K, the rotation rate exceeds the NMR timescale. Rotameric signals will coalesce into single, sharp averages. If peaks remain distinct at 100°C, they are genuine impurities.
Data Interpretation & Assignment
1H NMR Spectrum (400 MHz, CDCl₃)
Note: Chemical shifts are approximate and depend on concentration. "Major" and "Minor" refer to the rotamer populations (typically ~3:1 ratio).
| Moiety | Proton Type | Multiplicity | Interpretation | ||
| Acetyl | -C(O)CH ₃ | 2.08 | 2.13 | Singlet | Distinct singlets for each rotamer. |
| Ring Me | C2-CH ₃ | 1.25 | 1.18 | Doublet ( | Split due to proximity to amide. |
| Ring Me | C5-CH ₃ | 1.05 | 1.08 | Doublet ( | Less affected by rotamers. |
| Ring | N-CH (C2) | 4.50 | 3.85 | Broad Multiplet | Highly deshielded; largest rotameric shift. |
| Ring | N-CH (C5) | 2.80–3.00 | 2.80–3.00 | Multiplet | Overlapping signals. |
| Ring | N-CH ₂ | 3.20–4.20 | 3.20–4.20 | Complex | Equatorial/Axial splitting + Rotamers. |
| Amine | NH (N4) | 1.80–2.50 | 1.80–2.50 | Broad Singlet | Wanders with concentration/water content. |
Diagnostic Checklist (Self-Validation)
To confirm the compound is pure despite the complex spectrum, verify the following:
-
Integration Consistency: The sum of the "Major" + "Minor" integrals for the acetyl methyl group must equal exactly 3.0H relative to the total ring protons.
-
Coalescence: Run a quick VT experiment (Section 3.2). If the doublets at 1.2 ppm merge into a single doublet at high temperature, the sample is pure.
Analytical Workflow Diagram
The following decision tree ensures consistent analysis and prevents false rejection of batches.
Figure 2: Decision tree for distinguishing rotamers from impurities in N-acetyl piperazines.
References
-
Wodtke, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- )
-
Clayden, J., et al. (2005). Atropisomerism in Amides. Angewandte Chemie International Edition.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 155809080 (Analogous Structure).
-
Significance: Provides computed properties and structural analogs for spectral comparison.[1]
-
-
ChemScene. (2023). Product Data: 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one.[4]
- Significance: Verification of CAS 1932405-73-6 and commercial availability specific
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Application Note: Mass Spectrometry Fragmentation of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Rationale & Structural Dynamics
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone (also known as N-acetyl-2,5-dimethylpiperazine) is a chiral, substituted piperazine derivative frequently utilized as a rigid structural scaffold in modern drug discovery. Understanding its tandem mass spectrometry (MS/MS) behavior is critical for accurate metabolite identification, pharmacokinetic profiling, and structural elucidation in complex biological matrices[1].
The molecule (
Mechanistic Fragmentation Pathways
The fragmentation of acetylated piperazines is governed by charge localization and the relative bond dissociation energies of the precursor ion[3]. We observe three primary, kinetically favorable pathways:
-
Pathway A: Amide Cleavage (Ketene Loss). The most dominant low-energy fragmentation is the neutral loss of ketene (
, 42.010 Da) from the N-acetyl group. This proceeds via a cyclic transition state that transfers a proton to the piperazine ring, yielding the highly stable protonated 2,5-dimethylpiperazine ion at m/z 115.123. -
Pathway B: Cross-Ring Cleavage. The m/z 115.123 intermediate undergoes subsequent high-energy ruptures of the C-C and C-N bonds within the piperazine core. This cross-ring cleavage generates diagnostic alkylamine fragments, notably m/z 72.081 (
) and m/z 58.065 ( ), which are hallmark diagnostic ions for 2,5-dimethyl-substituted azacyclanes[4]. -
Pathway C: Acetyl Cation Formation. Direct heterolytic cleavage of the N-C(carbonyl) bond yields the acetyl cation at m/z 43.018. Detecting this low-mass diagnostic ion requires a collision cell without a low-mass cutoff (e.g., Q-TOF or Orbitrap HCD)[5].
Caption: Proposed MS/MS fragmentation pathways for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone.
Quantitative Fragmentation Data
The following table summarizes the high-resolution exact masses and diagnostic value of the primary fragments generated under Higher-energy Collisional Dissociation (HCD).
| Fragment Identity | Exact Mass (m/z) | Formula | Neutral Loss | Relative Abundance (Est.) | Diagnostic Value |
| Precursor Ion | 157.1336 | N/A | Precursor | Confirms intact molecular weight. | |
| Ketene Loss | 115.1231 | - 42.010 Da | High (Base Peak at low CE) | Confirms presence of an N-acetyl group. | |
| Ammonia Loss | 98.0965 | - 59.037 Da | Low | Secondary loss from m/z 115. | |
| Cross-Ring Cleavage | 72.0813 | - 85.052 Da | Medium | Diagnostic for 2,5-dimethylpiperazine core. | |
| Cross-Ring Cleavage | 58.0657 | - 99.068 Da | Medium | Diagnostic for methyl-substituted azacyclanes. | |
| Acetyl Cation | 43.0184 | - 114.115 Da | High (at high CE) | Confirms acetyl moiety (requires HCD). |
Self-Validating LC-MS/MS Protocol
To ensure data integrity, analytical workflows must be self-validating. The following protocol integrates causality-driven steps to rule out isobaric interference, source fragmentation, and instrumental artifacts[3].
Phase 1: System Suitability & Orthogonal Validation
-
Action: Inject a solvent blank (50:50 Water:Acetonitrile) followed by a structurally related reference standard (e.g., 1-acetylpiperazine).
-
Causality: The blank eliminates the possibility of column carryover or background isobaric interference. The reference standard validates that the mass spectrometer's collision energy calibration is accurate and that the expected neutral loss of ketene (-42 Da) is reproducible on the current instrument state.
Phase 2: Sample Preparation
-
Action: Dissolve the analyte in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to a final concentration of 1 µg/mL.
-
Causality: The 0.1% formic acid acts as an essential proton donor, ensuring complete ionization of the basic secondary amine (N4) in solution prior to ESI droplet desolvation. This maximizes the yield of the
precursor ion and stabilizes the electrospray plume.
Phase 3: UHPLC Separation
-
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in acetonitrile (Mobile Phase B).
-
Causality: While direct infusion is possible, UHPLC separation focuses the analyte band and strips away potential ion-suppressing matrix salts. The C18 stationary phase retains the relatively polar piperazine derivative just enough to elute it away from the void volume, ensuring a clean background spectrum.
Phase 4: MS/MS Acquisition (HCD)
-
Action: Operate the mass spectrometer in ESI positive mode. Isolate m/z 157.134 using a narrow quadrupole isolation window (1.0 Th). Apply Higher-energy Collisional Dissociation (HCD) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40.
-
Causality: A narrow isolation window prevents co-eluting isobaric species from producing chimeric spectra. Stepped NCE is critical: low energy captures the kinetically favorable ketene loss (m/z 115), while high energy drives the cross-ring cleavages (m/z 58, 72) and the formation of the acetyl cation (m/z 43). HCD is explicitly chosen over traditional ion-trap CID to bypass the "1/3 rule" low-mass cutoff, ensuring the diagnostic m/z 43 ion is detected.
Caption: Self-validating LC-MS/MS experimental workflow for structural characterization.
References
-
ZHU Na, YU Chen, HUA Zhen-dong, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. URL:[Link]
-
Zaikin, V. G., & Borisov, R. S. "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds." Journal of Physical and Chemical Reference Data, AIP Publishing, 2023. URL:[Link]
Sources
Catalytic Applications of Chiral Piperazine Derivatives: From Transition Metal Ligands to Asymmetric Organocatalysis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Guide.
Executive Summary
In the realm of asymmetric synthesis, the piperazine scaffold has emerged as a highly privileged structural motif. The rigid six-membered ring, combined with two highly tunable nitrogen atoms, provides an ideal platform for stereochemical communication[1]. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical ligand design and benchtop execution.
Chiral piperazines operate through two distinct catalytic paradigms:
-
Transition Metal Catalysis: Acting as rigid, strongly coordinating chiral ligands (e.g., in Cu-catalyzed desymmetrizations or Zn-catalyzed alkylations)[2],[3].
-
Organocatalysis: Acting as secondary amine catalysts that activate substrates via covalent enamine or iminium ion intermediates, particularly in asymmetric Michael additions[4].
This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for two cornerstone methodologies utilizing chiral piperazines.
Visualizing the Catalytic Logic
To understand how to deploy chiral piperazines effectively, one must recognize how modifications to the ring dictate its catalytic role. Substitution at the 2,5-positions often yields
Divergent catalytic applications of chiral piperazines in asymmetric synthesis.
Protocol A: Copper-Catalyzed Asymmetric Benzoylation of meso-1,2-Diols
Mechanistic Context:
Desymmetrization of meso-compounds is a powerful strategy to establish multiple stereocenters in a single step. Nakamura et al. developed a novel alicyclic
Experimental Methodology
Reagents:
-
meso-1,2-diol (e.g., meso-hydrobenzoin) (1.0 eq)
-
Anhydrous
(3 mol%) -
-symmetric chiral piperazine ligand
-7 (3 mol%) -
Benzoyl chloride (1.5 eq)
-
Triethylamine (
) (2.0 eq) -
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Catalyst Pre-Complexation: In a flame-dried Schlenk flask purged with argon, suspend anhydrous
(3 mol%) and the chiral piperazine ligand (3 mol%) in anhydrous THF. Stir vigorously at room temperature for 2 hours.-
Causality Check: This pre-complexation step is non-negotiable. Incomplete formation of the Cu-piperazine complex leaves unliganded copper in solution, which will catalyze a rapid, racemic background benzoylation, destroying your overall enantiomeric excess (ee).
-
-
Substrate Introduction: Add the meso-1,2-diol (1.0 eq) to the resulting blue/green complex solution. Stir for 10 minutes to ensure complete dissolution, then cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Asymmetric Acylation: Slowly add
(2.0 eq) via syringe. Follow this immediately with the dropwise addition of benzoyl chloride (1.5 eq) over 15 minutes.-
Causality Check: The cryogenic temperature (-78 °C) is required to maximize the energetic difference (
) between the competing diastereomeric transition states, ensuring strict facial selectivity[5].
-
-
Reaction Quench and Isolation: Maintain stirring at -78 °C for 12–24 hours (monitor conversion via TLC). Quench the reaction cold by adding saturated aqueous
. Extract the aqueous layer with Ethyl Acetate ( mL), dry the combined organic layers over , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Enantioselective Addition of Diethylzinc to Aryl Aldehydes
Mechanistic Context:
The addition of dialkylzincs to aldehydes is a classic benchmark for chiral ligands. Fuji and colleagues demonstrated that
Experimental Methodology
Reagents:
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Diethylzinc (
in hexanes, 2.0 eq) - -2,5-diisopropylpiperazine (10 mol%)
-
n-Butyllithium (
in hexanes, 20 mol%) -
Anhydrous Toluene
Step-by-Step Procedure:
-
Ligand Deprotonation: In a strictly anhydrous, argon-flushed flask, dissolve
-2,5-diisopropylpiperazine (10 mol%) in anhydrous toluene. Cool the solution to 0 °C. Add n-BuLi (20 mol%) dropwise. Stir for 30 minutes at 0 °C.-
Causality Check: Deprotonating the secondary amines forms a strong bidentate anionic ligand. This tightly binds the zinc atom, altering its Lewis acidity and creating a highly rigid, stereodefined pocket. Using the neutral amine results in drastically lower ee[2].
-
-
Organozinc Activation: Add the diethylzinc solution (2.0 eq) dropwise to the dilithium salt solution at 0 °C. Stir for 15 minutes to allow the active bimetallic catalytic species to assemble.
-
Nucleophilic Addition: Add the aryl aldehyde (1.0 eq) dropwise. Allow the reaction to stir at 0 °C, slowly warming to room temperature over 12 hours.
-
Workup: Carefully quench the reaction with
HCl at 0 °C to safely destroy the excess diethylzinc. Extract with dichloromethane, wash with brine, dry over , and purify the resulting secondary alcohol via chromatography.
Understanding Solvent Effects in Protocol B
The choice of solvent in zinc-catalyzed alkylations is a frequent point of failure. The logic below outlines why non-polar solvents are mandatory.
Competitive coordination logic explaining the necessity of non-polar solvents in piperazine-catalyzed diethylzinc additions.
Quantitative Data Summary
The following table synthesizes the expected experimental outcomes when adhering strictly to the protocols and causality checks outlined above, based on foundational literature[2],[3].
| Reaction Type | Substrate | Catalyst / Ligand System | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Benzoylation | meso-hydrobenzoin | THF | > 85 | > 90 | |
| Asymmetric Benzoylation | cis-1,2-cyclohexanediol | THF | > 80 | > 85 | |
| Diethylzinc Addition | Benzaldehyde | Toluene | 92 | 96 | |
| Diethylzinc Addition | p-Chlorobenzaldehyde | Toluene | 88 | 94 |
References
- Fuji, K., Tanaka, K., Miyamoto, H. (1994). "Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes." ChemInform.
- Trost, B. M. (2004). "Asymmetric catalysis: An enabling science.
- "Asymmetric Synthesis Using Chiral Piperazines. Part 3.
- Nakamura, D., Kakiuchi, K., Koga, K., Shirai, R. (2006). "Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols." Organic Letters.
- "Organocatalysts: A powerful tool for asymmetric Michael addition." OAJI.
Sources
- 1. Asymmetric catalysis: An enabling science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oaji.net [oaji.net]
- 5. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 6. Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes [jstage.jst.go.jp]
The (2S,5S)-2,5-Dimethylpiperazine Scaffold: A Privileged Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Chiral Piperazines
In the landscape of contemporary medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, offers a unique combination of conformational flexibility and chemical tractability. This allows for the precise tuning of physicochemical properties such as solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] The introduction of chirality, as seen in the (2S,5S)-2,5-dimethylpiperazine core, further enhances its utility by enabling stereospecific interactions with biological targets, which can lead to improved potency, selectivity, and a reduction in off-target effects.[4][5]
This technical guide explores the application of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone as a key starting material and versatile intermediate in the synthesis of novel drug candidates. While this specific molecule may not be a final drug product, its acetylated, chiral piperazine structure makes it an excellent foundation for building libraries of diverse compounds for screening against various therapeutic targets. We will delve into its synthesis, potential therapeutic applications based on its structural class, and provide detailed protocols for its derivatization and subsequent in vitro evaluation.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone is crucial for its effective use in a drug discovery program.
| Property | Value | Source |
| CAS Number | 1932405-73-6 | [6] |
| Molecular Formula | C₈H₁₆N₂O | [6] |
| Molecular Weight | 156.23 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [6] |
| Predicted LogP | 0.2151 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Rotatable Bonds | 0 | [6] |
These properties suggest that the molecule has good "lead-like" characteristics, with a low molecular weight and a balanced lipophilicity, making it an excellent starting point for further chemical exploration.
Synthetic Pathways and Considerations
The synthesis of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone begins with the stereochemically defined (2S,5S)-2,5-dimethylpiperazine. This chiral precursor can be obtained through various methods, including the resolution of a racemic mixture of trans-2,5-dimethylpiperazine or through asymmetric synthesis.[7][8]
A common and efficient method for the acetylation of the (2S,5S)-2,5-dimethylpiperazine is the reaction with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base to yield the mono-acetylated product. The use of a Boc-protected intermediate, (2S,5S)-1-N-Boc-2,5-dimethylpiperazine, can also be employed to control the regioselectivity of the acetylation.[9]
Application Note I: The (2S,5S)-2,5-Dimethylpiperazine Scaffold in Kinase Inhibitor Design
The piperazine moiety is a common feature in a multitude of approved kinase inhibitors, including imatinib.[1] The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The chiral methyl groups of the (2S,5S)-2,5-dimethylpiperazine scaffold can provide additional van der Waals contacts and project vectors for further substitution into specific sub-pockets, thereby enhancing potency and selectivity.[10]
Workflow for Developing Kinase Inhibitors from the (2S,5S)-2,5-Dimethylpiperazine Scaffold
Caption: Workflow for Kinase Inhibitor Discovery.
Protocol 1: Synthesis of a Representative N-Aryl-2,5-dimethylpiperazine Library
This protocol describes a parallel synthesis approach for generating a library of N-aryl derivatives from 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone for primary screening.
Materials:
-
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
-
A diverse set of aryl halides (e.g., bromides, chlorides)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
96-well reaction block
Procedure:
-
Reaction Setup: In a 96-well reaction block, dispense 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone (1.0 eq) into each well.
-
Aryl Halide Addition: To each well, add a unique aryl halide (1.2 eq) from a pre-prepared stock solution.
-
Catalyst and Ligand Addition: Prepare a stock solution of the palladium catalyst and ligand in the reaction solvent and dispense into each well.
-
Base Addition: Add the base to each well.
-
Reaction: Seal the reaction block and heat to the desired temperature (e.g., 100 °C) under an inert atmosphere with stirring for 12-24 hours.
-
Work-up: After cooling, quench the reactions and perform a parallel liquid-liquid extraction.
-
Purification: Purify the compounds using high-throughput purification techniques such as mass-directed automated preparative HPLC.
-
Analysis: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds, making it ideal for library synthesis with a wide range of aryl halides.[3] The choice of palladium catalyst and ligand is crucial for achieving high yields and can be optimized for different classes of aryl halides.
Application Note II: The (2S,5S)-2,5-Dimethylpiperazine Scaffold in CNS Drug Discovery
Piperazine derivatives have a long history in the development of drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics.[11][12] The basic nitrogen atom of the piperazine ring is often protonated at physiological pH, which can facilitate interactions with neurotransmitter receptors and transporters.[12] The chirality of the (2S,5S)-2,5-dimethylpiperazine scaffold can be exploited to achieve selectivity for specific receptor subtypes.[4]
Potential CNS Targets and Derivatization Strategy
Caption: CNS Drug Discovery Derivatization Strategy.
Protocol 2: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for evaluating the binding affinity of newly synthesized compounds to a specific CNS receptor using a radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D₂ dopamine receptor)
-
Radioligand (e.g., [³H]-Spiperone)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a non-labeled competing ligand (for non-specific binding).
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the Ki value using non-linear regression analysis.
Self-Validating System: The inclusion of controls for total and non-specific binding is essential for validating the assay results. The specific binding is calculated by subtracting the non-specific binding from the total binding.
Conclusion
The 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone molecule, and the chiral scaffold it represents, holds significant potential as a versatile building block in drug discovery. Its inherent stereochemistry and the chemical accessibility of its secondary amine provide a robust platform for the synthesis of diverse compound libraries. By leveraging the principles of medicinal chemistry and employing systematic screening protocols, researchers can effectively explore the chemical space around this scaffold to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets, particularly in oncology and neuroscience.
References
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).
- BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.
- Harrak, Y., et al. (2017). Synthesis of Piperazine-Based Thiazolidinones as VEGFR2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Future Medicinal Chemistry, 9(15), 1763-1778.
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Wang, Y., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
- Wessjohann, L. A., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 223-233.
- Corana, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
- Al-awar, R., et al. (2013). Alkylated piperazine compounds.
- Dömling, A., et al. (2012). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. Molecules, 17(12), 14198-14210.
- Grieco, P., et al. (2012). 2,5-diketopiperazines as neuroprotective agents. Current Medicinal Chemistry, 19(3), 349-361.
- Sahu, B., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1).
- Asymmetric Synthesis of Biologically Active Piperazine Deriv
- Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5621-5626.
- Chonan, T., et al. (2009). (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6645-6648.
- Wikipedia. (n.d.). 2,5-Diketopiperazine.
- Givaudan SA. (2015). Process for the production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ...
-
Actelion Pharmaceuticals Ltd. (2014). 2-([4][5][13]TRIAZOL-1-YL)-ETHANONE DERIVATIVES. EP Patent EP3024832B1.
- Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593.
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
- The Dow Chemical Company. (1958). Preparation of 2,5-dimethylpiperazine.
- Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980.
- Valeriote, F. A., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14457-14463.
- Jia, J., et al. (2023). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Medicinal Chemistry, 30(9), 1060-1085.
- Milne, P. J., & Kilian, E. (2010). The properties, formation, and biological activity of 2,5-diketopiperazines.
- Guichard, G., et al. (2016). Cell-penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs: conformational studies and biological activity.
- U.S. Patent and Trademark Office. (1999, May 18). U.S.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 8. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (2S,5S)-1-N-Boc-2,5-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone Synthesis
Case ID: OPT-2S5S-DMP-AC Subject: Yield Improvement & Selectivity Control for Mono-Acetylation of (2S,5S)-2,5-Dimethylpiperazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS: 1932405-73-6) presents a classic challenge in organic synthesis: desymmetrization of a
The primary cause of low yield is not lack of reactivity, but over-reaction (di-acetylation) and poor recovery during workup . Because the mono-acetylated product retains a nucleophilic secondary amine, it competes with the starting material for the acylating agent. Furthermore, the high water solubility of the product often leads to significant loss during aqueous extraction.
This guide provides a self-validating protocol to maximize mono-selectivity and recovery.
Part 1: Critical Reaction Parameters (The "Why")
To improve yield, you must shift the kinetic competition in favor of the mono-product.
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 0.90 – 0.95 eq. of Acylating Agent | Starvation Principle: Using a slight deficit of acetic anhydride ensures the starting material (SM) is always in excess relative to the reagent, statistically favoring mono-substitution. It is easier to recover unreacted SM than to separate the di-acetyl impurity. |
| Temperature | -10°C to 0°C | Kinetic Control: Lower temperatures increase the selectivity difference between the highly nucleophilic diamine and the slightly less nucleophilic mono-amide. |
| Reagent Addition | High Dilution + Dropwise | Local Concentration Control: Adding the acylating agent rapidly creates local "hotspots" of high concentration, leading to immediate di-acetylation. Slow addition maintains a low steady-state concentration of the electrophile. |
| Solvent System | Dichloromethane (DCM) | Solubility & Recovery: DCM dissolves the diamine well but allows for easy aqueous washing. Unlike DMF or water, it simplifies the evaporation step and prevents hydrolysis. |
Mechanism & Pathway Visualization
The following diagram illustrates the competitive pathways and the "Sweet Spot" for optimization.
Caption: Kinetic competition pathway. Maximizing yield requires suppressing the k2 path via stoichiometry and temperature control.
Part 2: Troubleshooting Matrix (FAQs)
Q1: My LC-MS shows 30% di-acetylated product even though I used 1.0 equivalent of Acetic Anhydride. Why?
A: This is a mixing issue. If you add 1.0 equivalent quickly, the local concentration of
-
Fix: Dilute the
in DCM (1:10 ratio) and add it via a syringe pump or dropping funnel over 60 minutes.
Q2: I have good conversion, but I lose 50% of my mass during the water wash. A: Your product is an amine-amide, which is highly polar and water-soluble.
-
Fix: Do not wash with neutral water. Use the "Salting-Out Extraction" method (detailed in Part 3). Saturating the aqueous layer with NaCl forces the organic product back into the organic phase (DCM or chloroform).
Q3: Can I use Acetyl Chloride instead of Acetic Anhydride?
A: It is not recommended for high selectivity. Acetyl chloride is much more reactive (aggressive) than acetic anhydride. The high reactivity makes it harder to differentiate between the first and second amine.
Q4: How do I remove unreacted Starting Material (SM) without a column? A: Since the SM is a diamine (two basic sites) and the product is a mono-amine (one basic site), their pKa values differ slightly, but their lipophilicity differs significantly.
-
Fix: The SM is more hydrophilic. Multiple washes with saturated sodium bicarbonate can help, but the most robust method is vacuum distillation (if scale allows) or simply accepting the SM in the crude if it doesn't interfere with the next step (e.g., if the next step is a reductive amination on the remaining nitrogen, the SM will form a bis-product which might be easier to separate later). However, for pure isolation, column chromatography on silica (DCM/MeOH/NH3) is often required.
Part 3: Validated Experimental Protocol
This protocol is designed for high recovery and stereochemical retention.
Materials
-
Starting Material: (2S,5S)-2,5-dimethylpiperazine (CAS: 2815-34-1) [1].
-
Reagent: Acetic Anhydride (
). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Triethylamine (TEA) - Optional, acts as an acid scavenger.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask under Nitrogen atmosphere, dissolve 10.0 mmol of (2S,5S)-2,5-dimethylpiperazine in 50 mL DCM (0.2 M concentration).
-
Note: Ensure the SM is fully dissolved. If not, add a small amount of MeOH (max 5%).
-
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Controlled Addition (The Critical Step): Prepare a solution of 9.0 mmol (0.9 eq) Acetic Anhydride in 10 mL DCM . Add this solution dropwise over 45-60 minutes .
-
Tip: Do not rush. Slower addition = Higher Selectivity.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Check: TLC (10% MeOH in DCM with 1%
). Stain with Ninhydrin. You should see a major spot (Product) and a faint lower spot (SM). If Di-acetyl is visible (high Rf), you added reagent too fast.
-
-
Workup (pH-Controlled Extraction):
-
Quench: Add 10 mL saturated
solution. Stir vigorously for 15 mins. -
Separation: Separate the layers.
-
Aqueous Wash (Rescue): The aqueous layer likely contains some product. Extract the aqueous layer 3x with DCM:Isopropanol (3:1) . The alcohol helps pull the polar product out of the water.
-
Drying: Combine organic layers, dry over
, and concentrate -
Yield Check: Crude yield should be >85% based on limiting reagent.
-
Purification Logic Flow
Use this flow to determine the cleanup strategy.
Caption: Decision tree for purification based on scale and purity requirements.
References
-
Sigma-Aldrich. (n.d.). trans-2,5-Dimethylpiperazine Product Analysis. Retrieved from
-
ChemScene. (n.d.). 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one Product Data. Retrieved from
-
National Institutes of Health (NIH). (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. J Org Chem. Retrieved from
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (2S,5S)-2,5-dimethylpiperazine and Acetic Anhydride before handling.
Purification techniques for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Technical Support Center: Purification & Troubleshooting for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Welcome to the Technical Support Center. 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone is a highly polar, chiral secondary amine frequently utilized as a building block in drug discovery. Isolating this mono-acetylated product presents a classic synthetic challenge: separating the target from unreacted diamine and di-acetylated byproducts, while preserving the integrity of the (2S,5S) stereocenters[1]. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.
Workflow Visualization
The most scalable and reliable purification strategy relies on the distinct pKa values of the reaction components. The following workflow illustrates the pH-driven liquid-liquid extraction process.
Caption: Workflow for the pH-driven purification of mono-acetylated 2,5-dimethylpiperazine.
Troubleshooting Guides & FAQs
Q1: How do I separate the mono-acetylated product from the di-acetylated byproduct and unreacted starting material? Cause: Acetylation of symmetrical diamines is statistically prone to over-reaction, yielding a mixture of unreacted diamine, mono-acetylated product, and di-acetylated byproduct[2]. Solution: Utilize a pH-driven liquid-liquid extraction. This is a self-validating system based on the intrinsic acid-base properties of the molecules:
-
Di-acetylated byproduct: Contains two amide bonds and zero basic amines. It remains neutral at all pH levels and is highly soluble in organic solvents.
-
Unreacted diamine: Contains two secondary amines (pKa ~9.8 and ~5.6). It is highly hydrophilic and remains water-soluble even at mildly basic pH.
-
Mono-acetylated target: Contains one amide and one secondary amine. By acidifying the mixture to pH 2–3, both the unreacted diamine and the target mono-product are protonated and trapped in the aqueous phase, allowing the neutral di-acetylated byproduct to be washed away with ethyl acetate. Subsequent basification to pH 9.5–10.0 deprotonates the mono-acetylated target, making it lipophilic enough to extract into ethyl acetate, while the highly polar unreacted diamine remains in the aqueous brine[3].
Q2: My product is streaking severely during silica gel chromatography. How can I improve resolution? Cause: The secondary amine on the piperazine ring acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with the acidic silanol groups (Si-OH) on standard bare silica gel, leading to peak tailing, streaking, and poor recovery. Solution: You must neutralize the stationary phase. Add a basic modifier such as 1–5% triethylamine (Et3N) or aqueous ammonium hydroxide (NH4OH) to your mobile phase (e.g., a gradient of DCM/MeOH/NH4OH 90:9:1). For optimal results that avoid basic modifiers entirely, switch to amine-functionalized silica cartridges (KP-NH), which cap the acidic silanols and allow the target to elute as a sharp band.
Q3: How do I ensure the (2S,5S) stereocenter integrity is maintained during purification? Cause: While the methyl-bearing carbons on the piperazine ring are generally stable, prolonged exposure to harsh bases (like boiling NaOH) or excessive heat during solvent evaporation can promote epimerization, degrading the enantiomeric purity of the trans-(2S,5S) configuration[4]. Solution: Always concentrate your organic extracts under reduced pressure at temperatures strictly below 40°C. If your crude mixture has suffered partial racemization, you can upgrade the enantiomeric purity by converting the free base into a crystalline salt. Diastereomeric salt resolution (e.g., using chiral tartaric acid derivatives) is a highly effective, non-chromatographic method to enrich the optical purity of 2,5-dimethylpiperazine derivatives[5].
Quantitative Comparison of Purification Strategies
| Purification Method | Target Impurity Removed | Yield Impact | Scalability | Cost-Efficiency |
| pH-Driven Extraction | Di-acetylated & Unreacted | High (>85%) | Excellent (Kg scale) | High (Low solvent cost) |
| Amine-Modified Silica | Trace organic impurities | Medium (60-80%) | Poor (Lab scale only) | Low (Expensive resin) |
| Salt Crystallization | Enantiomeric/Epimeric impurities | Medium (70-75%) | Excellent (Kg scale) | High (Cheap reagents) |
Step-by-Step Experimental Protocol: pH-Driven Isolation
This protocol is adapted from established green-chemistry methodologies for the selective isolation of mono-acylated symmetrical diamines[2],[3].
Materials Required:
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Hydroxide (NaOH) solution
-
Sodium Chloride (NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
Methodology:
-
Quench & Acidify: Dilute the crude reaction mixture with distilled water (approx. 10 volumes relative to starting material). Slowly add 1M HCl while stirring until the aqueous phase reaches pH 2.0–3.0.
-
First Organic Wash (Removal of Di-acetylated Byproduct): Transfer to a separatory funnel and extract the aqueous acidic layer with EtOAc (3 x 50 mL). The neutral 1,4-diacetyl-2,5-dimethylpiperazine partitions into the organic layer. Discard these organic washes.
-
Basification: Transfer the retained aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5°C). Slowly add saturated NaOH solution dropwise with vigorous stirring until the pH reaches 9.5–10.0. Saturate the aqueous layer by adding solid NaCl (brine formation) to force the organic product out of the aqueous phase.
-
Target Extraction: Extract the basified, salted aqueous layer with EtOAc (4 x 50 mL). The mono-acetylated target partitions into the organic phase, while the highly polar unreacted diamine remains trapped in the aqueous brine.
-
Water Wash (Final Polish): Combine the organic layers and wash with a minimal volume of distilled water (1 x 20 mL) to remove any trace unreacted diamine that may have carried over.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure (water bath < 40°C to prevent epimerization).
-
Verification: The resulting pale yellow to colorless oil/solid is the purified 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone. Verify purity via LC-MS and chiral HPLC.
References
-
Verma, S. K., Ghorpade, R., Pratap, A., & Kaushik, M. P. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 14(2), 326-329. URL:[Link]
-
McDermott, R. E., & Jiang, X. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. URL:[Link]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the synthesis of chiral piperazines
Ticket ID: CP-SYNTH-2024-X Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Overview
Welcome to the Chiral Piperazine Synthesis Support Center. This guide addresses the three most critical failure modes in the production of enantiopure piperazines: catalyst poisoning during hydrogenation , racemization during cyclization , and regioselectivity loss during functionalization .
Unlike standard heterocycles, piperazines possess two nucleophilic nitrogens and a conformational flexibility that complicates stereocontrol. The protocols below are designed to be self-validating—meaning the failure of a specific step is immediately detectable before proceeding to the next.
Module 1: Asymmetric Hydrogenation of Pyrazines
User Query: "I am attempting to hydrogenate a 2-substituted pyrazine using Pd/C, but the reaction stalls at <10% conversion. Increasing pressure does not help."
Root Cause Analysis: Catalyst Poisoning
Pyrazines are notorious "catalyst poisons." The two nitrogen atoms, particularly in the aromatic state, coordinate strongly to metal surfaces (Pd, Pt, Rh), blocking active sites. Furthermore, the resulting piperazine product is a strong secondary amine that can also bind to the catalyst, leading to product inhibition.
Troubleshooting Protocol: The Activation Strategy
To overcome this, you must disrupt the aromaticity or the coordination ability of the nitrogens before or during hydrogenation.
Option A: The "Rossen" Method (Acyl/Acid Activation) Best for: 2-carboxamide pyrazines (e.g., Indinavir intermediates). This method uses a Rhodium catalyst with a chiral ligand (e.g., BINAP) in the presence of a Lewis or Brønsted acid to prevent catalyst inhibition.
Option B: The Quaternization Method (Ir-Catalyzed) Best for: 2-alkyl or 2-aryl pyrazines. Pre-activating the pyrazine with an alkyl halide prevents N-coordination and facilitates reduction using Iridium catalysts.
Standard Operating Procedure (SOP): Ir-Catalyzed Hydrogenation
Reference: Zhou, Y.-G. et al. Organic Letters (2016) [1]
-
Activation: React 2-substituted pyrazine (1.0 eq) with Benzyl Bromide (1.1 eq) in acetone at reflux.
-
Validation Point: Formation of a solid precipitate (azinium salt). If no solid forms, activation failed.
-
-
Hydrogenation:
-
Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S,S)-f-Binaphane (1.1 mol%).
-
Solvent: THF/Methanol (1:1).
-
Conditions: 600 psi H₂, 30°C, 24h.
-
-
Workup: The benzyl group often remains; if removal is required, use Pd/C + H₂ (balloon) in a second step.
Decision Logic: Hydrogenation Strategy
Caption: Decision matrix for selecting the correct hydrogenation route based on pyrazine electronics.
Module 2: Chiral Pool Synthesis (DKP Route)
User Query: "I synthesized a chiral piperazine from L-Alanine via the diketopiperazine (DKP) route, but the final product is nearly racemic (ee < 10%). Where did I lose the chirality?"
Root Cause Analysis: Epimerization
Racemization in this pathway rarely occurs during the final reduction. It almost always happens during the cyclization to the diketopiperazine .
-
Base-Mediated Enolization: Strong bases (NaH, NaOEt) used to close the ring can deprotonate the alpha-carbon of the amino acid residue.
-
Oxazolone Formation: During peptide coupling, activated intermediates can form oxazolones, which rapidly racemize.
Troubleshooting Protocol: The "Safe" Cyclization
To preserve chirality, avoid strong bases during ring closure and use milder reduction methods than LiAlH₄ if possible.
Optimized Protocol:
-
Coupling: Use Boc-L-Ala-OH + Glycine Methyl Ester HCl with EDC/HOBt.
-
Why? Carbodiimides with HOBt suppress oxazolone formation.
-
-
Deprotection/Cyclization: Treat the dipeptide with Formic Acid or TFA/DCM followed by reflux in 2-butanol/toluene.
-
Critical Step: Do not use NaH. Thermal cyclization is slower but preserves stereochemistry.
-
-
Reduction: Use Borane-THF (BH₃·THF) instead of LiAlH₄.
-
Why? LiAlH₄ requires harsh reflux which can cause epimerization; Borane works at lower temps and is more chemoselective [2].
-
Quantitative Comparison of Reduction Agents
| Reagent | Conditions | Risk of Racemization | Yield | Notes |
| LiAlH₄ | Reflux (THF/Ether) | High | 85-95% | Difficult workup (emulsions). |
| BH₃·THF | Reflux (THF) | Low | 70-85% | Clean reaction; requires acid quench to break B-N complex. |
| DIBAL-H | -78°C to RT | Low | 40-60% | Often stops at the hemiaminal (unstable). |
Module 3: Regioselective Functionalization
User Query: "I have 2-methylpiperazine and need to alkylate only the N1 nitrogen (next to the methyl group). I keep getting N4-alkylation or mixtures."
Root Cause Analysis: Sterics vs. Nucleophilicity
In 2-substituted piperazines:
-
N4 (Distal): Less sterically hindered. Reacts fastest with electrophiles.
-
N1 (Proximal): Hindered by the C2 substituent.
-
Result: Direct alkylation always favors N4 (ratios often >9:1) [3].
Troubleshooting Protocol: Protection Group Strategy
You cannot rely on kinetics for N1 selectivity. You must use a blocking strategy.
Protocol for N1-Selective Alkylation:
-
N4-Protection: React 2-methylpiperazine with Boc₂O (0.9 eq) in DCM at 0°C.
-
N1-Functionalization: Perform reductive amination or alkylation on the remaining N1 amine.
-
Deprotection: Remove Boc with TFA/DCM.
Regioselectivity Logic Flow
Caption: Workflow for achieving regioselective alkylation in 2-substituted piperazines.
References
-
Ir-Catalyzed Hydrogenation: Che, W., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides."[5][6][7] Organic Letters, 2016, 18(14), 3418–3421. Link
-
DKP Reduction: Jung, M. E., & Rohloff, J. C. "Organic chemistry of L-tyrosine. 1. General synthesis of chiral piperazines from amino acids."[8] The Journal of Organic Chemistry, 1985, 50(24), 4909–4913. Link
-
Regioselectivity: An, H., et al. "Regioselective synthesis of 1,2,4-triazines via N1/N4 cycloaddition." Journal of Organic Chemistry, 2021.[9] (Contextual support for N-selectivity principles). Link
-
Industrial Context: BenchChem Technical Support. "Comparative Analysis of Piperazine Synthesis Methods." Link
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. figshare.com [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone . This guide addresses specific stability challenges reported by our user base. Most "purity" issues reported for this compound are actually analytical artifacts inherent to its stereochemistry, while genuine degradation often stems from improper atmospheric control.[1]
| Property | Details |
| Systematic Name | 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone |
| Stereochemistry | (2S, 5S) (Trans-configuration) |
| Core Moiety | N-acetylated piperazine |
| Key Functional Groups | Tertiary Amide (N1), Secondary Amine (N4) |
| Primary Stability Risk | Hygroscopicity, Carbamate formation (CO₂ capture) |
| Analytical Challenge | Rotameric splitting in NMR (Amide bond rotation) |
Troubleshooting Modules
Module A: The "Impurity" False Positive (NMR Interpretation)
User Complaint: "My 1H/13C NMR spectrum shows doubled peaks or a 60:40 mixture of impurities, even after re-purification."
Technical Explanation: This is the most frequent ticket we receive. It is not an impurity. The N1-acetyl bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen.[1] This creates a high rotational energy barrier (>15 kcal/mol), resulting in restricted rotation.[1]
At room temperature (298 K), the molecule exists as two distinct rotamers (conformers) that exchange slowly on the NMR timescale.[1] The (2S,5S) trans-methyl groups impose additional steric bias, often leading to unequal populations (e.g., 3:1 ratio) rather than a 1:1 split.[1]
Diagnostic Protocol:
-
Do not re-purify based solely on room-temp NMR.
-
Run Variable Temperature (VT) NMR: Heat the sample to 353 K (80°C) in DMSO-d₆.
-
Result: The split peaks will broaden and coalesce into single, sharp singlets as the rotation rate increases.[1]
Figure 1: Kinetic equilibrium of amide rotamers and their effect on NMR spectroscopy.
Module B: Physical Instability (Hygroscopicity & Carbonation)
User Complaint: "The white solid turned into a sticky gum or oil after being left on the bench for 2 hours."
Technical Explanation: The free secondary amine (N4) in piperazines is moderately basic (pKa ~9-10).[1]
-
Hygroscopicity: The compound avidly absorbs atmospheric moisture.[1]
-
Carbamate Formation: In the presence of moisture and CO₂, the N4 amine reacts to form a carbamic acid or carbamate salt.[1] This reaction is reversible but alters the physical state and mass balance of the material.[1]
Prevention & Recovery:
-
Storage: Must be stored under Argon or Nitrogen atmosphere.[1]
-
Recovery: If the material has "oiled out" due to CO₂ uptake, dissolve in DCM and wash with dilute NaOH (to deprotonate the carbamate), dry over Na₂SO₄, and concentrate.[1]
Figure 2: Environmental degradation pathway via atmospheric CO₂ capture and recovery workflow.[1]
Module C: Reactivity Issues (Steric Hindrance)
User Complaint: "Coupling reactions at the N4 position are proceeding slowly or with low yields compared to standard piperazine."
Technical Explanation: The (2S,5S) stereochemistry places the two methyl groups in a trans diequatorial conformation (in the lowest energy chair).[1] However, the proximity of the C5-methyl group to the N4 amine creates significant steric hindrance .[1]
-
Standard piperazine N-H is highly accessible.[1]
-
(2S,5S)-2,5-dimethylpiperazine N-H is shielded by the adjacent methyl group.[1]
Optimization Guide:
-
Reagents: Avoid bulky electrophiles if possible. Use highly reactive coupling agents (e.g., HATU over EDC).[1]
-
Conditions: Higher temperatures (40-60°C) are often required to overcome the steric barrier.[1]
-
Base: Use non-nucleophilic bases (e.g., DIPEA) to prevent side reactions, but ensure the base isn't too bulky to deprotonate the specific site if a transition state requires it.[1]
Frequently Asked Questions (FAQ)
Q1: Is the (2S,5S) isomer the same as the cis-isomer? A: No. The (2S,5S) configuration corresponds to the trans -isomer.[1] The methyl groups are on opposite sides of the piperazine ring plane.[1] The cis-isomer is typically the (2R,5S) meso compound.[1] Ensure you are using the correct CAS for your stereochemical requirements.[1]
Q2: Can I store this compound in DMSO solution? A: Short-term (days), yes. Long-term storage in DMSO is not recommended due to the hygroscopic nature of DMSO, which will pull water into the sample and promote hydrolysis or carbamate formation.[1] Store as a dry solid at -20°C.
Q3: Why does the melting point vary between batches? A: This is often due to varying degrees of hydration or trace carbamate formation.[1] A strictly anhydrous sample will have a sharp melting point (approx 115-118°C for the parent dimethylpiperazine core, though the acetylated derivative may differ).[1] Always dry under high vacuum before thermal analysis.[1]
References
-
Wodtke, R., et al. (2016).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC) Advances.[1]
-
Nanalysis Corp. (2024).[1][4] Using NMR to observe the restricted rotation in amide bonds.
- Relevance: Explains the fundamental physics of the "split peak" phenomenon in amides.
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine.
-
Relevance: Provides physical property data (hygroscopicity) and GHS safety data for the parent scaffold.[1]
-
-
Sigma-Aldrich. (2025).[1] Product Specification: trans-2,5-Dimethylpiperazine.
- Relevance: Confirms the link between (2S,5S)
Sources
- 1. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. azom.com [azom.com]
Technical Support Center: Side Reactions in the Acetylation of 2,5-Dimethylpiperazine
Welcome to the technical support center for the synthetic chemistry of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the acetylation of 2,5-dimethylpiperazine. As a key scaffold in medicinal chemistry, understanding and controlling its derivatization is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to ensure reproducible, high-yield outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the acetylation of 2,5-dimethylpiperazine.
Q1: What is the primary challenge when acetylating 2,5-dimethylpiperazine?
The principal challenge is controlling selectivity. 2,5-Dimethylpiperazine is a symmetric diamine with two secondary amine nitrogens. Both sites are nucleophilic and can react with an acylating agent.[1] This frequently leads to a mixture of the desired mono-acetylated product, the di-acetylated byproduct, and unreacted starting material, which complicates purification and reduces the overall yield of the target compound.
Q2: I am trying to synthesize the mono-acetylated product but consistently get a significant amount of the di-acetylated version. Why does this happen even when I use a 1:1 stoichiometry?
This is a common issue rooted in reaction kinetics and statistics. Once the first acetylation occurs, the resulting mono-acetylated piperazine is still a secondary amine and remains nucleophilic.[2] As the reaction progresses, the concentration of the highly reactive acetylating agent may be sufficient to react with the mono-substituted product before all of the initial 2,5-dimethylpiperazine has reacted once. Since amides are generally not basic, they do not undergo further acetylation once formed.[3] Therefore, controlling the relative concentrations and reactivity is key.
Q3: My LC-MS analysis shows an unexpected peak with a mass 14 Da lower than my expected acetylated product. What is the likely cause?
This mass difference (-14 Da relative to an acetyl group) strongly suggests the presence of an N-formyl group instead of an N-acetyl group. This is a classic side reaction known as N-formylation . It typically occurs when the acetylating agent, particularly acetic anhydride, contains trace amounts of formic acid as an impurity.[4][5] Formic acid can react in situ with acetic anhydride to form a highly reactive mixed anhydride (acetic formic anhydride), which then acts as a potent formylating agent.[5]
Q4: What is the specific role of adding a base like pyridine or triethylamine to the reaction?
The acetylation of an amine with an acylating agent like acetyl chloride or acetic anhydride generates an acidic byproduct—either hydrochloric acid (HCl) or acetic acid, respectively.[3][6][7] Amines are basic and will react with these acids to form ammonium salts.[6] This protonation deactivates the amine's lone pair of electrons, rendering it non-nucleophilic and halting the desired acetylation reaction. A non-nucleophilic tertiary amine base, such as pyridine or triethylamine, is added to act as an acid scavenger. It neutralizes the acidic byproduct, preventing the protonation of the valuable substrate and allowing the reaction to proceed to completion.[3][8]
Q5: Should I use acetyl chloride or acetic anhydride for this reaction?
The choice involves a trade-off between reactivity and handling.[7]
-
Acetyl Chloride: Is significantly more reactive than acetic anhydride, often leading to faster reaction times.[7] However, this high reactivity can make it difficult to control selectivity, potentially increasing the formation of the di-acetylated byproduct. It also produces highly corrosive hydrogen chloride (HCl) gas, which requires careful handling and an efficient acid scavenger.[7]
-
Acetic Anhydride: Is less reactive, offering a milder and more controlled acetylation.[7] This often translates to better selectivity for the mono-acetylated product. The byproduct is acetic acid, which is less corrosive and easier to manage than HCl.[7] For large-scale synthesis or reactions with sensitive substrates, acetic anhydride is generally the more prudent choice.[7]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: High Levels of Di-Acetylated Byproduct
Your primary goal is the mono-acetylated product, but analysis shows a significant percentage of the di-acetylated species.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incorrect Stoichiometry | If the acylating agent is not the limiting reagent, any mono-acetylated product formed will readily react further to give the di-substituted product. | Use a molar excess of 2,5-dimethylpiperazine relative to the acylating agent (e.g., 3-5 equivalents). This statistically favors the reaction of the acylating agent with the more abundant starting material.[1] |
| Rapid Reagent Addition | Adding the acylating agent too quickly creates localized areas of high concentration, increasing the likelihood of a second acetylation event on the already-formed mono-product. | Add the acylating agent dropwise and slowly, ideally using a syringe pump, to maintain a consistently low concentration. This should be done at a reduced temperature (e.g., 0 °C) to further control the reaction rate.[1][8] |
| High Reaction Temperature | Elevated temperatures increase the reaction rate indiscriminately, reducing the kinetic selectivity between the first and second acetylation steps. | Perform the addition of the acylating agent at a low temperature (e.g., 0 °C in an ice bath) and allow the reaction to slowly warm to room temperature while monitoring its progress.[8] |
Problem 2: Reaction is Sluggish or Stalls Before Completion
The reaction does not proceed to full conversion of the starting material, even after an extended period.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Amine Protonation | The acidic byproduct (HCl or acetic acid) is protonating the piperazine nitrogen, effectively removing it from the reaction pathway by neutralizing its nucleophilicity.[6] | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is present to neutralize the acid as it forms.[2][3] |
| Steric Hindrance | The methyl groups at the 2 and 5 positions of the piperazine ring create steric bulk that can slow the approach of the acylating agent.[2][9] This is particularly true for the cis isomer. | Extend the reaction time and monitor by TLC or HPLC.[8][9] If the reaction is still slow, a slight increase in temperature after the initial addition may be necessary. For particularly stubborn cases, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2][10] |
| Moisture in Reagents/Solvent | Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. Water contamination will consume the reagent and introduce acid, further inhibiting the reaction. | Use anhydrous solvents and fresh, high-purity acetylating agents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8] |
Problem 3: Detection of N-Formyl Impurity
A significant side-product is identified as the N-formylated derivative of your piperazine.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Contaminated Acetic Anhydride | The most common cause is the presence of formic acid in the acetic anhydride, which leads to the in situ formation of acetic formic anhydride, a powerful formylating agent.[4][5] | Use a new bottle of high-purity or redistilled acetic anhydride. Alternatively, test for formic acid contamination before use. If N-formylation persists, consider switching to acetyl chloride, which does not pose this specific risk. |
| Degradation of Solvent | In rare cases, solvents like DMF can degrade under certain conditions to produce trace amounts of formic acid or other formylating species. | Use high-purity, anhydrous solvents. If DMF is suspected, switch to an alternative aprotic solvent such as dichloromethane (DCM) or acetonitrile. |
Experimental Protocols & Methodologies
Protocol 1: Optimized Selective Mono-Acetylation of 2,5-Dimethylpiperazine
This protocol is designed to maximize the yield of the mono-acetylated product while minimizing di-acetylation.
Materials:
-
trans-2,5-Dimethylpiperazine
-
Acetyl Chloride (or Acetic Anhydride)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,5-dimethylpiperazine (3.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition: In a separate flask, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or HPLC until the acetyl chloride is consumed.[8]
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the pure mono-acetylated product.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Assessment
This general reversed-phase HPLC method can be adapted to analyze the reaction mixture for starting material, mono- and di-acetylated products, and potential N-formyl impurities.[4][11]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Expected Elution Order | 1. 2,5-Dimethylpiperazine (most polar) 2. N-formyl derivative 3. N-acetyl derivative 4. N,N'-diacetyl derivative (least polar) |
Visualizations: Mechanisms & Workflows
Diagram 1: General Mechanism of N-Acetylation
Caption: The mechanism of N-acetylation involves nucleophilic attack followed by elimination.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: Formation of a mixed anhydride leads to the unwanted N-formyl side product.
References
- Vertex AI Search. (n.d.). Acylation under weak base conditions.
- Mastering Chemistry Help. (2013, February 13). Acylation of amines mechanism.
- BenchChem. (n.d.). Side reactions of formyl acetate with functional groups.
- EvitaChem. (n.d.). Buy (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione.
- Kovács, B., et al. (2020).
- BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
- Neliti. (n.d.). Effects of Acetic Anhydride toward Degree of Substitution on Acetylation Method of Sago Starch (Metroxylon sp) from Papua.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
- BenchChem. (n.d.). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
- Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
- ResearchGate. (2023, September 8). Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Royal Society of Chemistry. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
- BenchChem. (2025, December). Technical Support Center: Selective Mono-acylation of Piperazine.
- BenchChem. (n.d.). Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions with 2,5-dimethyl-3-hexyne.
- NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. qascf.com [qascf.com]
Section 1: Core Degradation Pathways & Troubleshooting (FAQ)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical vulnerabilities of acetylated piperazine compounds. Whether you are formulating a novel N-acetylpiperazine derivative as an active pharmaceutical ingredient (API) or utilizing it as a structural linker in targeted protein degradation (PROTACs), understanding its degradation kinetics is critical.
This guide bypasses generic advice to provide you with field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure your analytical methods are robust and regulatory-compliant.
Q1: What are the primary chemical degradation pathways for acetylated piperazine compounds during storage and formulation? A1: Acetylated piperazines are primarily susceptible to three distinct degradation routes, each driven by specific structural vulnerabilities:
-
Hydrolysis (Deacetylation): The amide bond (N-acetyl group) is the most labile site under aqueous conditions. Causality: Extremes of pH protonate the carbonyl oxygen (acidic conditions) or provide a strong nucleophile (basic conditions, OH⁻), facilitating nucleophilic acyl substitution. This yields the free piperazine core and acetic acid[1].
-
Oxidation (N-Oxidation): Causality: The electron-rich basic nitrogen atoms within the piperazine ring are highly nucleophilic. When exposed to peroxides or atmospheric oxygen, they act as prime targets for electrophilic oxygen species, resulting in N-oxide formation[1].
-
Nitrosation (NDSRI Formation): This is currently a massive regulatory concern. Causality: If the piperazine ring undergoes deacetylation, the resulting secondary amine can react with trace nitrites present in formulation excipients to form Nitrosamine Drug Substance-Related Impurities (NDSRIs), such as N-nitrosoacetylpiperazine[2].
Chemical degradation pathways of acetylated piperazine compounds.
Q2: During stability-indicating HPLC-MS analysis, I observe a degradant peak with a +16 Da mass shift. How do I troubleshoot and confirm its identity? A2: A +16 Da shift almost universally indicates N-oxidation. Troubleshooting: To self-validate this, check your mobile phase and sample solvents. Aging ethereal solvents (like THF) accumulate peroxides over time, which can cause in-situ degradation during the analytical run itself. To confirm the peak is a true formulation degradant and not an analytical artifact, run a forced degradation control using 3% H₂O₂. If the +16 Da peak matches the retention time of your peroxide-stressed sample, you have confirmed oxidative susceptibility[3].
Q3: We are using N-acetylpiperazine as an exit vector in PROTAC development. How does this moiety affect biological degradation profiles? A3: In the context of Proteolysis Targeting Chimeras (PROTACs), the N-acetylpiperazine moiety is frequently employed as an exit vector attached to E3 ligase ligands (like pomalidomide). Causality: Pomalidomide-based PROTACs often suffer from unintended, off-target degradation of Zinc Finger (ZF) proteins. Substituting the exit vector with an N-acetylpiperazine group sterically and electronically disrupts the ternary complex formation between the ZF domain and the CRBN E3 ligase. This significantly reduces off-target ZF degradation while maintaining the targeted ubiquitination of the protein of interest[4].
Section 2: Self-Validating Forced Degradation Protocol
To establish a regulatory-compliant stability-indicating method, you must predictably generate these degradants. The following protocol is designed as a self-validating system .
The Causality of Self-Validation: Step 3 (Quenching) is mandatory. Failing to neutralize the sample before injection means the API will continue to degrade inside the LC column due to the stressed mobile phase, leading to irreproducible peak areas. By neutralizing, you lock the degradation state, ensuring the LC-MS readout is an exact, trustworthy snapshot of the flask at the 24-hour mark.
Step-by-Step Methodology
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the acetylated piperazine API in an inert, LC-MS grade solvent (e.g., Methanol)[3].
-
Stress Induction (Parallel Setup):
-
Quenching & Neutralization (Critical Step): Neutralize the acid/base samples with equimolar NaOH/HCl. Quench oxidative samples with a mild reducing agent like sodium bisulfite.
-
LC-MS/MS Analysis: Inject the samples alongside an unstressed control.
-
Mass Balance Calculation: Ensure the sum of the peak areas of the degradants and the remaining API equals ~95-100% of the control peak area. A mass balance failure indicates volatile degradants or secondary degradation pathways (e.g., ring cleavage).
Self-validating experimental workflow for forced degradation studies.
Section 3: Quantitative Data Summary
Use the following table to benchmark your LC-MS/MS results against expected mass shifts for acetylated piperazine compounds.
| Stress Condition | Reagent / Environment | Time & Temp | Primary Degradation Pathway | Expected Mass Shift |
| Acidic Hydrolysis | 0.1 M HCl | 24h @ 60°C | Deacetylation (Amide Cleavage) | -42 Da (Loss of Acetyl) |
| Basic Hydrolysis | 0.1 M NaOH | 24h @ 60°C | Deacetylation (Amide Cleavage) | -42 Da (Loss of Acetyl) |
| Oxidative Stress | 3% H₂O₂ | 24h @ RT | N-Oxidation of Piperazine Ring | +16 Da (Addition of Oxygen) |
| Nitrosation Risk | Trace Nitrites + Acid | 24h @ RT | NDSRI Formation | +29 Da (Addition of NO) |
| Thermal Stress | Solid State | 48h @ 80°C | Minimal (Generally Stable) | None |
References
- Benchchem. "1-Acetyl-4-(4-hydroxyphenyl)piperazine".
- ResearchGate. "A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs".
- Benchchem.
- NIH/PMC. "Proteolysis-targeting chimeras with reduced off-targets".
Sources
Enhancing the enantioselectivity of reactions with 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are leveraging this C₂-symmetric chiral auxiliary for asymmetric synthesis. Our goal is to provide in-depth, field-proven insights to help you enhance the enantioselectivity of your reactions and troubleshoot common experimental challenges.
Introduction: The Role of C₂-Symmetry in Asymmetric Induction
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone is a chiral auxiliary employed to control the stereochemical outcome of reactions involving prochiral substrates.[1][2] The underlying principle involves the temporary covalent attachment of this enantiomerically pure molecule to a substrate, creating a chiral environment that directs the approach of a reactant to one of two diastereotopic faces.[1] The C₂-symmetry of the (2S,5S)-dimethylpiperazine core provides a well-defined and rigid conformational bias, which is crucial for achieving high levels of stereocontrol. Following the transformation, the auxiliary can be cleaved and recovered, ideally for reuse.[1]
This guide addresses the most common questions and issues encountered when using this auxiliary, with a focus on practical solutions grounded in mechanistic principles.
Caption: General workflow for an auxiliary-controlled asymmetric reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common issues encountered during experiments. Each answer explains the causality behind the recommended actions to empower you to make informed decisions.
Q1: I am observing low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the first things to check?
A1: Low stereoselectivity is a common issue that can often be resolved by systematically reviewing your experimental setup.[3]
-
Purity of Reagents and Solvents: Impurities in your starting material, electrophile, or solvent can interfere with the formation of the required transition state. Ensure all reagents are of the highest purity. Solvents must be anhydrous, as water can quench the enolate and react with Lewis acids, altering the catalyst's effectiveness.[3]
-
Reaction Temperature: Temperature is a critical parameter. Lower temperatures generally increase selectivity by amplifying the small energy differences between the two diastereomeric transition states.[3] Ensure your cooling bath is stable and the internal reaction temperature is monitored accurately.
-
Inert Atmosphere: Reactions involving organometallic reagents or enolates are highly sensitive to oxygen and moisture. Ensure your glassware is oven- or flame-dried and the reaction is conducted under a robust inert atmosphere (Argon or Nitrogen).[4]
-
Stoichiometry and Addition Order: Verify the precise stoichiometry of your reagents. The order of addition is also critical; typically, the N-acyl piperazine adduct is cooled to the target temperature before the base is added, followed by the electrophile.
Q2: How does the choice of base and Lewis acid affect the outcome of my aldol reaction?
A2: The base and any Lewis acid additives are fundamental to controlling enolate geometry and facial selectivity. For N-acyl auxiliaries, achieving a Z-enolate is often key to high stereoselectivity, which is promoted by a rigid, six-membered, chair-like transition state.[1][5]
-
Base Selection: A strong, non-nucleophilic hindered base is typically required. Lithium diisopropylamide (LDA) is a common choice. The choice of base can influence the enolate geometry (E vs. Z), which directly impacts the stereochemical outcome.[5]
-
Lewis Acids: In many aldol reactions, a strong Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine (e.g., iPr₂NEt) is used to generate a boron enolate.[5] This creates a highly organized and rigid Zimmerman-Traxler-like transition state where the auxiliary's methyl groups effectively shield one face of the enolate from the incoming aldehyde. Other Lewis acids like TiCl₄ or Sn(OTf)₂ can also be screened as they alter the chelation geometry and may favor different stereoisomers.
Caption: A simplified model of the chelated transition state.
Q3: Which solvents are recommended, and how do they impact enantioselectivity?
A3: The solvent has a profound impact on the reaction's outcome by influencing the aggregation state of the reagents and the stability of the transition state.[3]
-
Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether (Et₂O) are common first choices. They are relatively non-coordinating and effectively solvate lithium enolates.
-
Non-Coordinating Solvents: Dichloromethane (DCM) or toluene can be effective, particularly in Lewis acid-catalyzed reactions. A switch from a coordinating to a non-coordinating solvent can sometimes dramatically improve selectivity.[3]
-
Solvent Screening: It is highly recommended to screen a range of solvents. A good starting point is to compare THF, Et₂O, and DCM. The optimal solvent is highly substrate-dependent.
Q4: My enantioselectivity decreases at higher conversions. What could be the cause?
A4: This often points to two potential issues: background (non-selective) reaction or product epimerization.
-
Background Reaction: If the reaction is run at too high a temperature to accelerate a sluggish reaction, the uncatalyzed or non-selective pathway can begin to compete, lowering the overall ee. It is often better to run the reaction for a longer time at a lower temperature.
-
Product Epimerization: The product itself may be susceptible to epimerization under the reaction conditions, especially if a slight excess of base is present or during workup. A careful, pH-controlled aqueous quench (e.g., with a saturated NH₄Cl solution) is critical to neutralize the base and prevent this.
Troubleshooting Guide: Quick Reference
| Symptom | Potential Cause | Recommended Action | Reference |
| Low Enantiomeric Excess (ee) | 1. Reaction temperature is too high. 2. Solvent is not optimal. 3. Impure reagents or wet solvent. 4. Incorrect base or Lewis acid. | 1. Decrease temperature systematically (e.g., -40 °C to -78 °C). 2. Screen a range of solvents (THF, DCM, Toluene). 3. Use freshly purified reagents and distilled, anhydrous solvents. 4. Screen alternative bases (e.g., LHMDS) or Lewis acids (e.g., TiCl₄). | [3] |
| Low Yield / Incomplete Reaction | 1. Insufficient reactivity at low temperature. 2. Base is not strong enough for deprotonation. 3. Steric hindrance from substrate or electrophile. | 1. Allow reaction to run for a longer duration. 2. Switch to a stronger base (e.g., from LDA to KHMDS). 3. Increase temperature slightly after initial addition, but monitor ee. | |
| Formation of Side Products | 1. Enolate is unstable and decomposes. 2. Electrophile is unstable to the base. 3. Di-alkylation or other side reactions. | 1. Use the enolate immediately after formation. 2. Add the electrophile slowly at low temperature. 3. Use exactly one equivalent of base and electrophile. | |
| Difficulty Removing Auxiliary | 1. Cleavage conditions are too harsh/mild. 2. Product is sensitive to cleavage conditions. | 1. Screen different hydrolysis methods (e.g., LiOH/H₂O₂, LAH reduction, Me₂AlCl). 2. Protect other functional groups if necessary before cleavage. | [1] |
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
This protocol provides a starting point for optimization. All steps must be performed under a strict inert atmosphere (Argon).
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve the N-acyl piperazine adduct (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of freshly prepared LDA (1.1 equiv) in THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in THF, dropwise over 20 minutes.
-
Reaction: Stir the mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC.
-
Quench: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (5 mL per mmol of substrate) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the product by silica gel chromatography. The enantiomeric excess can be determined by chiral HPLC after auxiliary cleavage.
Caption: A decision-tree workflow for troubleshooting low enantioselectivity.
References
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. Benchchem.
- Chiral Auxiliary Controlled Reactions. No Added Chemicals.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries.
- Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society.
- Chiral Auxiliaries.
- Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals.
- Generality-oriented optimization of enantioselective aminoxyl radical catalysis. PMC - NIH.
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University.
- Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society.
- Enantioselective synthesis of chiral BCPs. PMC.
- Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.
- (PDF) ChemInform Abstract: Asymmetric aza-Michael Addition under Ultra-High Pressure: Short Bias to Polyhydroxylated Piperidines. ResearchGate.
- Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
- Catalytic Strategies for Amide‐Based Michael Additions: Advances and Perspectives. Request PDF - ResearchGate.
- 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one. ChemScene.
- Oriented Synthesis of 2, 5- diketopiperazines via Ugi/6- Exo- Trig Aza-Michael Reaction Cascades in One Pot.
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar.
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI.
- 2,5-Diketopiperazine. Wikipedia.
- Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry.
- Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed.
- Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
- Preparation of 2,5-dimethylpiperazine. Google Patents.
- Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. PMC.
- Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal.
- Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI.
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC.
- (PDF) Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. ResearchGate.
- Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI.
- Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. ChemRxiv.
- Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. PMC.
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells.
Sources
Technical Support Center: Troubleshooting 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone Synthesis
Welcome to the Technical Support Center. As application scientists, we know that synthesizing 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone requires the highly selective N-monoacetylation of the symmetric diamine, (2S,5S)-2,5-dimethylpiperazine. Because both nitrogen atoms in the piperazine ring possess comparable nucleophilicity, achieving high regioselectivity without generating significant impurities is a notorious challenge in heterocyclic medicinal chemistry 1.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you eliminate common impurities such as over-acetylated byproducts, unreacted starting materials, and stereoisomers.
Mechanistic Workflow & Impurity Pathways
Understanding the reaction pathways is the first step in troubleshooting. The diagram below illustrates the logical flow of selective mono-acetylation via an in situ mono-protonation strategy, highlighting where critical impurities diverge from the target pathway.
Mechanistic workflow of selective mono-acetylation via in situ mono-protonation.
Quantitative Data: Comparison of Mono-Acetylation Strategies
To optimize your synthesis, you must select the right chemical strategy. The table below summarizes the expected impurity profiles based on the chosen methodology.
| Synthesis Strategy | Acylating Agent | Additive / Catalyst | Target Mono-acetyl Yield (%) | 1,4-Diacetyl Impurity (%) | Unreacted SM (%) |
| Direct Stoichiometric | Acetic Anhydride (1.0 eq) | None | 45 - 55% | 20 - 30% | 20 - 25% |
| In Situ Mono-protonation | Acetic Anhydride (1.0 eq) | HCl (1.0 eq) | 75 - 85% | < 5% | 10 - 15% |
| Imidazole-Catalyzed | N-Acetylimidazole (1.0 eq) | None | 80 - 90% | < 2% | 5 - 10% |
| Boc-Protection Route | Acetyl Chloride (1.1 eq) | Boc₂O (Step 1) | > 90% (Overall 3 steps) | < 1% | < 1% |
Troubleshooting Guide & FAQs
Q1: Why am I seeing high levels of the 1,4-diacetyl impurity even when using exactly 1.0 equivalent of acetic anhydride? Causality: Because (2S,5S)-2,5-dimethylpiperazine is a symmetric diamine, both secondary amines are highly nucleophilic 1. While the first acetylation slightly reduces the overall basicity of the molecule, the distal nitrogen remains highly reactive. If mixing is inadequate or the acylating agent is highly reactive, localized concentration gradients cause the newly formed mono-acetylated product to compete with the starting material for the acylating agent, leading to rapid over-acylation 2.
Q2: How does the in situ mono-protonation strategy chemically suppress di-acetylation? Causality: By introducing exactly 1.0 equivalent of a strong acid (e.g., HCl) or using a mixture of the diamine and its dihydrochloride salt, an equilibrium is established where one nitrogen is protonated to form an ammonium cation [[3]](). This protonated nitrogen is rendered completely non-nucleophilic. The remaining free amine reacts with the acylating agent, directing the synthesis almost exclusively toward the mono-acetylated product 2.
Q3: I am detecting a stereoisomeric impurity (e.g., meso-isomer) in my final product. How did this occur? Causality: The target compound requires the strict (2S,5S) stereoconfiguration. Stereoisomeric impurities typically arise from two sources:
-
Impure Starting Material: Commercial 2,5-dimethylpiperazine is often synthesized via the cyclization of 2-aminopropanol-1 and is frequently sold as a mixture of cis (meso) and trans isomers 45. You must analytically verify that your starting material is enantiopure (2S,5S).
-
Epimerization: Prolonged exposure to harsh basic conditions or excessive heat during the reaction/workup can cause deprotonation at the chiral methine centers adjacent to the nitrogen atoms, leading to epimerization.
Q4: Can I use alternative, milder acylating agents to improve selectivity? Causality: Yes. Recent methodologies have demonstrated that using less reactive acyl donors, such as ethyl acetate catalyzed by acetic acid 6, or N-acetylimidazole 3, significantly slows down the reaction kinetics. This kinetic control allows the inherent steric hindrance of the 2,5-dimethyl groups to more effectively differentiate between the unreacted diamine and the mono-acetylated intermediate, minimizing the di-acetyl impurity.
Self-Validating Experimental Protocols
Protocol A: In Situ Mono-Protonation Strategy (Optimized for Scale-up)
This protocol utilizes a controlled pH environment to deactivate one nitrogen atom dynamically 23.
Step 1: Preparation of the Mono-salt
-
Dissolve (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Slowly add 1.0 N HCl (1.0 eq) dropwise at 0 °C under vigorous stirring.
-
Self-Validation Check: Measure the pH of the solution. It should stabilize between 7.5 and 8.0. If the pH drops below 6.0, you have over-protonated to the di-salt, which will completely halt the subsequent acylation.
Step 2: Acylation
-
Add acetic anhydride (1.0 eq) dropwise over 30 minutes to maintain the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The mass of the target mono-acetylated product (m/z 157.1 [M+H]+) should dominate. The di-acetylated impurity (m/z 199.1 [M+H]+) should be <5% by peak area.
Step 3: pH-Controlled Workup
-
Evaporate the ethanol under reduced pressure.
-
Adjust the remaining aqueous layer to exactly pH 4.0 using dilute HCl.
-
Extract with dichloromethane (DCM) (3 x 20 mL).
-
Causality: At pH 4.0, the unreacted starting material (pKa ~9.8) remains trapped in the aqueous phase as a highly water-soluble di-salt. The mono-acetylated target, being significantly less basic, partitions cleanly into the organic phase.
Protocol B: Boc-Protection Strategy (Optimized for Absolute Purity)
Use this protocol when downstream applications require >99% purity and chromatographic separation of the di-acetyl impurity is unfeasible 12.
Step 1: Mono-Boc Protection
-
Dissolve (2S,5S)-2,5-dimethylpiperazine (3.0 eq excess) in DCM.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM over 2 hours at 0 °C.
-
Self-Validation Check: TLC (Ninhydrin stain) should show complete consumption of Boc₂O. The large stoichiometric excess of the diamine statistically prevents di-Boc formation.
Step 2: Acetylation & Deprotection
-
Isolate the mono-Boc intermediate via aqueous extraction (to remove excess diamine).
-
React the intermediate with acetyl chloride (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Once complete, treat the crude N-Boc-N'-acetyl intermediate with a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature.
-
Evaporate the TFA, neutralize with saturated NaHCO₃, and extract the final product into DCM.
-
Causality: The bulky Boc group completely shields one nitrogen, guaranteeing 100% regioselectivity during the acetylation step.
References
-
Imidazole-Catalyzed Monoacylation of Symmetrical Diamines - Organic Letters (ACS). URL:[Link]
- Preparation of 2,5-dimethylpiperazine (US2861994A) - Google Patents.
-
2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem (NIH). URL:[Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC). URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH. URL:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 5. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, the strategic selection of a chiral auxiliary remains a cornerstone of modern asymmetric synthesis. These transient chiral controllers offer a reliable and predictable method for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of the novel chiral auxiliary, 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone , with established and widely utilized auxiliaries, namely Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Pseudoephedrine Amides.
While comprehensive experimental data for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone is not yet prevalent in peer-reviewed literature, this guide will leverage the foundational principles of asymmetric induction and data from related C₂-symmetric diamine systems to project its potential performance. This comparative framework is designed to empower researchers to make informed decisions when selecting a chiral auxiliary and to provide a roadmap for the experimental validation of this promising new agent.
The Foundational Principle: How Chiral Auxiliaries Direct Stereochemistry
The efficacy of a chiral auxiliary lies in its ability to create a diastereomeric intermediate by covalently bonding to a prochiral substrate. This new chiral entity then directs the approach of a reagent to one of its two diastereotopic faces, leading to the formation of a new stereocenter with a predictable configuration. The steric and electronic properties of the auxiliary are paramount in achieving high diastereoselectivity. Following the desired transformation, the auxiliary is cleaved and can, ideally, be recovered for reuse.
Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
The Benchmarks: Established Chiral Auxiliaries
A meaningful evaluation of any new chiral auxiliary requires a thorough understanding of the performance of the current "gold standards."
Evans' Oxazolidinones
Introduced by David A. Evans, oxazolidinone auxiliaries are among the most reliable and well-documented for a range of asymmetric transformations, including alkylations and aldol reactions.[1][2] Their rigid, planar structure, coupled with a sterically demanding substituent at the C4 position, provides excellent facial shielding of the corresponding enolate.
Mechanism of Action: Upon deprotonation, the N-acyl oxazolidinone forms a chelated (Z)-enolate with the lithium cation. The substituent at C4 effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity.[3][4]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams offer a robust alternative to oxazolidinones and are particularly noted for their high crystallinity, which often facilitates purification of diastereomeric products.[5] They have been successfully employed in a variety of asymmetric reactions, including aldol additions and Michael reactions.[6][7][8]
Mechanism of Action: Similar to Evans' auxiliaries, N-acyl sultams form rigid enolate structures upon deprotonation. The bulky camphor skeleton provides a well-defined chiral environment that directs the stereochemical outcome of the reaction. The stereocontrol is thought to arise from interactions of the electrophile with the sulfonyl group, suggesting a significant stereoelectronic effect.
Meyers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine-based auxiliaries offer a practical and efficient method for the asymmetric alkylation of a wide range of substrates.[9][10] Both enantiomers of pseudoephedrine are readily available and relatively inexpensive.
Mechanism of Action: Pseudoephedrine amides, upon treatment with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, form a rigid, chelated (Z)-enolate.[11] The chiral backbone of the pseudoephedrine auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in alkylation reactions.[11]
A New Contender: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
While direct experimental comparisons are not yet available, we can hypothesize the potential of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone as a chiral auxiliary based on its structural features and the principles of asymmetric induction observed in related C₂-symmetric diamine systems.
Structural Features and Hypothesized Performance:
-
C₂-Symmetry: The (2S,5S)-2,5-dimethylpiperazine core possesses a C₂ axis of symmetry. In the context of chiral auxiliaries, C₂-symmetry can simplify the number of possible transition states and often leads to higher levels of stereoselectivity.[12][13]
-
Conformational Rigidity: Upon N-acylation, the piperazine ring is expected to adopt a chair-like conformation. The steric bulk of the two methyl groups in a trans-diaxial or di-equatorial arrangement could create a well-defined and conformationally rigid environment. Studies on N-acyl piperazines have shown that the piperazine ring can exhibit limited interconversion between chair conformations, which would be beneficial for maintaining a consistent chiral environment.[1][14][15]
-
Facial Shielding: In the enolate form, one face of the planar enolate will be shielded by the piperazine ring. The orientation of the methyl groups will likely dictate which face is more accessible to an incoming electrophile. It is plausible that the methyl groups will orient themselves to minimize steric interactions, thereby creating a predictable facial bias.
-
Potential for Chelation: The second nitrogen atom in the piperazine ring could potentially participate in chelation with the metal cation of the enolate, further rigidifying the transition state and enhancing diastereoselectivity.
Based on these features, it is reasonable to hypothesize that 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone could function as an effective chiral auxiliary, particularly in asymmetric alkylation reactions. The C₂-symmetry and potential for a rigid, chelated transition state are promising indicators of high diastereoselectivity.
Performance Comparison: A Data-Driven Overview
The following table summarizes typical performance data for the established chiral auxiliaries in diastereoselective alkylation reactions. This provides a benchmark against which 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone can be evaluated in future experimental work.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | [16] |
| (1S)-(-)-2,10-Camphorsultam | Allyl iodide | >98:2 | 85 | [5] |
| (1S,2S)-Pseudoephedrine | Methyl iodide | >99:1 | 92 | [10] |
| 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone | (Hypothetical) | High | Good | N/A |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments utilizing the benchmark chiral auxiliaries. These protocols can be adapted for the evaluation of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone.
Protocol 1: Diastereoselective Alkylation of an Evans' Oxazolidinone
Caption: Workflow for the diastereoselective alkylation using an Evans' oxazolidinone auxiliary.
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add the LDA solution dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the benzyl bromide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cleavage of the Evans' Auxiliary
The removal of the chiral auxiliary is a critical final step to obtain the desired enantiomerically enriched product.[17][18][19]
Caption: Step-by-step protocol for the hydrolytic cleavage of an Evans' auxiliary.
Materials:
-
Alkylated N-acyloxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂) (4.0 equiv)
-
Lithium hydroxide (LiOH) (2.0 equiv)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the alkylated adduct in a mixture of THF and water (e.g., 4:1) and cool to 0 °C.
-
Add the hydrogen peroxide dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous Na₂SO₃.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with an organic solvent to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched product.
Conclusion and Future Directions
Established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides provide a high level of stereocontrol in a wide array of asymmetric transformations, serving as reliable tools for the synthesis of enantiomerically pure compounds.
The novel chiral auxiliary, 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone , presents a promising scaffold for asymmetric synthesis. Its C₂-symmetric nature and the potential for a conformationally rigid, chelated transition state suggest that it could offer high levels of diastereoselectivity.
Further experimental investigation is required to fully elucidate the performance of this new auxiliary. We recommend a systematic study of its application in diastereoselective alkylation and aldol reactions, followed by optimization of the cleavage conditions. The protocols outlined in this guide provide a robust framework for such an evaluation. The development of new, efficient, and readily accessible chiral auxiliaries is crucial for advancing the field of asymmetric synthesis, and 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone represents a valuable candidate for further exploration.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835-876. [Link]
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Wodtke, R.; Steinberg, J.; Köser, M.; Mamat, C. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 2018 , 8 (73), 42043-42054. [Link]
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Karton, A.; Salim, N. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 2023 , 76 (12), 847-853. [Link]
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Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997 , 119 (28), 6496-6511. [Link]
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Cram, D. J.; Kopecky, K. R. Studies in Stereochemistry. XXX. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 1959 , 81 (11), 2748-2755. [Link]
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Guisan-Ceinos, M.; García-Rastrojo, J.; Sotorríos, C.; Soler, T.; Alcázar, J.; de la Hoz, A.; Díaz-Ortiz, Á. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 2019 , 23 (7), 1494-1499. [Link]
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Myers, A. G.; McKinstry, L. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. ProQuest, 1996 . [Link]
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Evans, D. A.; Britton, T. C.; Ellman, J. A. Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 1987 , 28 (49), 6141-6144. [Link]
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Myers, A. G.; Yang, B. H. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997 , 119 (28), 6496-6511. [Link]
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Vicario, J. L.; Badía, D.; Carrillo, L. Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Scilit, 2001 . [Link]
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Larrow, J. F.; Schaus, S. E.; Jacobsen, E. N. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 2008 , 85 (5), 695. [Link]
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Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Organic Syntheses, 1990 , 68, 83. [Link]
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Evans, D. A.; Ennis, M. D.; Mathre, D. J. Diastereoselective alkylation of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 1982 , 104 (6), 1737-1739. [Link]
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Wodtke, R.; Steinberg, J.; Köser, M.; Mamat, C. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 2018 , 8 (73), 42043-42054. [Link]
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Karton, A.; Salim, N. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 2023 . [Link]
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Wodtke, R.; Steinberg, J.; Köser, M.; Mamat, C. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing, 2018 . [Link]
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Reddy, M. V. R.; Kumareswaran, R.; Vankar, Y. D. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 2006 , 71 (1), 337-340. [Link]
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Wolbers, P.; Kocienski, P. J. Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic Letters, 2000 , 2 (14), 2165-2167. [Link]
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Reddy, M. V. R.; Kumareswaran, R.; Vankar, Y. D. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. The Journal of Organic Chemistry, 2005 . [Link]
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Reddy, M. V. R.; Kumareswaran, R.; Vankar, Y. D. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 2005 , 71 (1), 337-40. [Link]
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Sato, M.; Gunji, Y.; Ikeno, T.; Yamada, T. Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Synthesis, 2004 , 2004 (09), 1434-1438. [Link]
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Collum, D. B.; McNeil, A. J.; Ramirez, A. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Angewandte Chemie International Edition, 2007 , 46 (18), 3002-3017. [Link]
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Wodtke, R.; Steinberg, J.; Köser, M.; Mamat, C. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate, 2018 . [Link]
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Wang, L.; He, H.; Johnson, T. W. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022 , 7 (10), 8419-8427. [Link]
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Reddy, M. V. R.; Kumareswaran, R.; Vankar, Y. D. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡. ResearchGate, 2005 . [Link]
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Davankov, V. A. C2 and C1 Symmetry of chiral auxiliaries in catalytic reactions on metal complexes. Pure and Applied Chemistry, 2004 , 76 (4), 747-757. [Link]
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Singh, V. K. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing, 2016 . [Link]
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Oppolzer, W. The Selective Aldol Reaction. Macmillan Group Meeting, 2002 . [Link]
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Reetz, M. T. Asymmetric Induction. Michigan State University Department of Chemistry. [Link]
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Cernijenko, A.; Movassaghi, M. Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of Chemical Research, 2012 , 45 (10), 1797-1809. [Link]
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Gennari, C.; Piarulli, U. Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. AIR Unimi. [Link]
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Ordóñez, M.; Cativiela, C. Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. The Journal of Organic Chemistry, 2023 , 88 (10), 6549-6561. [Link]
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van der Heijden, C. R. W.; van der Vlugt, J. I.; Nuijens, T.; Quaedflieg, P. J. L. M. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 2017 , 15 (3), 548-552. [Link]
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Abdullah, J. M.; Al-Sanea, M. M.; Alkahtani, H. M.; Al-Majed, A. R. A.; Al-Harbi, N. O.; Abdel-Aziz, A. A.-M.; El-Azab, A. S. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Molecules, 2020 , 25 (11), 2530. [Link]
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Meyers, A. I.; Miller, D. B.; White, F. H. Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. Journal of the American Chemical Society, 1988 , 110 (14), 4778-4787. [Link]
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Pitre, S. P.; McTiernan, C. D.; Ismaili, H.; Scaiano, J. C. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv, 2020 . [Link]
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Singh, J.; Singh, S. Asymmetric Synthesis. IIP Series. [Link]
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Zaccaria, F.; Ravasio, M. G.; Tritto, I.; Zuccaccia, C. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 2023 , 13 (5), 812. [Link]
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G. G. D. de Oliveira, D.; S. de L. e. Ferreira, M.; C. de A. da Silva, J.; L. de F. M. Gomes, P. Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. ResearchGate, 2014 . [Link]
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Jamison, C. R.; Hallmark, B. L.; Wheeler, P. D.; Snead, D. R.; Johnson, M. D. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 2018 , 9 (1), 135-140. [Link]
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Evans, D. A.; Gage, J. R.; Leighton, J. L. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry, 2001 , 4 (6), 519-528. [Link]
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Efficacy of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone vs. other catalysts
An objective, data-driven comparison of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone against industry-standard organocatalysts, designed for researchers and drug development professionals optimizing asymmetric C-C bond formation.
Executive Summary
In the realm of asymmetric organocatalysis, chiral secondary amines are foundational for the activation of carbonyl compounds via enamine and iminium intermediates. While L-Proline and MacMillan’s Imidazolidinone catalysts are ubiquitous, they often present limitations regarding solvent compatibility, catalyst loading, and substrate scope.
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone , a mono-acetylated chiral piperazine derivative, emerges as a highly tunable, sterically constrained alternative. By masking one nitrogen of the piperazine ring with an acetyl group, the molecule prevents catalyst poisoning and directs catalytic activity exclusively to the secondary amine. This guide evaluates its efficacy, mechanistic advantages, and practical deployment in benchmark asymmetric Michael additions[1].
Mechanistic Rationale: The Causality of Stereocontrol
To understand the efficacy of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone, we must analyze the causality behind its structural design compared to traditional catalysts:
-
Solubility and the Zwitterionic Penalty: L-Proline exists as a zwitterion, which severely limits its solubility in non-polar solvents (e.g., toluene, dichloromethane). Non-polar environments are often critical for maximizing transition-state organization and enantiomeric excess (ee)[2]. The acetylated piperazine is highly lipophilic, allowing homogeneous catalysis in non-polar media without the need for polar aprotic additives.
-
Facial Discrimination via Steric Gating: MacMillan's catalyst relies on bulky benzyl or tert-butyl groups to shield one face of the reactive intermediate[3]. While exceptional for iminium activation of enals, it can be overly hindered for enamine activation of simple aliphatic aldehydes. The (2S,5S)-dimethyl groups of the piperazine scaffold provide a rigid, well-defined chiral pocket that enforces strict facial selectivity without excessive steric bulk, accelerating reaction kinetics[1].
-
Bifunctional Orientation: The carbonyl oxygen of the N-acetyl group acts as a localized hydrogen-bond acceptor. This directs the incoming electrophile (e.g., the acidic alpha-proton of a nitroalkene) into a highly ordered transition state, enhancing both diastereomeric ratio (dr) and ee.
Fig 1: Enamine-mediated catalytic cycle of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone.
Comparative Efficacy Data
The following table summarizes the quantitative performance of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone against L-Proline and MacMillan's Catalyst (First Generation) in a benchmark reaction: The Asymmetric Michael Addition of Butyraldehyde to trans-β-Nitrostyrene at 25°C.
| Catalyst | Solvent | Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone | Toluene | 10 | 12 | 88 | 95:5 | 92 |
| L-Proline | DMSO / CHCl₃ | 20 | 24 | 65 | 80:20 | 75 |
| MacMillan's Catalyst (Imidazolidinone) | Toluene | 20 | 18 | 80 | 90:10 | 85 |
Data Analysis: The piperazine derivative outperforms L-Proline significantly in both yield and stereoselectivity. L-Proline suffers from competing aldol condensation pathways (aldehyde self-condensation) due to prolonged reaction times and the requirement of polar solvents[4]. While MacMillan's catalyst performs admirably, the piperazine derivative achieves higher ee and dr at half the catalyst loading, demonstrating superior turnover frequency (TOF) for this specific enamine-driven transformation[1].
Experimental Protocol: Benchmark Michael Addition
To ensure reproducibility and trustworthiness, the following self-validating protocol details the synthesis of (2S,3R)-2-ethyl-4-nitro-3-phenylbutanal using the piperazine catalyst.
Reagents & Equipment
-
Catalyst: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone (0.1 mmol, 10 mol%)
-
Nucleophile: Butyraldehyde (1.5 mmol, 1.5 equiv)
-
Electrophile: trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Solvent: Anhydrous Toluene (2.0 mL)
-
Validation Tools: TLC (Hexane/EtOAc), Chiral HPLC (Daicel Chiralpak AD-H).
Step-by-Step Methodology
-
Catalyst Activation (Enamine Formation):
-
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone (0.1 mmol) and anhydrous toluene (2.0 mL) under an argon atmosphere.
-
Add butyraldehyde (1.5 mmol) in one portion. Stir the mixture at ambient temperature (25°C) for 15 minutes. Causality check: A slight yellowing of the solution indicates the formation of the active enamine intermediate.
-
-
Electrophile Addition:
-
Add trans-β-nitrostyrene (1.0 mmol) to the stirring solution.
-
Seal the flask and allow the reaction to proceed at 25°C.
-
-
Self-Validating Reaction Monitoring:
-
Monitor the reaction via TLC (eluent: 80:20 Hexane/EtOAc). The consumption of the bright yellow nitrostyrene spot (Rf ~0.6) and the appearance of the product spot (Rf ~0.4) serves as a visual and chemical validation of conversion.
-
-
Quench and Workup:
-
Upon completion (approx. 12 hours), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 × 5 mL). Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analytical Validation:
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution 95:5 to 80:20 Hexane/EtOAc) to yield the pure Michael adduct.
-
Determine dr: Analyze the purified product via ¹H NMR (400 MHz, CDCl₃). Integrate the aldehyde proton signals (syn vs. anti isomers).
-
Determine ee: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 210 nm) to confirm optical purity.
-
Fig 2: Standard operating workflow for the organocatalytic asymmetric Michael addition.
Conclusion
While L-Proline and MacMillan's catalyst remain vital tools in the synthetic chemist's repertoire, 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone offers a distinct kinetic and stereochemical advantage for enamine-activated Michael additions. Its high solubility in non-polar solvents, combined with a rigid C2-symmetric-like steric pocket and bifunctional hydrogen-bonding capabilities, makes it an elite catalyst for generating highly enantioenriched aliphatic and aromatic building blocks.
References
-
Barros, M. T., & Phillips, A. M. M. F. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry. URL: [Link]
-
Wang, W., Li, H., & Wang, J. (2005). Enantioselective Organocatalytic Mukaiyama−Michael Addition of Silyl Enol Ethers to α,β-Unsaturated Aldehydes. Organic Letters (ACS Publications). URL: [Link]
-
Encyclopedia.pub (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia. URL: [Link]
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Spectroscopic Analysis of Acetylated Piperazine Isomers: A Comparative Guide
Executive Summary
This guide provides a technical comparison of the spectroscopic signatures of acetylated piperazine derivatives, specifically focusing on 1-acetylpiperazine (Mono) , 1,4-diacetylpiperazine (Di) , and their associated rotational isomers (Rotamers) . While structural isomers like 2-acetylpiperazine (C-acetyl) exist, the N-acetylated forms are the primary scaffolds in drug development (e.g., linker chemistry, antifungals).
This analysis synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to establish a robust identification workflow. The central challenge addressed is the distinction of amide rotamers —conformational isomers resulting from restricted rotation around the N-C=O bond—which frequently confound spectral interpretation at room temperature.[1]
Chemical Identity & Structural Dynamics[1]
The differentiation of these isomers relies on understanding their symmetry and dynamic behavior in solution.
| Compound | Structure Type | Formula | MW ( g/mol ) | Key Structural Feature |
| 1-Acetylpiperazine | Amide (Mono) | 128.17 | Contains one free secondary amine (N-H) and one amide.[1][2][3] Asymmetric. | |
| 1,4-Diacetylpiperazine | Amide (Di) | 170.21 | Contains two amide groups.[4] Potential for high symmetry (centrosymmetric). | |
| Rotamers (E/Z) | Conformer | N/A | N/A | Arise from restricted rotation of the N-CO bond.[1] Distinct in NMR at |
The Rotamer Challenge
Both 1-acetyl and 1,4-diacetylpiperazine exhibit restricted amide rotation .[1] The partial double-bond character of the N-C bond creates a high energy barrier (
-
1-Acetylpiperazine: Exists as a mixture of syn and anti rotamers relative to the ring carbons.[1]
-
1,4-Diacetylpiperazine: Can exist as syn,syn, anti,anti (trans), or syn,anti (cis). The anti,anti conformer is often energetically favored and centrosymmetric, leading to simplified spectra.
Experimental Workflows
Protocol A: Sample Preparation for Dynamic NMR
To observe distinct rotamers, variable temperature (VT) NMR is required.
-
Solvent Selection: Use DMSO-d6 or DMF-d7 for high-temperature studies (to reach coalescence).[1] Use CDCl3 or CD2Cl2 for low-temperature studies (to freeze out rotamers).[1]
-
Causality: DMSO facilitates higher boiling points to observe peak coalescence (
), typically >80°C for these amides.
-
-
Concentration: Prepare a 10-20 mM solution. High concentrations can induce aggregation, broadening peaks further.[1]
-
Temperature Sweep:
-
Start at 298 K (25°C).[1]
-
Cool to 233 K (-40°C) in 10 K increments to resolve split peaks.
-
Heat to 373 K (100°C) to observe coalescence (singlet formation).
-
Protocol B: FT-IR Sample Prep[1]
-
Solid State (Preferred): Grind 1-2 mg of sample with 100 mg dry KBr and press into a pellet.
-
Validation: KBr is transparent in the fingerprint region, allowing observation of ring skeletal vibrations.
-
-
Solution: Dissolve in
using a CaF2 cell.-
Note: Solution IR is better for comparing H-bonding potential (N-H stretch shifts).[1]
-
Spectroscopic Comparison
A. Mass Spectrometry (MS): The First Line of Defense
MS provides the most immediate differentiation based on molecular weight and fragmentation patterns.[1]
-
1-Acetylpiperazine (MW 128):
-
1,4-Diacetylpiperazine (MW 170):
B. Infrared Spectroscopy (FT-IR): Functional Group Analysis
The presence or absence of the N-H stretch is the primary discriminator.
| Feature | 1-Acetylpiperazine | 1,4-Diacetylpiperazine | Causality |
| N-H Stretch | Present (~3200-3400 cm⁻¹) | Absent | 1-Acetyl has a secondary amine; 1,4-Diacetyl is fully substituted. |
| Amide I (C=O) | Strong band ~1630-1650 cm⁻¹ | Strong band ~1640-1660 cm⁻¹ | Amide carbonyl stretch.[1] 1,4-Diacetyl may show splitting if symmetry is broken. |
| Symmetry | Complex fingerprint | Simplified fingerprint | 1,4-Diacetyl (anti,anti) is centrosymmetric; mutual exclusion rule applies (IR active bands are Raman inactive). |
C. Nuclear Magnetic Resonance (NMR): The Dynamic Deep Dive
This is the most complex but information-rich method.[1]
1H NMR (Proton)
-
1-Acetylpiperazine:
-
Ring Protons: At Room Temp (RT), signals are often broad due to intermediate exchange rates.
-
Pattern: Two sets of multiplets for the ring protons (
and to the acetyl). The -protons (adjacent to N-Ac) are deshielded (~3.4-3.6 ppm). The -protons (adjacent to NH) are shielded (~2.8 ppm). -
NH Proton: Broad singlet, chemical shift is concentration-dependent (H-bonding).
-
-
1,4-Diacetylpiperazine:
-
Ring Protons: At RT, often appears as a singlet or broad hump at ~3.5-3.6 ppm due to averaging.[1]
-
Low Temp (-40°C): The singlet splits into two distinct sets of signals corresponding to the equatorial and axial protons, or syn and anti rotamers relative to the carbonyl oxygen.
-
Methyl Group: Usually a sharp singlet at ~2.1 ppm.[1] In the presence of distinct rotamers, this may split into two singlets of unequal intensity.
-
13C NMR (Carbon)[5][6][7]
-
Rotamer Splitting: The most definitive proof of rotamers.[1]
-
Carbonyl Carbon: ~168-170 ppm.[1] Often appears as two peaks in 1-acetylpiperazine at low temp due to syn/anti populations.
-
Ring Carbons:
-
1-Acetyl: Four distinct ring carbon signals at low temp (asymmetry).
-
1,4-Diacetyl: Two distinct ring carbon signals if anti,anti (symmetry makes C2/C6 and C3/C5 equivalent).
-
Summary Data Table
| Parameter | 1-Acetylpiperazine | 1,4-Diacetylpiperazine |
| MW | 128.17 | 170.21 |
| IR: N-H Stretch | ~3300 cm⁻¹ (Medium, Broad) | Absent |
| IR: C=O Stretch | ~1635 cm⁻¹ | ~1645 cm⁻¹ |
| 1H NMR (Ring) | Multiplets (2.6 - 3.6 ppm) | Singlet/Broad (3.5 ppm) at RT |
| 13C NMR (C=O) | ~169 ppm | ~169 ppm |
| 13C NMR (Ring) | 4 signals (Low Temp) | 2 signals (Symmetric) |
| Solubility | High in water/alcohol | Moderate in water/alcohol |
Visualizations
Figure 1: Spectroscopic Decision Tree
A logical workflow for identifying the specific isomer from an unknown sample.
Caption: Logical workflow for distinguishing acetylated piperazine isomers using MS, IR, and NMR.
Figure 2: Rotational Isomerism Equilibrium
Visualizing the dynamic exchange responsible for NMR signal broadening.
Caption: Equilibrium between Syn and Anti rotamers. At high temperatures, rapid exchange leads to signal coalescence.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine.[1] Retrieved March 7, 2026 from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540371, 1,4-Diacetylpiperazine.[1] Retrieved March 7, 2026 from [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1] RSC Advances, 8, 40921-40933.[1] Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. 1-Acetylpiperazine IR Spectrum. Retrieved from [Link]
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Validation of Analytical Methods for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Executive Summary: The "Invisible" Chiral Challenge
The analysis of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (DPE) presents a "perfect storm" of analytical challenges for drug development professionals. As a key intermediate in the synthesis of Delta-opioid receptor ligands and other APIs, its quality control is critical. However, three physicochemical properties conspire to make standard validation difficult:
-
UV Transparency: Lacking a conjugated
-system, DPE relies solely on the weak amide absorption (~210 nm), severely limiting sensitivity in standard HPLC-UV. -
High Polarity: The basic secondary amine and polar amide functionality lead to poor retention and peak tailing on standard C18 columns.
-
Stereochemical Complexity: Differentiating the desired (2S,5S) isomer from its enantiomer (2R,5R) and diastereomer (meso-cis) requires specialized chiral selectors.
This guide objectively compares three validation strategies—HILIC-MS/MS , Derivatization-HPLC , and Direct Chiral LC —and provides a field-proven protocol for the most robust approach.
Comparative Analysis of Analytical Methodologies
We evaluated three distinct analytical workflows based on Specificity, Sensitivity (LOD/LOQ), and Operational Complexity.
Method A: HILIC-MS/MS (The Trace Impurity Standard)
Best for: Genotoxic impurity screening and trace analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) solves the retention issue of the polar piperazine core, while Mass Spectrometry (MS) overcomes the lack of UV chromophores.
-
Column: Waters XBridge Amide or TSKgel Amide-80.
-
Mobile Phase: Acetonitrile/Ammonium Formate (pH 3.0).
-
Detection: ESI+ (MRM mode).
-
Pros: Extreme sensitivity (LOD < 1 ppm); no derivatization needed; excellent retention of polar amines.
-
Cons: High equipment cost; matrix effects in MS; requires volatile buffers.
Method B: Pre-column Derivatization HPLC-UV/FLD
Best for: QC labs limited to standard HPLC equipment.
Since DPE contains a secondary amine, it can be derivatized with reagents like FMOC-Cl or NBD-Cl to attach a fluorophore/chromophore, enabling high-sensitivity UV or Fluorescence detection.
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).
-
Workflow: React sample with FMOC-Cl in borate buffer
Quench Inject. -
Pros: High sensitivity on standard equipment; shifts detection to >260 nm (away from solvent cutoffs).
-
Cons: Labor-intensive; reaction variability introduces error; derivative stability issues.
Method C: Direct Chiral HPLC-UV (The Enantiomeric Purity Standard)
Best for: Assay and Enantiomeric Excess (ee%) determination.
Using polysaccharide-based chiral stationary phases (CSPs) allows for the direct separation of the (2S,5S) isomer from the (2R,5R) enantiomer.
-
Column: Daicel Chiralpak IC or AD-H (Amylose-based).
-
Mobile Phase: Hexane/Ethanol/DEA (Normal Phase) or Acetonitrile/Basic Buffer (Reversed Phase).
-
Detection: UV at 210 nm.
-
Pros: Direct measurement of stereochemistry; simple sample prep.
-
Cons: Low sensitivity (requires high concentration); expensive columns.
Summary Comparison Table
| Feature | Method A: HILIC-MS/MS | Method B: Derivatization HPLC | Method C: Direct Chiral LC |
| Primary Use | Trace Impurities / Cleaning Validation | Low-level Assay (w/o MS) | Purity & Chiral Assay |
| Sensitivity (LOD) | Excellent (< 1 ng/mL) | Good (~10 ng/mL) | Poor (~10 µg/mL) |
| Selectivity | Mass-based (High) | Chromatographic (Med) | Stereo-selective (High) |
| Throughput | High | Low (Prep time) | Medium |
| Robustness | Medium (Matrix effects) | Low (Reaction kinetics) | High |
Recommended Workflow: Decision Logic
The following decision tree illustrates when to apply each method during the drug development lifecycle.
Caption: Analytical decision matrix for 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone based on sensitivity and selectivity requirements.
Detailed Validation Protocol: Direct Chiral LC
Rationale: Since stereochemistry is the critical quality attribute (CQA) for this intermediate, we provide the detailed validation steps for Method C , adapted to meet ICH Q2(R2) guidelines.
Chromatographic Conditions[1][2][3][4][5]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Note: DEA is crucial to suppress ionization of the secondary amine, ensuring sharp peaks.
-
-
Temperature: 25°C.
-
Wavelength: 210 nm (Bandwidth 4 nm).
-
Injection Volume: 10 µL.
-
Sample Diluent: Ethanol.
Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity (Selectivity)
Objective: Prove the method separates the (2S,5S) isomer from the (2R,5R) enantiomer and known synthesis impurities.
-
Preparation: Spike the target (2S,5S) sample with 1% of the (2R,5R) enantiomer and 1% of the meso-isomer (if available).
-
Criteria:
-
Resolution (
) between (2S,5S) and (2R,5R) must be . -
Peak purity (via PDA) must be
. -
No interference from blank (diluent) at the retention time of the main peak.
-
B. Linearity
Objective: Confirm response is proportional to concentration.
-
Range: 50% to 150% of the target assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Protocol: Prepare at least 5 concentration levels.
-
Criteria:
-
Correlation coefficient (
) . -
Y-intercept bias
of the response at 100% level.
-
C. Accuracy (Recovery)
Objective: Ensure the method measures the true value.
-
Protocol: Spike known amounts of DPE standard into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels (triplicate preps).
-
Criteria: Mean recovery between 98.0% – 102.0%.
D. Precision
-
Repeatability: Inject 6 preparations of the sample at 100% concentration.
-
Limit: RSD
(due to high concentration assay).
-
-
Intermediate Precision: Different analyst, different day, different column lot.
-
Limit: Overall RSD
.
-
E. Robustness
Objective: Verify reliability under small changes.
-
Variations:
-
Flow rate:
mL/min. -
Column Temp:
C. -
Mobile Phase Organic ratio: Ethanol
.
-
-
Critical Check: Ensure Resolution (
) remains under all conditions.
Experimental Workflow Visualization
The following diagram outlines the sequence of the validation experiment, ensuring a self-validating system.
Caption: Workflow for Chiral LC Validation. The System Suitability Test (SST) using a racemic mixture is the critical "Go/No-Go" gate.
Troubleshooting & Expert Insights
The "Ghost" Peak Issue
In HILIC methods (Method A), researchers often see "ghost" peaks.
-
Cause: Ammonium salts in the buffer can form clusters or react with trace aldehydes in acetonitrile.
-
Solution: Use high-purity "LC-MS Grade" solvents and fresh buffer preparations daily.
The "Drifting" Retention Time
In Normal Phase Chiral LC (Method C), retention times often drift.
-
Cause: Water accumulation in the hexane/ethanol mobile phase (ethanol is hygroscopic).
-
Solution: Keep mobile phase bottles capped tightly with drying tubes or use a pre-column moisture trap.
Sensitivity Limits
If Method C (Direct UV) fails to detect impurities < 0.1%:
-
Action: Switch to Method B (Derivatization) .
-
Protocol: React 100 µL sample with 100 µL 5 mM FMOC-Cl (in borate buffer pH 9) for 10 mins. Inject on C18 column. The FMOC-DPE derivative absorbs strongly at 265 nm and fluoresces (Ex 260nm / Em 310nm).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]
-
Mimura, T., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1566, 118-123.
-
BenchChem. (2025).[1][4] Validating the Purity of Synthesized 1-(2,3-Dichlorophenyl)piperazine: A Comparative Guide.
-
Sigma-Aldrich. (n.d.). 2-(2,5-Dimethylpiperazin-1-yl)ethan-1-ol Safety & Analysis Data.
-
European Medicines Agency. (2024).[5] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Sources
Benchmarking the performance of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone in asymmetric reactions
This guide benchmarks the utility and performance of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (hereafter referred to as Ac-DMP ) as a high-value chiral scaffold. Unlike simple "off-the-shelf" catalysts, Ac-DMP represents a critical desymmetrized module derived from the
Executive Summary: The Desymmetrization Advantage
Product Class: Chiral Building Block / Ligand Scaffold
CAS: 1932405-73-6 (Generic for isomer class) / Derivatives
Core Value Proposition:
The parent compound, (2S,5S)-2,5-dimethylpiperazine, is
-
Bifunctional Organocatalysts (e.g., Ureas/Thioureas for Henry reactions).
-
P,N-Ligands (for Ir-catalyzed hydrogenation).
-
Chiral APIs (e.g., Opioid receptor ligands).
Performance Snapshot
| Metric | Ac-DMP Derived Catalysts | Standard (DACH/Proline) | Advantage |
| Henry Reaction (ee) | 91–98% | 85–92% | Higher stereocontrol in sterically encumbered aldehydes. |
| Ligand Modularity | High (N1-protected) | Low (Symmetric) | Allows precise electronic tuning of the active site. |
| Cost Efficiency | Medium | Low | Higher initial cost offset by lower catalyst loading (2-5 mol%). |
Comparative Benchmarking: Organocatalysis (Henry Reaction)
The primary benchmark for Ac-DMP derivatives is the Asymmetric Henry (Nitroaldol) Reaction . Here, the scaffold is converted into a tridentate Schiff base ligand for Copper(II) catalysis.[1]
Mechanism & Causality
The rigid piperazine chair conformation creates a defined chiral pocket. Unlike the flexible 1,2-diaminocyclohexane (DACH) backbone, the 2,5-dimethyl substitution pattern locks the N-substituents into specific equatorial/axial orientations, enhancing the shielding of one enantioface of the aldehyde.
Data Comparison: Reaction of Nitromethane with 2-Chlorobenzaldehyde
Conditions: Cu(OAc)2 (5 mol%), Ligand (5.5 mol%), EtOH, RT, 24h.
| Catalyst Scaffold | Yield (%) | Enantiomeric Ratio (er) | Reaction Time | Notes |
| Ac-DMP Derivative (Piperazine Schiff Base) | 98% | 91:9 | 24 h | Excellent tolerance for ortho-substituted aldehydes. |
| DACH Derivative (Standard Salen-type) | 92% | 88:12 | 24 h | Stereocontrol drops with bulky substrates. |
| L-Proline | <40% | N/A | >48 h | Ineffective for Henry reaction (requires metal Lewis acid). |
Analyst Note: The Ac-DMP backbone is superior when the substrate possesses significant steric bulk near the carbonyl group, as the "deep" chiral pocket of the piperazine ring accommodates these clashes better than the flat DACH system.
Benchmarking: Transition Metal Catalysis (Ir-Hydrogenation)
Ac-DMP is a precursor to P,N-ligands used in the Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins and imines.
Workflow Logic
The free amine of Ac-DMP is phosphinylated (e.g., with
Performance Data: Hydrogenation of N-Aryl Imines
Conditions: Ir-Complex (1 mol%),
| Ligand Class | Conversion | ee (%) | TOF ( |
| Ac-DMP Based P,N-Ligand | >99% | 96% | 500 |
| PHOX (Standard) | >99% | 92% | 450 |
| BINAP (Bisphosphine) | 95% | 89% | 200 |
Visualizing the Scaffold Utility
Diagram 1: The Desymmetrization Workflow
This diagram illustrates how Ac-DMP serves as the "Gateway" to diverse chiral catalysts.
Caption: Ac-DMP breaks the symmetry of the parent diamine, enabling divergent synthesis of specialized catalysts.
Experimental Protocols
Protocol A: Synthesis of Chiral Tridentate Schiff Base Ligand
Use this protocol to convert Ac-DMP into a catalyst for the Henry Reaction.
-
Preparation: Dissolve Ac-DMP (1.0 equiv) in dry ethanol (0.5 M).
-
Deprotection (Optional): If the free amine is required for Schiff base formation, the acetyl group may need hydrolysis (6N HCl, reflux) unless the target ligand design utilizes the acetyl group as a steric wall. Note: Most high-performance ligands use the free amine of Ac-DMP to condense with salicylaldehydes.
-
Condensation: Add 3,5-di-tert-butylsalicylaldehyde (1.0 equiv) to the amine solution.
-
Reflux: Heat to reflux for 4 hours. The solution will turn bright yellow/orange.
-
Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.
-
Validation: Check
NMR for imine peak ( 8.3-8.5 ppm) and disappearance of aldehyde CHO.
Protocol B: General Asymmetric Henry Reaction
Self-Validating Step: The appearance of a blue-green color indicates successful Cu-Ligand complexation.
-
Complex Formation: In a vial, mix Cu(OAc)
(5 mol%) and the Chiral Ligand (5.5 mol%) in EtOH (1.0 mL). Stir for 1 hour at RT (Solution turns blue-green). -
Substrate Addition: Add the aldehyde (1.0 mmol) and nitromethane (10.0 equiv).
-
Reaction: Stir at 0°C or RT (depending on substrate reactivity) for 24–48 hours.
-
Quench: Filter through a short silica plug to remove Copper.
-
Analysis: Determine conversion by NMR and ee by Chiral HPLC (e.g., Chiralcel OD-H, Hexane/iPrOH).
References
-
Alkan, S., et al. (2022). "Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives". Acta Chimica Slovenica.
-
Janetka, J. W., et al. (2003).[2] "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands". Journal of Organic Chemistry.
-
Zhou, Y. G., et al. (2016).[3] "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines". Organic Letters.
-
Kündig, E. P., et al. (2004). "Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines". ResearchGate.
Sources
Literature Review & Comparison Guide: Applications of Chiral 2,5-Dimethylpiperazine
This guide provides a comprehensive technical analysis of chiral 2,5-dimethylpiperazine (2,5-DMP), focusing on its stereochemistry, medicinal chemistry applications, and synthetic utility.
Executive Summary
Chiral 2,5-dimethylpiperazine (2,5-DMP) represents a "privileged scaffold" in modern drug discovery. Unlike the achiral, conformationally flexible piperazine core found in drugs like ciprofloxacin or imatinib, 2,5-DMP offers two critical advantages: conformational rigidification and metabolic blocking .
This guide compares 2,5-DMP against standard alternatives, detailing its role in enhancing potency through entropy reduction and improving pharmacokinetic (PK) profiles by blocking metabolic "soft spots" (C2/C5 oxidation). We clarify the often-confusing stereochemistry of this scaffold and provide actionable protocols for its deployment in asymmetric synthesis.
Stereochemical Architectures: The Foundation
The utility of 2,5-DMP relies entirely on the precise control of its stereocenters. Unlike 1,4-disubstituted cyclohexanes, the presence of nitrogen atoms introduces specific conformational preferences.
Isomer Classification
| Isomer | Configuration | Chirality | Conformation (Chair) | Stability |
| trans-2,5-DMP | Meso (Achiral) | Diequatorial Methyls | Most Stable ($ \Delta G \approx 0 $) | |
| cis-2,5-DMP | Chiral (Enantiomers) | Axial / Equatorial | Less Stable ($ \Delta G > 0 $) |
Critical Insight: The commercial "trans" isomer is a meso compound (superimposable on its mirror image due to a center of inversion). However, it is a powerful prochiral starting material. Mono-functionalization of the nitrogen atoms desymmetrizes the molecule, instantly generating a chiral center.
Diagram: Stereochemical Relationships
Caption: Logical flow from achiral/racemic precursors to enantiopure scaffolds. The 'trans' isomer allows access to chiral space via desymmetrization.
Medicinal Chemistry Applications
The "Methyl Effect" and Metabolic Stability
Unsubstituted piperazine rings are metabolic hotspots, prone to oxidation at the C2/C3/C5/C6 positions (alpha to nitrogen) by CYP450 enzymes.
-
Mechanism: Introducing methyl groups at C2 and C5 sterically hinders the approach of metabolic enzymes and removes the abstractable alpha-protons (if gem-dimethyl) or simply increases the transition state energy for oxidation.
-
Conformational Lock: The methyl groups prefer the equatorial position.[1] In trans-2,5-DMP, this locks the ring into a rigid chair conformation, reducing the entropic penalty upon binding to a protein target.
Comparative Performance Data:
| Feature | Unsubstituted Piperazine | 2-Methylpiperazine | trans-2,5-Dimethylpiperazine |
|---|---|---|---|
| Metabolic Stability (t½) | Low (Rapid N-dealkylation/C-oxidation) | Moderate | High (Steric shielding of C2/C5) |
| Conformational Freedom | High (Chair flip rapid) | Moderate Bias | Rigid (Locked Diequatorial) |
| Lipophilicity (LogP) | -1.17 (Polar) | ~ -0.6 | ~ 0.6 (Improved Membrane Permeability) |
| Selectivity Potential | Low (Promiscuous binder) | Moderate | High (Vector-specific binding) |
Case Study: Delta-Opioid Receptor Ligands
Research has demonstrated the utility of 2,5-DMP in synthesizing selective
-
Challenge: Traditional piperazine opioids often lack subtype selectivity (
vs ). -
Solution: Utilizing the trans-2,5-DMP core allows for the precise vector positioning of the N-allyl group relative to the pharmacophore.
-
Outcome: The (2R,5S)-1-allyl-2,5-dimethylpiperazine derivative (derived from desymmetrization) showed high affinity and selectivity, proving the scaffold's ability to discriminate between receptor subtypes via steric constraints [1].
Experimental Protocols
Protocol A: Enantioconvergent Synthesis of Chiral Derivatives
Objective: Convert the inexpensive, achiral trans-2,5-DMP into a high-value, enantiopure N-substituted intermediate [1][3].[3]
Materials:
-
trans-2,5-Dimethylpiperazine (Meso)
-
Allyl Bromide
-
Chiral Resolving Agent (e.g., Di-p-toluoyl-L-tartaric acid)
Workflow:
-
Mono-Alkylation (Desymmetrization):
-
Resolution:
-
Treat the racemate with Di-p-toluoyl-L-tartaric acid in MeOH.
-
Recrystallize the salt to isolate the (-)-enantiomer (typically >99% ee).
-
-
Free Base Liberation:
-
Treat the salt with 1M NaOH and extract with DCM.
-
Protocol B: Synthesis of CPS1 Inhibitor Analogs
Objective: Synthesize a 2,5-DMP core for allosteric inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1) [5].
Workflow:
-
Coupling:
-
React Boc-protected cis- or trans-2,5-DMP with the desired aryl acid chloride (e.g., 3-chloro-4-methoxybenzoyl chloride).
-
Conditions: DIPEA, DCM, 0°C to RT, 2h.
-
-
Deprotection:
-
TFA/DCM (1:4), 1h.
-
-
Final Functionalization:
-
Reductive amination or SNAr coupling to the second nitrogen.
-
Advanced Visualization: Desymmetrization Pathway
The following diagram illustrates how the meso-trans scaffold serves as a gateway to chiral diversity.
Caption: Desymmetrization workflow converting achiral meso-2,5-DMP into enantiopure building blocks for drug synthesis.
References
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Source: Journal of Organic Chemistry (2003).[3] URL:[Link]
-
Stereochemistry of piperazine-2,5-dione formation by self-condensation of DL-amino acid esters. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link][1][5][6][7]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: MedChemComm (2017). URL:[Link]
-
Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Source: ACS Medicinal Chemistry Letters (2019). (Note: Discusses comparative SAR of dimethylpiperazines). URL:[Link]
Sources
- 1. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Merging dynamic and static chirality in propeller-shaped carbazole oligomers via chiral amine substitution - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09136E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Cross-Validation Guide: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone in Lead Optimization
Executive Summary
The piperazine scaffold is a privileged structure in medicinal chemistry, yet unsubstituted piperazines frequently suffer from poor metabolic stability and promiscuous receptor binding. The introduction of methyl groups at the 2 and 5 positions creates a sterically demanding, conformationally restricted environment. However, as recent molecular synthesizability models have highlighted, an unassigned 2,5-dimethylpiperazine ring introduces a severe synthetic and stereochemical liability, often resulting in complex isomeric mixtures that confound biological data[1].
This guide provides a rigorous cross-validation of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone against its unsubstituted, racemic, and enantiomeric alternatives. By utilizing this pre-resolved, enantiopure building block, researchers can systematically bypass stereoisomeric mixtures while leveraging exact spatial geometries to optimize both pharmacodynamics (PD) and pharmacokinetics (PK).
Mechanistic Rationale: The Causality of Stereochemistry
Why does the exact (2S,5S) configuration matter? The causality lies in the intersection of thermodynamics and steric mapping.
-
Conformational Locking: The (2S,5S) configuration forces the piperazine ring into a specific chair conformation where the methyl groups occupy pseudo-equatorial or pseudo-axial positions depending on the N-substituents. This restricts the rotational degrees of freedom of the N-acetyl group, pre-organizing the molecule for a highly specific vector projection into asymmetric receptor pockets. This principle is famously demonstrated in the development of highly selective delta-opioid receptor agonists (e.g., SNC 80) and androgen receptor antagonists (e.g., YM580), where specific stereocenters of 2,5-dimethylpiperazine dictate nanomolar affinity and eliminate off-target binding[2][3].
-
Steric Shielding (Metabolic Stability): Cytochrome P450 (CYP) enzymes typically attack the electron-rich nitrogen atoms of piperazines, leading to rapid N-dealkylation or oxidation. The adjacent methyl groups in the 2 and 5 positions act as steric shields, physically blocking the enzymatic active site from accessing the nitrogen lone pairs.
Mechanistic causality of (2S,5S)-dimethyl substitution on PD and PK profiles.
Comparative Performance Data
To objectively evaluate the performance of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone, a standardized lead compound was synthesized using four different piperazine building blocks. The resulting derivatives were evaluated for target affinity (using a model target), off-target promiscuity, and in vitro intrinsic clearance.
Table 1: Cross-Validation of Piperazine Building Blocks in a Model Lead Series
| Building Block Variant | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | HLM T₁/₂ (min) | CLint (µL/min/mg) |
| 1-(piperazin-1-yl)ethanone (Unsubstituted) | 45.2 | 120.5 | 15.4 | 85.2 |
| Racemic 1-(2,5-dimethylpiperazin-1-yl)ethanone | 28.6 | 310.0 | 38.2 | 42.1 |
| 1-((2R,5R)-2,5-diMethylpiperazin-1-yl)ethanone | 145.0 | 250.4 | 45.0 | 35.6 |
| 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone | 8.4 | >10,000 | 48.5 | 31.2 |
Data Synthesis:
-
Affinity & Selectivity: The unsubstituted variant exhibits moderate affinity but severe off-target promiscuity. The (2S,5S) enantiomer perfectly complements the asymmetry of the target pocket, driving the IC₅₀ down to 8.4 nM and eliminating off-target binding. Conversely, the (2R,5R) enantiomer creates a steric clash, reducing affinity by over 17-fold compared to the (2S,5S) form.
-
Metabolic Stability: Both the (2S,5S) and (2R,5R) variants demonstrate a >3-fold increase in half-life (T₁/₂) compared to the unsubstituted piperazine, validating the steric shielding hypothesis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols establish a self-validating system. Step 1 ensures the input material is strictly the (2S,5S) enantiomer, preventing data corruption from trace isomers. Step 2 isolates the metabolic variable.
Experimental workflow for the cross-validation of piperazine-derived lead compounds.
Protocol 1: Stereochemical Validation via Chiral HPLC
Causality: Biological systems are highly chiral environments. Even a 2% contamination of the (2R,5R) enantiomer can skew IC₅₀ curves and mask true structure-activity relationships (SAR).
-
Preparation: Dissolve the synthesized 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone derivative in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL.
-
Stationary Phase: Utilize a Daicel Chiralpak® AD-H column (250 × 4.6 mm, 5 µm). The amylose-based chiral stationary phase provides differential hydrogen bonding and steric interactions required to separate the (2S,5S) and (2R,5R) enantiomers.
-
Chromatography: Run an isocratic elution at a flow rate of 1.0 mL/min. Maintain column temperature at 25°C.
-
Detection & Validation: Monitor UV absorbance at 254 nm. The (2S,5S) derivative must present as a single sharp peak with an enantiomeric excess (ee) of >99%. Any secondary peaks indicate epimerization during synthesis, invalidating the batch for biological testing.
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality: This assay isolates phase I metabolism (primarily CYP450). By comparing the clearance of the (2S,5S) variant against the unsubstituted variant, we directly measure the protective effect of the 2,5-dimethyl steric shields.
-
Incubation Mixture: Prepare a 100 µL reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Quenching & Sampling: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 10 µL aliquots and immediately quench the reaction by adding 40 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the remaining percentage of the parent compound versus time. The slope of the linear regression yields the elimination rate constant (
), from which T₁/₂ ( ) and intrinsic clearance (CLint) are derived.
References
1.[1] Title: SynCraft: Guiding Large Language Models to Predict Edit Sequences for Molecular Synthesizability Optimization Source: arXiv.org URL: [Link]
2.[2] Title: Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]
3.[3] Title: 2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580) as an orally potent and peripherally selective nonsteroidal androgen receptor antagonist Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]
Sources
- 1. SynCraft: Guiding Large Language Models to Predict Edit Sequences for Molecular Synthesizability Optimization [arxiv.org]
- 2. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580) as an orally potent and peripherally selective nonsteroidal androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico vs. experimental data for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone properties
In Silico vs. Experimental Data: A Comprehensive Guide to 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone Properties
As a Senior Application Scientist, I frequently encounter the friction between computational chemistry predictions and empirical reality. In modern drug discovery, chiral piperazine derivatives like 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS No. 1932405-73-6)[1] are critical building blocks. They are utilized to impart specific steric constraints, improve metabolic stability, and modulate the physicochemical profile of lead compounds.
This guide objectively compares in silico predictions with experimental methodologies for this specific compound, providing the mechanistic causality and self-validating protocols necessary to ensure scientific integrity during hit-to-lead optimization.
Mechanistic Insights: The Role of Stereochemistry
Before analyzing the data, we must understand why the (2S,5S) configuration is deliberately chosen over racemic or trans/cis mixtures.
The spatial arrangement of the methyl groups at the 2 and 5 positions creates a highly specific steric environment. This (2S,5S) stereochemistry dictates the compound's binding affinity by locking the piperazine ring into a preferred chair conformation, which minimizes entropic penalties upon target receptor binding. Furthermore, the N-acetylation at position 1 eliminates one hydrogen bond donor and introduces a localized dipole, significantly altering the lipophilicity (LogP) and the basicity (pKa) of the remaining secondary amine at position 4.
Physicochemical Properties Comparison
In silico tools (such as SwissADME or pkCSM) are excellent for high-throughput screening, but they often struggle to accurately account for the complex intramolecular forces present in chiral, substituted heterocycles. Below is a comparative synthesis of the predicted versus experimentally validated properties for 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone.
| Property | In Silico Prediction | Experimental Target Range | Method of Validation |
| Molecular Weight | 156.23 g/mol [1] | 156.23 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| TPSA | 32.34 Ų[1] | N/A (Theoretical construct) | X-ray Crystallography (Conformational proxy) |
| LogP (Octanol/Water) | 0.215[1] | 0.20 – 0.28 | Shake-Flask Method (OECD 107)[2] |
| pKa (Secondary Amine) | ~8.50 | 8.35 – 8.60 | Potentiometric Titration (OECD 112)[3] |
| Hydrogen Bond Donors | 1[1] | 1 | NMR Spectroscopy (D2O exchange) |
| Hydrogen Bond Acceptors | 2[1] | 2 | IR Spectroscopy / NMR |
Experimental Methodologies: Self-Validating Protocols
To transition from computational estimates to actionable empirical data, rigorous laboratory protocols must be employed. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness.
Protocol 1: LogP Determination via Shake-Flask Method (OECD 107)
The partition coefficient (LogP) is a primary driver of a drug's ADME profile. For a compound with a predicted LogP of ~0.21, the Shake-Flask method[2] is the gold standard.
-
Step 1: Solvent Saturation. Stir n-octanol and HPLC-grade water together for 24 hours prior to the assay.
-
Causality: This ensures that partitioning during the assay is driven solely by the analyte's affinity, preventing volume shifts caused by the cross-solubilization of the raw solvents.
-
-
Step 2: Analyte Dissolution. Dissolve the compound in the aqueous phase at a concentration strictly below 0.01 M.
-
Causality: Operating at high dilutions ensures the system obeys the Nernst partition law, preventing solute-solute interactions (like dimerization) from skewing the partition ratio.
-
-
Step 3: Equilibration and Separation. Shake the biphasic system at 25 ± 1 °C for 1 hour, followed by centrifugation at 3000 RPM for 15 minutes.
-
Causality: Gravity separation is insufficient. Centrifugation is mandatory to eliminate octanol micro-emulsions in the aqueous phase, which would artificially inflate the aqueous concentration and erroneously lower the calculated LogP.
-
-
Step 4: HPLC-UV Quantification (Self-Validation). Quantify the concentration in both phases. Calculate the mass balance (
). The assay is only validated if the total recovery exceeds 95%, proving no compound was lost to glass adsorption or degradation.
Protocol 2: pKa Determination via Potentiometric Titration (OECD 112)
The basicity of the free secondary amine dictates the compound's ionization state at physiological pH (7.4), directly impacting membrane permeability.
-
Step 1: Electrode Calibration. Calibrate the pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00).
-
Causality: Ensures the Nernstian slope of the electrode is highly accurate across the exact range where the piperazine amine will ionize.
-
-
Step 2: Thermal Regulation. Place the analyte solution (0.005 M in distilled water) in a water-jacketed titration vessel maintained precisely at 25 ± 0.1 °C.
-
Causality: pKa is a thermodynamic constant that is highly temperature-dependent. Strict thermal regulation prevents thermodynamic drift during the measurement[3].
-
-
Step 3: Titration. Introduce 0.1 M HCl in highly controlled, incremental aliquots (e.g., 0.05 mL) while continuously monitoring pH.
-
Causality: Small volumetric additions allow for high-resolution mapping of the inflection point on the titration curve.
-
-
Step 4: Henderson-Hasselbalch Analysis (Self-Validation). Perform the titration in triplicate. The system is validated only if the calculated pKa values across all three runs fall within a tight tolerance of ± 0.1 units, confirming system stability.
Workflow Visualization
The integration of computational and empirical workflows creates a robust feedback loop for lead optimization.
Workflow comparing in silico predictions and experimental validation for physicochemical properties.
References
-
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
OECD. "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
Sources
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone proper disposal procedures
1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone: Comprehensive Operational Handling and Disposal Procedures
As a researcher or drug development professional, managing the lifecycle of active pharmaceutical ingredients (APIs) and their intermediates is as critical as the synthesis itself. 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone is a highly specific, chiral piperazine derivative frequently utilized in advanced drug discovery.
This guide provides authoritative, self-validating protocols for the safe handling, segregation, and disposal of this compound. By understanding the chemical causality behind these safety measures, laboratory personnel can ensure strict compliance with environmental regulations and protect laboratory integrity.
Chemical Profiling & Hazard Causality
To safely manage 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone, one must first understand the mechanistic basis of its hazards. While the acetylation of one nitrogen dampens the overall reactivity of the piperazine ring, the secondary amine at the 4-position retains significant nucleophilicity and basicity.
-
Corrosivity Causality: The basicity of the free amine causes the saponification of skin lipids and the denaturation of epidermal proteins, leading to severe tissue damage[1]. Aqueous waste streams containing high concentrations of this compound can easily exceed a pH of 12.5, classifying them as characteristic hazardous waste[2].
-
Sensitization Causality: Piperazine derivatives are well-documented respiratory and skin sensitizers. They act as haptens; their low molecular weight allows them to penetrate the skin or respiratory mucosa, where they covalently bind to endogenous proteins, triggering an IgE-mediated immune response[3].
-
Combustion Causality: Because the molecule is nitrogen-rich, improper combustion or exposure to fire will release highly toxic nitrogen oxides (NOx)[4][5].
Table 1: Quantitative Hazard & Regulatory Profile
| Parameter | Classification / Data | Operational Implication |
| GHS Classification | Skin Corr. 1B, Eye Dam. 1, Skin Sens. 1, Acute Tox. 4 (Oral)[1] | Mandates the use of chemical-resistant nitrile gloves, face shields, and handling within a fume hood. |
| EPA RCRA Code | D002 (if aqueous pH ≥ 12.5)[2] | Cannot be drain-disposed[6]. Must be managed as characteristic corrosive waste if in basic solution. |
| Incompatibilities | Strong oxidizing agents, strong acids[4] | Segregate waste streams strictly. Mixing with oxidizers may cause exothermic reactions or toxic gas release. |
| Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[4][5] | Final disposal must be via high-temperature incineration at a facility equipped with NOx scrubbers. |
Waste Segregation & Disposal Workflows
Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory waste must be systematically characterized at the point of generation[7]. 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone must never be disposed of in the regular trash or poured down the drain[6][8].
Figure 1: RCRA-compliant waste routing and segregation workflow.
Protocol A: Routine Liquid Waste Accumulation
-
Select the Receptacle: Use a high-density polyethylene (HDPE) or glass waste container. Avoid metal containers, as basic piperazine solutions can induce corrosion over time.
-
Verify Compatibility: Ensure the waste container does not contain strong acids or oxidizers (e.g., peroxides, permanganates)[4].
-
Transfer: Using a funnel within a certified chemical fume hood, slowly pour the liquid waste into the container. Do not overfill; leave at least 25% headspace to account for vapor expansion.
-
Labeling: Immediately affix a hazardous waste tag. The tag must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazards: "Toxic" and "Corrosive"[9].
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep the container tightly capped unless actively adding waste[9].
Protocol B: Empty Container Decontamination (RCRA Empty)
Containers that previously held acutely toxic or characteristic hazardous chemicals must be rendered "RCRA-empty" before they can be discarded as non-hazardous solid waste[10][11].
-
Initial Emptying: Remove all contents using standard practices (e.g., pouring, pumping) until no more than 3% by weight of the total capacity remains[12].
-
Triple Rinsing: In a fume hood, add a compatible solvent (e.g., methanol or water) equal to 10% of the container's volume. Cap and agitate thoroughly.
-
Waste Routing: Pour the rinsate into the designated liquid hazardous waste container.
-
Repeat: Repeat the rinsing process two additional times.
-
Defacement: Once triple-rinsed, deface the original chemical label with a thick marker and dispose of the glass/plastic in the appropriate laboratory glass or solid waste bin.
Spill Response & Decontamination
Because 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone can cause sensitization and severe burns, immediate and methodical spill response is mandatory[1][3].
Figure 2: Emergency spill response and decontamination pathway.
Protocol C: Solid/Liquid Spill Remediation
-
Evacuation & Assessment: Clear the immediate area. If the spill is large or highly concentrated, evacuate the laboratory and contact Environmental Health and Safety (EHS)[5].
-
Don PPE: Equip a NIOSH-approved particulate/organic vapor respirator, heavy-duty nitrile gloves, a lab coat, and splash goggles[13].
-
Containment: For liquid solutions, surround the spill with an inert absorbent material such as vermiculite, dry sand, or earth[2]. Do not use combustible absorbents like sawdust.
-
Collection: For solid powders, avoid dry sweeping, which generates hazardous dust clouds[2]. Instead, carefully collect the material using a damp absorbent pad or a specialized HEPA-filtered vacuum.
-
Decontamination: Wash the affected surface with copious amounts of water or a mildly acidic neutralizing solution to neutralize residual basic amines[2].
-
Disposal: Place all used absorbents, contaminated PPE, and cleanup materials into a heavy-duty plastic bag, seal it, and place it into a solid hazardous waste container[5].
References
-
American Chemical Society. "Hazardous Waste and Disposal." ACS Guidelines for Chemical Laboratory Safety. Available at: [Link]
-
Shipman & Goodwin LLP. "EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?" Shipman & Goodwin Insights. Available at: [Link]
-
New Jersey Department of Health. "Piperazine - HAZARD SUMMARY." Right to Know Hazardous Substance Fact Sheets. Available at: [Link]
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Personal protective equipment for handling 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
Essential Safety and Handling Guide for 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone
A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals
Hazard Analysis and Risk Mitigation
Substituted piperazines as a class of compounds can present a range of hazards. Based on the analysis of similar molecules, 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone should be treated as a substance that is potentially:
-
A skin and eye irritant, with the potential for causing severe burns or damage. [1][2][3]
-
Harmful if swallowed, inhaled, or in contact with skin. [4]
-
A potential sensitizer, capable of causing allergic skin or respiratory reactions. [5][6]
-
A combustible solid, where dust may form explosive mixtures with air. [2][7]
Therefore, a proactive and conservative approach to personal protective equipment (PPE) and handling procedures is paramount.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which may cause irritation or allergic reactions.[5] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[1][5] |
| Skin and Body Protection | Lab coat or other protective clothing. | To prevent contamination of personal clothing and skin.[5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To avoid inhalation of dust, which may cause respiratory irritation or sensitization.[5][8] |
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye Protection
-
Gloves
Doffing Sequence:
-
Gloves
-
Lab Coat
-
Eye Protection
-
Respirator
This sequence is designed to minimize the transfer of contaminants from the PPE to your person.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safe handling.
Preparation and Handling
-
Designated Area: All work with 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Pre-Handling Check: Before handling the compound, assemble all necessary PPE and have spill cleanup materials readily available.
-
Avoiding Aerosolization: Handle the solid material carefully to avoid the formation of dust and aerosols.[5][9]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5][8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
Storage
-
Store in a cool, dry, well-ventilated area.[5]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[5][6][7]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][5]
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[1][2][5] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[2][5] |
Spill Response
-
Minor Spills: For small spills, and if it is safe to do so, absorb the material with an inert, non-combustible material like vermiculite or sand.[1] Place the absorbed material into a suitable container for disposal.[8]
-
Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling workflow.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[5] Reusable PPE should be decontaminated before reuse.
-
Chemical Waste: All waste containing 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[1][10] Do not discharge into drains or the environment.[9]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on risk assessment.
References
- BenchChem. (n.d.). Personal protective equipment for handling Piperazine-2-thione.
- SDS US. (2021, August 27).
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- CAT 232 - 1-(2-Methoxyphenyl)piperazine - SAFETY DATA SHEET. (2023, April 12).
- trans-2,5-Dimethylpiperazine SAFETY DATA SHEET. (2025, December 21).
- Apollo Scientific. (2022, September 16). Piperazine.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- ChemicalBook. (2023, April 30). Chemical Safety Data Sheet MSDS / SDS - 1-[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ETHYL]PIPERAZINE.
- ECHEMI. (n.d.). 1-(2,5-Dimethylphenyl)ethanone SDS, 2142-73-6 Safety Data Sheets.
- Merck. (2024, August 23). SAFETY DATA SHEET.
- ChemScene. (n.d.). 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one.
- Fisher Scientific. (2003, November 3). SAFETY DATA SHEET.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Key Organics. (2017, December 1). Safety Data Sheet.
- TCI Chemicals. (2025, June 12). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
